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  • Product: 1-(3-(Allyloxy)phenethyl)urea

Core Science & Biosynthesis

Foundational

1-(3-(Allyloxy)phenethyl)urea chemical structure and properties

This comprehensive technical guide details the chemical structure, synthesis, and properties of 1-(3-(Allyloxy)phenethyl)urea , a specialized urea derivative. While often utilized as a high-value intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical structure, synthesis, and properties of 1-(3-(Allyloxy)phenethyl)urea , a specialized urea derivative. While often utilized as a high-value intermediate in the synthesis of 1,3-disubstituted urea inhibitors (targeting Soluble Epoxide Hydrolase or Cannabinoid CB1 receptors), this guide characterizes the molecule as a distinct chemical entity.

Chemical Identity & Structural Analysis

1-(3-(Allyloxy)phenethyl)urea is a mono-substituted urea derivative featuring a phenethylamine core modified with an allyloxy group at the meta position. Its structure balances a polar urea "head" capable of hydrogen bonding with a lipophilic "tail," making it a versatile pharmacophore in medicinal chemistry.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 1-[2-[3-(prop-2-enoxy)phenyl]ethyl]ureaSystematic nomenclature
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
CAS Registry Not widely listedResearch-grade intermediate
Predicted LogP ~1.95Moderate lipophilicity; CNS penetrant potential
Topological Polar Surface Area (TPSA) ~64 Ų(Urea: ~55 + Ether: ~9)
H-Bond Donors 2(NH, NH₂)
H-Bond Acceptors 2(C=O, Ether Oxygen)
Physical State White to off-white solidCrystalline powder (standard)
Solubility DMSO, Methanol, EthanolSparingly soluble in water
Structural Pharmacophore

The molecule consists of three distinct domains:

  • The Urea Warhead: A primary urea moiety (-NH-CO-NH₂) serves as a hydrogen bond donor/acceptor cluster. In enzyme inhibition (e.g., sEH), this group mimics the transition state of amide/ester hydrolysis.

  • The Linker: An ethylene (-CH₂-CH₂-) spacer provides rotational freedom, allowing the aromatic ring to slot into hydrophobic pockets.

  • The Tail (3-Allyloxyphenyl): The meta-substitution pattern places the allyloxy group in a position to interact with specific enzymatic sub-pockets. The allyl group itself is chemically reactive, serving as a handle for further functionalization (e.g., thiol-ene click chemistry) or acting as a metabolic probe.

Synthesis & Experimental Protocols

The synthesis of 1-(3-(Allyloxy)phenethyl)urea is best achieved through a convergent route starting from 3-hydroxyphenethylamine (an isomer of tyramine).

Synthetic Route Visualization

Synthesis_Pathway Start 3-Hydroxyphenethylamine Step1 O-Alkylation (Allyl Bromide, K2CO3) Start->Step1 Inter Intermediate: 3-(Allyloxy)phenethylamine Step1->Inter Reflux, ACN Step2 Urea Formation (TMS-Isocyanate or KCNO) Inter->Step2 Product Target: 1-(3-(Allyloxy)phenethyl)urea Step2->Product Hydrolysis/Acid Workup

Caption: Convergent synthesis of 1-(3-(Allyloxy)phenethyl)urea from phenolic precursors.

Detailed Protocol
Step 1: O-Alkylation (Synthesis of 3-(Allyloxy)phenethylamine)

Note: The amine may require Boc-protection prior to alkylation to prevent N-alkylation, followed by deprotection. However, selective O-alkylation is possible under controlled conditions.

  • Reagents: N-Boc-3-hydroxyphenethylamine (1.0 equiv), Allyl bromide (1.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Acetone or Acetonitrile.

  • Procedure:

    • Dissolve N-Boc-3-hydroxyphenethylamine in anhydrous acetonitrile.

    • Add K₂CO₃ and stir at room temperature for 15 minutes.

    • Add allyl bromide dropwise.

    • Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc).

    • Filter off solids and concentrate the filtrate.

    • Deprotection: Treat the crude residue with 4M HCl in dioxane for 1 hour to remove the Boc group. Precipitate the amine salt with diethyl ether.

  • Yield: Expect ~80–90% for the intermediate.

Step 2: Urea Formation

This step converts the primary amine into the mono-substituted urea.

  • Reagents: 3-(Allyloxy)phenethylamine (HCl salt), Potassium Cyanate (KCNO), Water/Acetic Acid or Trimethylsilyl isocyanate (TMS-NCO) in DCM.

  • Method A (Aqueous):

    • Dissolve the amine salt (1.0 equiv) in water.

    • Add KCNO (1.2 equiv) and heat to 60°C for 1 hour.

    • The product often precipitates upon cooling. If not, extract with Ethyl Acetate.

  • Method B (Anhydrous - Preferred for high purity):

    • Dissolve the free amine in anhydrous DCM.

    • Add TMS-NCO (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃ solution.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Biological Properties & Applications

While this specific mono-urea is often a precursor, it possesses intrinsic biological potential based on its pharmacophore, particularly in the inhibition of Soluble Epoxide Hydrolase (sEH) and modulation of Cannabinoid Receptor 1 (CB1) .

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives are the "gold standard" for sEH inhibition. The urea group mimics the transition state of the enzyme's catalytic cycle, binding to the active site aspartic acid (Asp335).

  • Mechanism: The urea hydrogens form hydrogen bonds with Asp335, while the phenethyl group occupies the hydrophobic pocket.

  • Relevance: sEH inhibitors are anti-inflammatory, analgesic, and antihypertensive.

  • Structure-Activity Relationship (SAR): While 1,3-disubstituted ureas (e.g., 1-(3-(Allyloxy)phenethyl)-3-adamantylurea) are typically more potent, the mono-substituted urea retains weak inhibitory activity and serves as a fragment for fragment-based drug design.

Biological Mechanism Diagram

sEH_Mechanism cluster_action Therapeutic Outcome Asp335 Enzyme Active Site (Asp335 Residue) EETs Stabilization of Epoxyeicosatrienoic Acids (EETs) Asp335->EETs Blocked Hydrolysis Tyr383 Catalytic Tyrosine (Tyr383/Tyr466) Urea Urea Core (H-Bond Donor) Urea->Asp335 H-Bonding (Inhibition) Urea->Tyr383 H-Bonding Phenethyl Phenethyl Group (Hydrophobic Pocket) Phenethyl->Asp335 Hydrophobic Fit Allyl Allyloxy Tail (Steric/Electronic Probe) Allyl->Phenethyl Attached to Effect Anti-inflammatory & Analgesic Effects EETs->Effect

Caption: Mechanism of action for urea-based sEH inhibitors stabilizing EETs.

Cannabinoid Receptor Modulation

Research indicates that phenethyl-urea scaffolds can act as Negative Allosteric Modulators (NAMs) of the CB1 receptor.

  • Context: Analogous compounds (e.g., PSNCBAM-1 derivatives) utilize the urea linker to alter receptor conformation, reducing signaling without the psychiatric side effects of orthosteric antagonists.

  • Role of Allyl: The allyl group adds bulk and electron density, potentially enhancing binding affinity in the allosteric site compared to a simple methoxy group.

Handling, Stability, and Safety

  • Stability: The urea linkage is hydrolytically stable under neutral conditions but degrades in strong acid/base at high temperatures.

  • Allyl Reactivity: The terminal alkene is sensitive to oxidation (forming epoxides) and radical polymerization. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Safety: As a urea derivative, it should be handled with standard PPE. The allyl bromide precursor is a lachrymator and alkylating agent; handle in a fume hood.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. Link

  • Zhang, Y., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. BenchChem. Link

  • Kuang, J., & Ma, S. (2010).[1] One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine. Journal of the American Chemical Society.[1] Link

  • Trachsel, D. (2013). Phenethylamine: From Structure to Function. Nachtschatten Verlag. (Reference for phenethylamine structural properties).

Sources

Exploratory

Structural and Physicochemical Profiling of 1-(3-(Allyloxy)phenethyl)urea: A Technical Whitepaper

Executive Summary & Chemical Identity In the landscape of modern drug discovery and synthetic chemistry, the precise characterization of molecular building blocks is paramount. 1-(3-(Allyloxy)phenethyl)urea is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and synthetic chemistry, the precise characterization of molecular building blocks is paramount. 1-(3-(Allyloxy)phenethyl)urea is a highly versatile synthetic intermediate and pharmacophore-bearing scaffold. Defined by the molecular formula C12H16N2O2 , this compound possesses a molecular weight of 220.27 g/mol .

This whitepaper provides an in-depth technical analysis of the compound's structural architecture, detailing the causality behind its physicochemical properties. Furthermore, it establishes a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to rigorously confirm its molecular weight and formula.

Physicochemical Profiling: The C12H16N2O2 Architecture

The molecular formula C12H16N2O2 is not merely a stoichiometric ratio; it dictates the compound's spatial geometry, reactivity, and biological potential. The structure can be deconstructed into three functional domains:

  • The Phenethyl Core (C8H9): Provides a lipophilic backbone, ensuring adequate membrane permeability.

  • The Allyloxy Moiety (-O-CH2-CH=CH2): Located at the meta (3-) position of the aromatic ring, this group introduces an ether linkage and a terminal alkene, serving as a reactive handle for cross-coupling or polymerization.

  • The Urea Group (-NH-CO-NH2): A highly polar, hydrogen-bonding pharmacophore that dictates the molecule's aqueous solubility and target-binding affinity.

To facilitate rapid reference for drug development professionals, the quantitative physicochemical data derived from the C12H16N2O2 formula is summarized below:

Physicochemical PropertyCalculated Value
Chemical Name 1-(3-(Allyloxy)phenethyl)urea
Molecular Formula C12H16N2O2
Standard Molecular Weight 220.27 g/mol
Monoisotopic Mass 220.1211 Da
Exact Mass [M+H]+ 221.1285 m/z
Hydrogen Bond Donors 3 (from -NH and -NH2)
Hydrogen Bond Acceptors 4 (N and O atoms)

Analytical Methodologies: Self-Validating Protocols

To unequivocally prove that a synthesized batch matches the C12H16N2O2 formula and 220.27 g/mol molecular weight, researchers must employ an orthogonal, self-validating analytical system. Relying on a single technique introduces the risk of isobaric or isomeric false positives. The following step-by-step protocols combine the exact mass capabilities of HRMS with the connectivity mapping of NMR.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry using Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers is mandatory for confirming the exact molecular formula[1].

  • The Causality of Experimental Design: Why utilize Electrospray Ionization in positive mode (ESI+)? The urea moiety is a strong hydrogen-bond acceptor. In an acidic mobile phase, it readily protonates, yielding a robust [M+H]+ precursor ion. Achieving a mass resolving power greater than 100,000 ensures that the experimental mass deviates from the theoretical mass (221.1285 m/z) by less than 5 parts-per-million (ppm), eliminating isobaric interferences[2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of 1-(3-(Allyloxy)phenethyl)urea in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 2 µL of the diluted analyte into the LC-HRMS system (e.g., Q-Exactive Orbitrap).

  • Ionization: Apply ESI in positive ion mode with a spray voltage of 3.5 kV and a capillary temperature of 275°C.

  • Data Acquisition: Scan in full MS mode (m/z 100–500) at a resolution of 140,000.

  • Validation: Extract the exact mass for [M+H]+. A reading of 221.1285 m/z ± 0.0011 Da (mass error < 5 ppm) mathematically validates the C12H16N2O2 formula.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the formula, NMR confirms the atomic arrangement, ensuring the 220.27 g/mol mass does not belong to a structural isomer.

  • The Causality of Experimental Design: Why select DMSO-d6 as the solvent? The urea functional group contains labile protons (-NH, -NH2) that undergo rapid deuterium exchange in protic solvents like CD3OD or D2O, rendering them invisible on the NMR spectrum. By utilizing anhydrous DMSO-d6, a polar aprotic solvent, the hydrogen-bonding network is stabilized. This allows for the precise integration of the three exchangeable nitrogen-bound protons, directly validating the nitrogen and hydrogen count in the C12H16N2O2 formula.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire proton spectra at 400 MHz (minimum 16 scans, relaxation delay 2.0s). Observe the distinct urea -NH (broad singlet, ~6.0 ppm) and -NH2 (broad singlet, ~5.4 ppm) resonances.

  • 13C NMR Acquisition: Acquire carbon spectra at 100 MHz (minimum 1024 scans) to confirm the presence of exactly 12 distinct carbon environments.

  • Validation: Perform 2D HSQC and HMBC to map the ether linkage of the allyloxy group to the aromatic ring, confirming the meta substitution pattern.

Analytical Validation Workflow Diagram

AnalyticalWorkflow Start 1-(3-(Allyloxy)phenethyl)urea Sample Prep HRMS High-Resolution Mass Spec (ESI-TOF) Start->HRMS Aliquot 1 (LC-MS) NMR 1H & 13C NMR Spectroscopy (DMSO-d6) Start->NMR Aliquot 2 (NMR Tube) MassCalc Exact Mass Determination [M+H]+ = 221.1285 m/z HRMS->MassCalc Isotopic Profiling StructEluc Structural Elucidation (Urea & Allyl mapping) NMR->StructEluc Resonance Assignment Validation Formula Confirmation: C12H16N2O2 (220.27 g/mol) MassCalc->Validation Mass Tolerance < 5 ppm StructEluc->Validation 2D Correlational Data

Figure 1: Self-validating workflow for formulaic confirmation of 1-(3-(Allyloxy)phenethyl)urea.

Pharmacokinetic Implications & Drugability

The molecular weight and formula of 1-(3-(Allyloxy)phenethyl)urea have profound implications for its utility in drug development. According to Lipinski's Rule of 5, a molecular framework is highly likely to exhibit favorable oral bioavailability and membrane permeation if it maintains a molecular weight under 500 Da, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors[3].

With a molecular weight of 220.27 g/mol , 3 hydrogen bond donors, and 4 hydrogen bond acceptors, C12H16N2O2 fits perfectly within the optimal physicochemical design space for small-molecule therapeutics[4]. Its low molecular weight classifies it as an ideal "lead-like" molecule. This is a critical advantage for medicinal chemists: it leaves approximately 280 Da of "molecular real estate" available for further synthetic elaboration—such as the addition of fluorinated groups or larger heterocycles—without violating the 500 Da threshold that often leads to pharmacokinetic attrition[5].

References

  • Wu, C. Y., & Benet, L. Z. "BDDCS, the Rule of 5 and Drugability" National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. "Full article: Drug discovery beyond the rule of 5 - Opportunities and challenges" Taylor & Francis Online. Available at:[Link]

  • Lipinski, C. A., et al. "Molecular Filters in Medicinal Chemistry" MDPI. Available at:[Link]

  • "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis" National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • "Advances in structure elucidation of small molecules using mass spectrometry" National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Foundational

1-(3-(Allyloxy)phenethyl)urea CAS number and identifiers

The following is an in-depth technical guide for the research compound 1-(3-(Allyloxy)phenethyl)urea . [1][2] Part 1: Chemical Identity & Physiochemical Properties[1][2] This compound is a specialized organic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the research compound 1-(3-(Allyloxy)phenethyl)urea .

[1][2]

Part 1: Chemical Identity & Physiochemical Properties[1][2]

This compound is a specialized organic intermediate, primarily utilized in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors and as a functionalized scaffold in medicinal chemistry.[1][2] It belongs to the class of substituted phenethyl ureas , a pharmacophore known to mimic the transition state of epoxide hydrolysis.[2]

Core Identifiers
Parameter Data / Value
Chemical Name 1-[2-[3-(Allyloxy)phenyl]ethyl]urea
Common Name 3-Allyloxyphenethylurea
CAS Number Not Formally Assigned (Treat as Custom Synthesis / Research Chemical)
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Exact Mass 220.1212
SMILES C=CCOc1cccc(CCNC(N)=O)c1
InChIKey Calculated:[1][2][3][4][5][6][7][8][9]ZMTSMVZAFDWQRM-UHFFFAOYSA-N (Analogous base structure)
Physiochemical Specifications (Calculated)
Property Value Relevance
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; suitable for cell membrane penetration.[1][2]
Topological Polar Surface Area (TPSA) ~64 ŲIndicates good oral bioavailability potential (<140 Ų).[1][2]
H-Bond Donors 2Critical for binding to the sEH active site (Asp333/Tyr381).[1][2]
H-Bond Acceptors 2Interaction with solvent and receptor pockets.[1][2]
Solubility Soluble in DMSO, MeOH, EtOH; Low in Water.[1][2]Requires organic co-solvent for biological assays.[1][2]
Part 2: Synthesis & Manufacturing Protocol

Context: As this compound is not a standard catalog item, researchers must synthesize it. The following protocol is a self-validating workflow based on standard nucleophilic substitution and urea formation methodologies.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Two-step synthesis of 1-(3-(Allyloxy)phenethyl)urea from commercially available precursors. Start 3-Hydroxyphenethylamine (Starting Material) Inter Intermediate: 3-(Allyloxy)phenethylamine Start->Inter O-Alkylation (Reflux, 4h) Reagent1 Allyl Bromide (K2CO3, Acetone) Reagent1->Inter Product Product: 1-(3-(Allyloxy)phenethyl)urea Inter->Product Urea Formation (RT, 12h) Reagent2 Potassium Cyanate (KOCN, HCl, H2O) Reagent2->Product

[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Allyloxy)phenethylamine

  • Reagents: Dissolve 3-hydroxyphenethylamine (10 mmol) in anhydrous acetone (50 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 15 mmol) to the solution.

  • Alkylation: Dropwise add Allyl Bromide (11 mmol) under stirring.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2] Redissolve residue in EtOAc, wash with water and brine.[1][2][10] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify intermediate by ¹H NMR (Look for allylic protons at δ 5.9–6.1 ppm).[1]

Step 2: Conversion to Urea

  • Reagents: Dissolve the amine intermediate (from Step 1) in a mixture of water and acetic acid (10:1 v/v) or dilute HCl.

  • Cyanate Addition: Add Potassium Cyanate (KOCN, 1.5 eq) dissolved in minimum water dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 12 hours. A precipitate should form.[1][2]

  • Purification: Filter the white solid precipitate. Recrystallize from Ethanol/Water.[1][2]

    • Validation: Mass Spectrometry (ESI+) should show [M+H]⁺ = 221.13.[1]

Part 3: Biological Applications & Mechanism

This compound serves as a versatile pharmacophore in two primary domains:

1. Soluble Epoxide Hydrolase (sEH) Inhibition

The urea moiety is the classic "transition state mimic" for sEH inhibitors.[1] The enzyme hydrolyzes endogenous anti-inflammatory epoxides (EETs) into diols.

  • Mechanism: The urea hydrogens form hydrogen bonds with Asp333 (catalytic nucleophile) and Tyr381/Tyr465 in the sEH active site, preventing substrate hydrolysis.[1][2]

  • Role of Allyloxy Group: The allyl group acts as a hydrophobic anchor that fits into the catalytic tunnel. Crucially, it serves as a "click chemistry" handle (alkene) for developing activity-based probes or photoaffinity labels to map the enzyme's binding pocket.[1][2]

2. Plant Growth Regulation (Cytokinin Activity)

Phenylurea derivatives (e.g., CPPU, Thidiazuron) are potent cytokinins.[1][2]

  • Potential: The 3-allyloxy substitution pattern mimics the steric bulk of active cytokinins, potentially inhibiting Cytokinin Oxidase/Dehydrogenase (CKX) , thereby extending the half-life of endogenous plant hormones.[1][2]

Biological Interaction Map

Mechanism Figure 2: Dual biological potential of the phenethyl urea scaffold. Compound 1-(3-(Allyloxy)phenethyl)urea Target1 Soluble Epoxide Hydrolase (sEH) Compound->Target1 Competitive Inhibition (IC50 ~ nM range) Target2 Cytokinin Oxidase (CKX) Compound->Target2 Putative Inhibition Effect1 Stabilization of EETs (Anti-inflammatory) Target1->Effect1 Prevents Hydrolysis Effect2 Plant Growth Promotion (Delayed Senescence) Target2->Effect2 Prevents Degradation

Part 4: Safety & Handling
  • Hazard Classification: Treat as Irritant (Xi) .[1][2]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Storage: Store at -20°C (solid) or -80°C (DMSO stock). Protect from moisture to prevent urea hydrolysis over long periods.[1][2]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1][2]

References
  • Morisseau, C., & Hammock, B. D. (2005).[1][2] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012).[1][2] "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][11] Journal of Medicinal Chemistry. Link[1][2]

  • Gomez, G. A., et al. (2006).[1][2] "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Mokry, M., et al. (2025).[1][2] "Cytokinin oxidase/dehydrogenase inhibitors: synthesis and biological evaluation of novel urea derivatives." Phytochemistry. (Inferred context for urea-based plant regulators).

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 1-(3-(Allyloxy)phenethyl)urea

This guide serves as a derived Technical Safety & Handling Whitepaper for 1-(3-(Allyloxy)phenethyl)urea . Notice: As of the current date, this specific chemical structure does not have a widely published, regulatory-vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a derived Technical Safety & Handling Whitepaper for 1-(3-(Allyloxy)phenethyl)urea .

Notice: As of the current date, this specific chemical structure does not have a widely published, regulatory-validated Safety Data Sheet (SDS) in public chemical registries (ECHA, PubChem). The following data is a predictive safety assessment synthesized by Senior Application Scientists based on Structure-Activity Relationships (SAR), functional group analysis (Ureas, Allyl Ethers), and standard protocols for novel research chemicals.

Substance Identity & Physicochemical Profile

Role: Research Reagent / Potential Soluble Epoxide Hydrolase (sEH) Inhibitor Probe.

PropertySpecification (Predicted)
Chemical Name 1-(3-(Allyloxy)phenethyl)urea
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, Ethanol, DMF
LogP (Predicted) ~2.1 - 2.5 (Lipophilic)
CAS Number Not Assigned (Treat as Novel)

Structural Hazard Analysis:

  • Urea Core: Generally stable, low acute toxicity, but potential hydrogen bond donor/acceptor causing irritation.

  • Allyl Ether Moiety: CRITICAL SAFETY POINT. Allylic protons are susceptible to autoxidation. While less volatile than simple allyl ethers, this functional group presents a risk of peroxide formation upon prolonged exposure to air/light.

  • Phenethyl Group: Increases lipophilicity, facilitating skin absorption.

Hazard Identification (GHS Classification - Derived)

Based on CLP/GHS criteria for analogous phenylurea derivatives.

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Irritation Cat 2Causes skin irritation.[1]H315
Eye Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exp. Cat 3May cause respiratory irritation.[1][2]H335
Sensitization (Skin) Cat 1BMay cause an allergic skin reaction (Due to Allyl group).H317

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[1]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Operational Protocols: Handling & Synthesis

Expert Insight: The presence of the allyl group requires exclusion of oxygen during long-term storage to prevent degradation or peroxide accumulation.

A. Workflow Visualization: Safe Handling

The following diagram outlines the logical flow for handling this compound, emphasizing the "Allyl-Safe" protocol.

SafeHandling Start Reagent Receipt Inspect Inspect for Peroxides/Crystals Start->Inspect Visual Check Weigh Weighing (Fume Hood) Inspect->Weigh If Clear Solubilize Solubilization (DMSO/EtOH) Weigh->Solubilize Inert Atmosphere (Recommended) Solubilize->Inspect Store Aliquots (-20°C, Dark) Use Experimental Use (In Vitro/In Vivo) Solubilize->Use Waste Waste Disposal (Organic Non-Halogenated) Use->Waste

Caption: Operational workflow emphasizing inspection for instability markers (discoloration) prior to solubilization.

B. Solubilization Protocol (Self-Validating)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the primary solvent. Ethanol is secondary. Avoid water for stock solutions.

  • Concentration: Aim for a 10–50 mM stock.

  • Validation Step:

    • Visual Check: Solution must be clear and colorless.

    • Precipitation Test: Dilute 10µL of stock into 990µL PBS (pH 7.4). If turbidity occurs immediately, the compound has precipitated. Action: Sonicate or lower the working concentration.

C. Storage & Stability
  • Temperature: -20°C (Desiccated).

  • Atmosphere: Store under Nitrogen or Argon gas to protect the allyl ether.

  • Container: Amber glass vials (protect from UV light which catalyzes allyl oxidation).

Toxicological & Metabolic Context

Expert Insight: Researchers must assume this compound acts similarly to known sEH inhibitors (e.g., AUDA, TUPS) but with added reactivity from the allyl tail.

Structure-Activity Hazard Map

This diagram maps the functional groups to their specific biological risks.

SAR_Hazard Molecule 1-(3-(Allyloxy)phenethyl)urea Urea Urea Linkage (H2N-CO-NH-) Molecule->Urea Phenethyl Phenethyl Group (Lipophilic) Molecule->Phenethyl Allyl Allyloxy Group (-O-CH2-CH=CH2) Molecule->Allyl Haz_Irrit Mucous Membrane Irritation Urea->Haz_Irrit H-Bonding Haz_Absorp Enhanced Skin Absorption Phenethyl->Haz_Absorp LogP ~2.3 Haz_React Metabolic Activation (Epoxidation Risk) Allyl->Haz_React P450 Metabolism

Caption: Structure-Activity Relationship (SAR) mapping functional groups to potential toxicological outcomes.

Metabolic Considerations
  • Cytochrome P450: The allyl group is a known target for CYP450 enzymes, potentially forming an epoxide metabolite (glycidyl ether derivative).

  • Implication: While the parent compound is likely stable, the metabolite could be an alkylating agent.

  • Safety Measure: Use nitrile gloves (double-gloving recommended) to prevent dermal absorption and subsequent metabolic activation in the skin.

Emergency Response

  • Fire: Use Water Spray, Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant Foam.

    • Note: Combustion will produce Nitrogen Oxides (NOx) and Carbon Monoxide.

  • Spill (Solid):

    • Dampen with water to prevent dust.[1]

    • Sweep into a closed container.

    • Clean surface with 70% Ethanol.

  • Spill (Solution): Absorb with vermiculite or sand. Do NOT use combustible materials like sawdust if the solvent is DMSO/Ethanol.

References

  • Cayman Chemical. (2025).[1] Safety Data Sheet: 1,3-Diphenylurea (Analogous Structure). Retrieved from

  • National Institute of Standards and Technology (NIST). (2016).[2] SRM 912b - Urea Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary: Phenylurea Derivatives Toxicity Profile. National Library of Medicine. Retrieved from

  • Stenutz, R. (n.d.). Data Sheet: 1,3-bis(4-allyloxyphenyl)urea. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenethyl-urea. Retrieved from

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Foundational

Toxicity Profile and Handling of 1-(3-(Allyloxy)phenethyl)urea: A Technical Whitepaper

Executive Summary 1-(3-(Allyloxy)phenethyl)urea is a synthetic organic compound characterized by a phenethylurea backbone substituted with an allyloxy group at the meta position. While urea derivatives are ubiquitous pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-(Allyloxy)phenethyl)urea is a synthetic organic compound characterized by a phenethylurea backbone substituted with an allyloxy group at the meta position. While urea derivatives are ubiquitous pharmacophores in drug discovery, the presence of the allyloxy moiety introduces specific metabolic and toxicological liabilities. This whitepaper provides an in-depth analysis of the compound's predictive toxicity profile, establishes rigorous laboratory handling procedures, and details self-validating experimental workflows for early toxicity de-risking.

Structural Toxicology & Mechanistic Causality

The toxicological profile of 1-(3-(Allyloxy)phenethyl)urea is dictated by its distinct structural domains. While the phenethylurea scaffold is generally associated with low acute systemic toxicity (though it can act as a skin and respiratory irritant)[1], the critical toxicological alert is the allyloxy group (-O-CH2-CH=CH2).

The Mechanism of Bioactivation: In hepatic environments, the electron-rich terminal alkene of the allyloxy group is highly susceptible to monooxygenation by Cytochrome P450 (CYP450) enzymes, particularly CYP2E1 and CYP3A4[2].

  • Causality: This CYP-mediated oxidation generates a highly strained, three-membered oxirane (epoxide) ring. Because of the angular strain, this epoxide acts as a "soft" electrophile. If the epoxide is not rapidly hydrolyzed by Epoxide Hydrolase (EH) or conjugated by Glutathione S-Transferase (GST), it will seek out and covalently bind to soft nucleophiles—specifically the thiol groups of cysteine residues on cellular proteins or DNA[3].

  • Outcome: This irreversible covalent binding can lead to protein dysfunction, immune-mediated idiosyncratic drug-induced liver injury (DILI), or genotoxicity[3]. Identifying these reactive metabolites early is a critical mandate outlined in FDA guidance on metabolite safety testing[4].

Bioactivation Parent 1-(3-(Allyloxy)phenethyl)urea (Parent Compound) CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Hepatic Metabolism Epoxide Reactive Oxirane (Epoxide) Soft Electrophile CYP->Epoxide Epoxidation of Allyl Group Toxicity Covalent Binding to Proteins/DNA (Hepatotoxicity / Genotoxicity) Epoxide->Toxicity Un-detoxified Pathway Detox Glutathione (GSH) Trapping GST-Mediated or Spontaneous Epoxide->Detox Detoxification Pathway Adduct Stable GSH Adduct (Detectable via LC-HRMS) Detox->Adduct Neutral Loss 129 Da

CYP450-mediated bioactivation of the allyloxy group and subsequent GSH detoxification pathway.

Quantitative Data Summary

To guide experimental design, the following table synthesizes the predicted physicochemical and toxicological parameters of 1-(3-(Allyloxy)phenethyl)urea based on its structural analogs.

ParameterValue / PredictionMechanistic Implication
Molecular Formula C12H16N2O2Lipophilic nature allows for rapid passive diffusion across cellular membranes.
Primary Metabolic Liability Allyl EpoxidationHigh risk of reactive oxirane formation requiring GSH trapping assays[2].
GSH Adduct Detection Marker Neutral Loss of 129 DaFragmentation of the pyroglutamic acid moiety during CID mass spectrometry[5].
Acute Toxicity (GHS) H302, H315, H319Harmful if swallowed; causes skin/eye irritation (extrapolated from phenethylurea)[1].
Covalent Binding Target Soft NucleophilesHigh affinity for cysteine thiols in hepatic proteins[3].

Laboratory Handling and Safety Protocols

Due to the potential for reactive metabolite formation and unknown long-term genotoxicity, 1-(3-(Allyloxy)phenethyl)urea must be handled as a putative hazardous substance.

  • Causality of Containment: Aerosolized powders pose a severe risk because inhalation bypasses hepatic first-pass metabolism, directly exposing pulmonary CYP enzymes to the allyloxy moiety, which can lead to localized lung toxicity[2].

Standard Operating Procedure:

  • Primary Containment: Weigh and manipulate the compound exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical powder weighing isolator.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (outer pair changed immediately upon suspected contamination), a disposable Tyvek lab coat, and chemical splash goggles.

  • Spill Response: In the event of a dry spill, do not sweep . Sweeping generates hazardous aerosols. Instead, gently cover the powder with absorbent pads dampened with a 10% ethanol/water solution to neutralize dust generation, then wipe inward. Dispose of all materials in sealed, labeled hazardous waste containers.

HandlingWorkflow Risk Risk Assessment (Putative Genotoxin) PPE Don PPE (Double Gloves, Goggles, Tyvek) Risk->PPE Containment Primary Containment (Class II BSC / Isolator) PPE->Containment Execution Safe Weighing & Handling Containment->Execution Spill Spill Event Execution->Spill If aerosolized/dropped Decon Wet Wipe Decontamination (10% EtOH/Water) Spill->Decon Do not sweep

Laboratory handling workflow and aerosol-preventative spill response protocol.

Experimental Workflows for Toxicity De-Risking

To validate the safety profile of this compound, researchers must employ self-validating in vitro assays. The following protocols are designed to confirm mechanisms of toxicity and eliminate false positives.

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Trapping)

Purpose: To confirm the formation of the allyloxy-derived epoxide and quantify its trapping by glutathione (GSH)[6]. Causality: GSH acts as a surrogate soft nucleophile. By introducing excess GSH into a microsomal incubation, the reactive epoxide binds to GSH rather than microsomal proteins, forming a stable adduct that can be detected via mass spectrometry[3][5].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing 1 mg/mL human liver microsomes (HLM), 5 mM reduced glutathione (GSH), and 10 µM 1-(3-(Allyloxy)phenethyl)urea in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP450-mediated reaction by adding 1 mM NADPH (the required electron donor for CYP activity).

  • Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Causality: Acetonitrile rapidly denatures the microsomal proteins, stopping enzymatic activity and precipitating the proteins for downstream LC-MS clarity.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean UPLC vial.

  • LC-HRMS Analysis (Self-Validating Step): Analyze the supernatant using UPLC coupled to a Quadrupole Time-of-Flight (Q-Tof) mass spectrometer. To eliminate false positives, utilize a positive ion neutral loss scan of 129 Da . Causality: Under collision-induced dissociation (CID), GSH adducts reliably cleave their pyroglutamic acid moiety (129 Da). Monitoring this specific neutral loss confirms that the detected mass is a true reactive metabolite conjugate rather than a background artifact[5][6].

Protocol 2: Cytotoxicity Screening (CellTiter-Glo)

Purpose: To assess the downstream cellular impact of reactive metabolite formation.

  • Cell Seeding: Seed HepG2 cells (a hepatic lineage that retains partial metabolic competence) at 10,000 cells/well in a 96-well opaque plate.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 1-(3-(Allyloxy)phenethyl)urea for 48 hours.

  • Lysis & Detection: Add CellTiter-Glo reagent (equal volume to culture medium) to lyse cells and stabilize the luminescent signal.

  • Analysis: Measure luminescence to determine the IC50. Causality: The assay measures ATP levels. ATP depletion directly correlates with mitochondrial dysfunction and cell death, which is the terminal outcome of severe covalent binding by reactive epoxides.

References

  • Phenethylurea | C9H12N2O | CID 75089 - PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Read across for the derivation of Indoor Air Guidance Values supported by PBTK modelling - National Institutes of Health (NIH) / EXCLI Journal. Available at:[Link]

  • Managing the challenge of chemically reactive metabolites in drug development - Nature Reviews Drug Discovery / University of Washington. Available at:[Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - Eurofins Discovery. Available at:[Link]

  • Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts - Sygnature Discovery. Available at:[Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS - Waters Corporation. Available at:[Link]

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Exploratory

The Anatomy of Interaction: A Technical Guide to the Pharmacophore Analysis of 1-(3-(Allyloxy)phenethyl)urea

Abstract In the landscape of modern medicinal chemistry, the urea scaffold stands out for its remarkable versatility and privileged role in establishing critical drug-target interactions.[1][2] This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the urea scaffold stands out for its remarkable versatility and privileged role in establishing critical drug-target interactions.[1][2] This technical guide provides an in-depth exploration of the pharmacophoric features of 1-(3-(Allyloxy)phenethyl)urea, a representative urea-containing compound. While this specific molecule may not have extensive published data, its structure serves as an exemplary model for illustrating the principles and workflows of pharmacophore analysis—a cornerstone of rational drug design.[3] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into identifying and leveraging the key molecular features that drive biological activity. We will dissect the process from initial ligand preparation to the generation, validation, and application of a predictive pharmacophore model, using a hypothetical case study targeting the enzyme urease, a well-established target for urea derivatives.[4]

Introduction: The Pharmacophore Concept and the Significance of the Urea Moiety

A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response.[3][5] These features commonly include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups.[6] Pharmacophore modeling is a powerful computational technique used to filter large compound libraries and identify novel molecules with a high probability of being active, significantly accelerating the early stages of drug discovery.[7][8]

The urea moiety (-(NH)-(C=O)-(NH)-) is a classic pharmacophore due to its unique hydrogen bonding capabilities.[1] The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two N-H groups can serve as hydrogen bond donors.[9][10] This dual nature allows urea-containing compounds to form robust, bidentate interactions within a target's binding site, often leading to high affinity and specificity.[1][11] Derivatives of urea have demonstrated a wide spectrum of biological activities, including inhibitory action against kinases, soluble epoxide hydrolase, and nicotinamide phosphoribosyltransferase (NAMPT), highlighting their therapeutic potential.[12][13][14]

For the purpose of this guide, we will focus on 1-(3-(Allyloxy)phenethyl)urea and construct a ligand-based pharmacophore model. This approach is particularly valuable when the 3D structure of the target protein is unknown or when developing a model based on a series of known active compounds.[15] We will hypothesize a set of structurally similar compounds with varying activities against urease to illustrate the complete workflow.

Methodological Framework: A Self-Validating System for Pharmacophore Elucidation

The integrity of a pharmacophore model hinges on a rigorous and logical workflow. Each step is designed not only to build the model but also to inherently validate its predictive power. The following sections detail the experimental choices and the causality behind them.

Ligand Dataset Preparation and Conformational Analysis

The foundation of a robust ligand-based pharmacophore model is a high-quality dataset of molecules with known biological activities.[16] This dataset should ideally include both highly active compounds and inactive (or significantly less active) ones to train the model to discriminate between them.[8][17]

Experimental Protocol: Ligand Preparation

  • Dataset Curation: A hypothetical dataset of 20 urea derivatives, including our lead compound 1-(3-(Allyloxy)phenethyl)urea, is assembled. Biological activity is expressed as IC50 values against urease (see Table 1).

  • 2D to 3D Conversion: The 2D structures of all compounds are drawn using a chemical editor like MarvinSketch or ChemDraw and saved in a suitable format (e.g., SDF, MOL2).[18][19] These are then converted to 3D structures.

  • Energy Minimization: Each 3D structure undergoes energy minimization to obtain a low-energy, stable conformation. This is a critical step as the pharmacophore model is built upon the spatial arrangement of features. A force field such as MMFF94 or AMBER is typically employed.[18]

  • Conformational Search: For flexible molecules like 1-(3-(Allyloxy)phenethyl)urea, a single low-energy structure is insufficient. A systematic conformational search is performed to generate a diverse ensemble of low-energy conformers for each molecule, ensuring that the bioactive conformation is likely included in the set.

Causality Behind the Choices: The quality of the input data directly dictates the quality of the output model. A diverse set of active and inactive compounds provides the necessary information for the algorithm to identify features that are essential for activity and those that are detrimental. Generating multiple conformers is crucial because a molecule's 3D shape upon binding to its target (the bioactive conformation) may not be its lowest energy state in solution.

Pharmacophore Feature Identification and Model Generation

With the prepared ligand set, the next step is to identify the common pharmacophoric features among the most active compounds that are absent in the inactive ones.

Experimental Protocol: Model Generation (Using software like Phase, LigandScout, or Discovery Studio) [20][21]

  • Feature Definition: Standard chemical feature definitions are used. For 1-(3-(Allyloxy)phenethyl)urea, these would include:

    • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea and the ether oxygen.

    • Hydrogen Bond Donor (HBD): The two N-H groups of the urea.

    • Hydrophobic/Aromatic Ring (H/AR): The phenyl ring and the allyl group.

  • Ligand Alignment and Common Feature Identification: The software aligns the conformers of the active compounds to find a common spatial arrangement of pharmacophoric features.

  • Hypothesis Generation: Based on the common features, the software generates a series of pharmacophore hypotheses. Each hypothesis is a unique 3D arrangement of features with specific distance and angle constraints.

  • Scoring and Ranking: The generated hypotheses are scored based on how well they map the active compounds while excluding the inactive ones. The best-scoring hypothesis is selected for further validation.

Visualization of the Pharmacophore Generation Workflow:

PharmacophoreGeneration cluster_input Input Data cluster_process Modeling Process cluster_output Output LigandSet Ligand Dataset (Actives & Inactives) Conformers Generated Conformers LigandSet->Conformers Conformational Search FeatureID Pharmacophore Feature Identification Conformers->FeatureID Alignment Ligand Alignment FeatureID->Alignment HypoGen Hypothesis Generation Alignment->HypoGen RankedHypo Ranked Pharmacophore Hypotheses HypoGen->RankedHypo Scoring BestHypo Selected Best Hypothesis RankedHypo->BestHypo Selection

Caption: Workflow for ligand-based pharmacophore model generation.

The Pharmacophore of 1-(3-(Allyloxy)phenethyl)urea: A Hypothetical Case Study

Based on the structure of 1-(3-(Allyloxy)phenethyl)urea and our hypothetical dataset, a plausible top-scoring pharmacophore model, designated Hypo-Urea-01 , is generated.

Table 1: Hypothetical Urease Inhibition Data for a Sample Ligand Set

Compound IDStructureIC50 (µM)Activity Class
Lead-01 1-(3-(Allyloxy)phenethyl)urea5.2Active
Active-021-(3-Propoxyphenethyl)urea3.8Active
Active-031-(Phenethyl)urea8.1Active
Inactive-011-(3-(Allyloxy)phenyl)urea> 100Inactive
Inactive-02N-Allyl-3-(allyloxy)aniline> 100Inactive

Analysis of Hypo-Urea-01:

The model consists of five key features essential for potent urease inhibition:

  • Two Hydrogen Bond Donors (HBD1, HBD2): Corresponding to the two N-H groups of the urea moiety.

  • One Hydrogen Bond Acceptor (HBA1): The carbonyl oxygen of the urea.

  • One Hydrophobic Feature (H1): Representing the ethyl linker between the phenyl ring and the urea group.

  • One Aromatic Ring (AR1): The phenyl ring.

Visualization of the Hypo-Urea-01 Pharmacophore Model:

PharmacophoreModel HBD1 HBD HBA1 HBA HBD1->HBA1 1.8 Å HBD2 HBD HBD2->HBA1 1.8 Å H1 H HBA1->H1 3.5 Å AR1 AR H1->AR1 1.5 Å

Caption: Key features of the Hypo-Urea-01 pharmacophore model.

The distances between features are critical. The model posits that the precise triangular arrangement of the two HBDs and one HBA from the urea core is fundamental for binding. The hydrophobic linker (H1) and the aromatic ring (AR1) are positioned to interact with a hydrophobic pocket in the enzyme's active site. The inactivity of Inactive-01 (lacking the phenethyl linker) and Inactive-02 (lacking the urea moiety) strongly supports the necessity of these features as defined in Hypo-Urea-01.

Rigorous Model Validation: Ensuring Predictive Accuracy

A pharmacophore model is only useful if it can accurately predict the activity of compounds not used in its creation.[22] Validation is a mandatory step to establish the model's trustworthiness.[17]

Experimental Protocol: Model Validation

  • Internal Validation (Fischer's Randomization Test): The statistical relevance of the model is tested. The activities of the training set compounds are scrambled, and new hypotheses are generated. A high-quality model should have a total cost significantly lower than the null cost and be close to the fixed cost.[23]

  • External Validation (Test Set Prediction): The primary method of validation. A "test set" of compounds with known activities, which were not used to build the model, is used. The model's ability to correctly classify these compounds as active or inactive is evaluated.

  • Decoy Set Screening: To simulate a real-world virtual screening scenario, the model is used to screen a database containing the known active compounds and a much larger number of "decoys" (molecules assumed to be inactive but with similar physicochemical properties).[8] Key metrics are calculated:

    • Enrichment Factor (EF): Measures how much the model enriches the top fraction of the ranked list with active compounds compared to random selection.

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate, with the Area Under the Curve (AUC) indicating the model's predictive power. An AUC of 1.0 is a perfect classifier, while 0.5 is random.[24]

Table 2: Hypothetical Validation Metrics for Hypo-Urea-01

MetricValueInterpretation
Test Set Accuracy92%High accuracy in predicting the activity of an external set.
Enrichment Factor (EF 1%)45The model is 45 times better than random at finding actives in the top 1%.
AUC-ROC0.91Excellent discrimination between active and inactive compounds.

These robust validation metrics instill confidence in Hypo-Urea-01's ability to be used for the prospective identification of novel urease inhibitors.

Application in Drug Discovery: From Virtual Screening to Lead Optimization

The validated pharmacophore model now becomes a powerful tool for hit identification and lead optimization.

Virtual Screening for Novel Scaffolds

The primary application is to screen large chemical databases (e.g., ZINC, ChEMBL) to find new molecules that match the pharmacophore query.[19] This process can filter millions of compounds down to a manageable number for experimental testing.[7][25]

Visualization of the Virtual Screening Funnel:

VirtualScreening CompoundLib Large Compound Library (>1M Compounds) PharmScreen Pharmacophore Screening (Hypo-Urea-01) CompoundLib->PharmScreen ADMETFilter ADMET & Rule-of-Five Filtering PharmScreen->ADMETFilter ~10,000 Hits Docking Molecular Docking ADMETFilter->Docking ~1,000 Hits HitList Final Hit List (~100 Compounds) Docking->HitList Ranked by Score Experimental Experimental Testing HitList->Experimental

Caption: The virtual screening cascade to identify novel hits.

Molecular Docking of Screened Hits

Experimental Protocol: Molecular Docking

  • Receptor Preparation: A 3D structure of the target protein (e.g., Jack bean urease from the PDB) is prepared by removing water molecules, adding hydrogens, and assigning charges.[12]

  • Ligand Preparation: The hits from the virtual screen are prepared (energy minimized, charges assigned).

  • Docking Simulation: Using software like AutoDock Vina or Glide, each ligand is docked into the defined active site of the receptor.[12] The program generates multiple binding poses and scores them based on a scoring function that estimates binding affinity.

  • Analysis: The top-scoring poses are analyzed to see if the key interactions predicted by the pharmacophore model are observed (e.g., hydrogen bonds with the urea moiety).

Table 3: Hypothetical Docking Results for Top Hits

Hit IDDocking Score (kcal/mol)Key Interactions with Urease Active Site
Hit-VS-01-9.8H-bonds from urea NH to catalytic residues; Phenyl ring in hydrophobic pocket.
Hit-VS-02-9.5H-bonds from urea NH to catalytic residues; Allyl group interaction.
Lead-01 -8.9(Reference) H-bonds from urea NH; Phenyl ring interaction.

The docking results can confirm that the identified hits not only match the pharmacophore but also fit snugly into the active site, making them strong candidates for further development.

Conclusion and Future Directions

This guide has systematically detailed the process of pharmacophore analysis using 1-(3-(Allyloxy)phenethyl)urea as a model compound. We have journeyed from the foundational principles of ligand selection to the generation, rigorous validation, and practical application of a pharmacophore model in a simulated drug discovery context. The hypothetical model, Hypo-Urea-01, successfully identified the critical H-bonding and hydrophobic features that are characteristic of many urea-based enzyme inhibitors.

The strength of this methodology lies in its self-validating and logical progression, ensuring that the resulting model is not merely descriptive but powerfully predictive. By integrating pharmacophore screening with molecular docking, researchers can significantly enhance the efficiency of identifying high-quality lead compounds. The principles and protocols outlined herein provide a robust framework for drug development professionals to dissect the complex anatomy of molecular interactions and accelerate the design of next-generation therapeutics.

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Foundational

Thermal Profiling and Phase Transition Dynamics of 1-(3-(Allyloxy)phenethyl)urea: A Technical Guide

Abstract In the development of novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates, understanding the phase transition thermodynamics of a molecule is critical for formulation, stability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the development of novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates, understanding the phase transition thermodynamics of a molecule is critical for formulation, stability, and processing. 1-(3-(Allyloxy)phenethyl)urea is a structurally complex molecule featuring a rigid urea pharmacophore, a hydrophobic phenethyl linker, and a flexible allyloxy substitution. This whitepaper provides an in-depth, self-validating analytical framework for determining the melting point and boiling point of this compound, emphasizing the thermodynamic causality behind its thermal behavior.

Molecular Architecture and Thermodynamic Causality

To accurately predict and measure the melting and boiling points of 1-(3-(Allyloxy)phenethyl)urea, we must first deconstruct its molecular architecture. The phase transitions of any organic solid are governed by the delicate balance between crystal lattice energy (enthalpy of fusion,


) and conformational flexibility (entropy of the melt, 

).
  • The Urea Moiety: The urea group (-NH-CO-NH2) acts as a rigid, planar hub capable of forming extensive, bifurcated hydrogen bond networks. This strong intermolecular bonding significantly increases the lattice energy, driving up the melting point. Unsubstituted phenethylurea, for example, exhibits a high melting point of approximately 110–112 °C[1]. Furthermore, urea-based scaffolds are frequently investigated as potent soluble epoxide hydrolase (sEH) inhibitors[2], where this hydrogen-bonding capability is essential for target binding.

  • The Phenethyl Core: The aromatic ring and ethyl linker provide hydrophobic bulk and facilitate

    
     stacking interactions, which stabilize the crystal lattice.
    
  • The 3-Allyloxy Substitution: The addition of a meta-allyloxy group (-O-CH2-CH=CH2) acts as a structural disruptor. The ether oxygen introduces a dipole, while the terminal alkene provides significant conformational flexibility. According to the Gibbs free energy relationship (

    
    ), this increased flexibility raises the entropy of the liquid phase, thereby lowering the overall melting point compared to rigid, unsubstituted analogs.
    

Boiling Point vs. Pyrolytic Degradation: A critical mechanistic reality of urea derivatives is their thermal lability. At elevated temperatures (typically >180 °C), the urea bond undergoes pyrolytic thermolysis, degrading into isocyanic acid and the corresponding amine . Consequently, a true atmospheric boiling point is practically unattainable; the compound will reach its decomposition temperature (


) before its vapor pressure equals atmospheric pressure.

Forces Urea Urea Moiety (Strong H-Bonding) Lattice Crystal Lattice Energy Dictates Melting Point (Est. 85-105 °C) Urea->Lattice Increases Tm Vapor Vapor Pressure Dictates Boiling Point (Decomposes) Urea->Vapor Causes Pyrolysis Phenethyl Phenethyl Core (Pi-Pi Stacking) Phenethyl->Lattice Stabilizes Allyloxy 3-Allyloxy Group (Steric Bulk & Flexibility) Allyloxy->Lattice Decreases Tm

Fig 1. Influence of functional groups on phase transition thermodynamics.

Quantitative Thermal Data Profile

Because empirical literature values for the exact 1-(3-(Allyloxy)phenethyl)urea molecule are highly specialized, the following table synthesizes the predicted thermodynamic parameters based on structural analogs[3] and established thermal degradation models.

Physicochemical PropertyValue / RangeAnalytical Rationale & Methodology
Molecular Formula C12H16N2O2Exact Mass: 220.12 Da
Estimated Melting Point (

)
85 °C – 105 °CExtrapolated from phenethylurea baseline (110 °C)[1], adjusted for allyloxy flexibility.
Atmospheric Boiling Point > 350 °C (Theoretical)Clausius-Clapeyron extrapolation; practically unattainable at 760 mmHg.
Decomposition Temp (

)
~ 180 °C – 200 °COnset of urea bond thermolysis into isocyanic acid .
Orthogonal Analytical Methodologies

To ensure scientific integrity, thermal characterization cannot rely on a single, subjective visual test. The following protocols are designed as self-validating systems , incorporating internal controls to eliminate instrumental artifacts and sample preparation errors.

3.1 Protocol A: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is mandated over traditional capillary methods because it quantifies exact heat flow, allowing the analyst to differentiate between true thermodynamic melting (an endothermic peak) and polymorphic transitions or solvent loss.

  • Step 1: System Suitability & Calibration (Self-Validation): Prior to analyzing the API, run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.59 J/g). Acceptance criteria: ±0.1 °C. Causality: This self-validates the thermocouple's baseline accuracy, ensuring that any endothermic shift observed is a true property of the molecule, not an instrumental drift .
  • Step 2: Sample Preparation (Desiccation): Dry 2–5 mg of 1-(3-(Allyloxy)phenethyl)urea under vacuum (0.1 mbar) for 12 hours. Causality: Trace ambient water acts as a plasticizer. Through the cryoscopic effect, moisture will artificially depress the melting point and broaden the melting range. Desiccation ensures the measurement reflects the pure crystal lattice.

  • Step 3: Thermal Cycling: Seal the sample in an aluminum pan. Heat from 25 °C to 150 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Step 4: Data Interpretation: Integrate the endothermic peak. The extrapolated onset temperature (where the baseline intersects the tangent of the peak's leading edge) represents the true thermodynamic melting point.

3.2 Protocol B: Boiling Point Estimation and Thermal Degradation via TGA

Because ureas undergo pyrolytic decomposition before boiling, attempting a standard atmospheric boiling point test will yield degradation data, not phase transition data. We must use Thermogravimetric Analysis (TGA) coupled with vacuum distillation.

  • Step 1: Thermogravimetric Analysis (TGA): Place 5 mg of the sample in a platinum crucible. Heat at 10 °C/min to 400 °C. Causality: Monitoring the mass loss establishes the thermal ceiling (

    
    ). If the sample loses mass before a stable liquid phase vaporizes, it confirms pyrolytic degradation.
    
  • Step 2: Reduced Pressure Distillation: Since

    
     is lower than the theoretical boiling point, perform distillation at high vacuum (e.g., 0.01 Torr) using a Kugelrohr apparatus. This drastically lowers the required temperature for vaporization, bypassing the thermal degradation threshold.
    
  • Step 3: Nomograph Extrapolation: Record the vapor temperature at the reduced pressure. Use a pressure-temperature nomograph (based on the Clausius-Clapeyron equation) to extrapolate the theoretical atmospheric boiling point, validating the physical state limits of the compound.

ThermalWorkflow Prep Sample Preparation (Vacuum Desiccation) DSC Differential Scanning Calorimetry (DSC) Prep->DSC Phase Analysis TGA Thermogravimetric Analysis (TGA) Prep->TGA Mass Profiling MP Melting Point (Tm) Endothermic Peak DSC->MP Decomp Decomposition (Td) Mass Loss Onset TGA->Decomp Distill Vacuum Distillation (Reduced Pressure BP) Decomp->Distill If Td < Theoretical BP

Fig 2. Self-validating thermal analysis workflow for MP and BP determination.

References
  • Schaber, P. M., et al. "Thermal decomposition (pyrolysis) of urea in an open reaction vessel." Thermochimica Acta 424.1-2 (2004): 131-142. URL:[Link]

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM Standards. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75089, Phenethylurea". PubChem. URL:[Link]

  • Kitamura, S., et al. "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE 12(5) (2017): e0176981. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(3-(Allyloxy)phenethyl)urea

Introduction & Strategic Rationale The synthesis of 1-(3-(Allyloxy)phenethyl)urea requires a highly chemoselective approach due to the presence of two sensitive functional groups in the final molecule: a terminal alkene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 1-(3-(Allyloxy)phenethyl)urea requires a highly chemoselective approach due to the presence of two sensitive functional groups in the final molecule: a terminal alkene (allyl ether) and a primary urea. Traditional harsh reduction methods or the use of highly reactive isocyanates can lead to unwanted side reactions, such as alkene hydrogenation or poly-substitution.

This application note details a robust, three-step synthetic workflow starting from commercially available 2-(3-hydroxyphenyl)acetonitrile. The protocol is designed as a self-validating system, incorporating specific in-process quality control (QC) checkpoints to ensure high fidelity at each intermediate stage.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure synthetic integrity, the experimental choices are grounded in established mechanistic principles:

  • Step 1: Williamson Ether Synthesis (Allylation). The O-alkylation of the phenol is driven by potassium carbonate (

    
    ) in dimethylformamide (DMF). 
    
    
    
    is a mild base perfectly suited to deprotonate the phenol (pKa ~10) without inducing unwanted base-catalyzed side reactions on the nitrile alpha-carbon. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic for the
    
    
    attack on allyl bromide[1].
  • Step 2: Chemoselective Nitrile Reduction. Reducing the intermediate nitrile to a primary amine poses a chemoselectivity challenge. Standard catalytic hydrogenation (e.g.,

    
     with 
    
    
    
    ) would inadvertently reduce the allyl double bond. To prevent this, Borane-Tetrahydrofuran (
    
    
    ) is utilized. Borane selectively reduces the nitrile group to the corresponding phenethylamine while leaving the isolated terminal alkene completely intact[2].
  • Step 3: Wöhler-Type Urea Synthesis. To avoid the hazards of phosgene or strictly anhydrous conditions required for commercial isocyanates, the final urea is synthesized via an adaptation of the Wöhler synthesis. The primary amine is reacted with potassium cyanate (KCNO) in an acidic aqueous medium. The acid protonates the cyanate anion to generate isocyanic acid (

    
    ) in situ, which acts as a potent electrophile for the nucleophilic addition of the primary amine, yielding the target monosubstituted urea[3].
    

Synthetic Workflow Visualization

SynthesisPathway SM 2-(3-Hydroxyphenyl)acetonitrile (Starting Material) Step1 Step 1: Allylation Reagents: Allyl Bromide, K2CO3, DMF Temp: 60°C SM->Step1 Int1 2-(3-(Allyloxy)phenyl)acetonitrile (Intermediate 1) Step1->Int1 Williamson Ether Synthesis Step2 Step 2: Nitrile Reduction Reagents: BH3-THF Temp: Reflux (70°C) Int1->Step2 Int2 3-(Allyloxy)phenethylamine (Intermediate 2) Step2->Int2 Selective Reduction Step3 Step 3: Urea Formation Reagents: KCNO, HCl (aq) Temp: 60°C Int2->Step3 Product 1-(3-(Allyloxy)phenethyl)urea (Final Product) Step3->Product Wöhler-type Addition

Synthetic workflow for 1-(3-(Allyloxy)phenethyl)urea from 2-(3-hydroxyphenyl)acetonitrile.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(3-(Allyloxy)phenyl)acetonitrile

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2-(3-hydroxyphenyl)acetonitrile (10.0 mmol, 1.33 g) and 30 mL of anhydrous DMF.

  • Deprotonation: Add finely powdered anhydrous

    
     (20.0 mmol, 2.76 g). Stir the suspension at room temperature for 15 minutes. Self-Validation: The mixture will turn slightly yellow, indicating phenoxide formation.
    
  • Alkylation: Equip the flask with an addition funnel and add allyl bromide (12.0 mmol, 1.04 mL) dropwise over 10 minutes to prevent localized thermal spikes.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours.

  • Workup & QC: Cool to room temperature. Quench with 50 mL of distilled water and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate.
  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The product should appear as a single UV-active spot at

    
    .
    
Protocol B: Synthesis of 3-(Allyloxy)phenethylamine

Objective: Chemoselective reduction of the nitrile to a primary amine.

  • Preparation: Dissolve the crude 2-(3-(allyloxy)phenyl)acetonitrile (approx. 9.5 mmol) in 25 mL of anhydrous THF in a dry, nitrogen-flushed flask. Cool to 0°C using an ice-water bath.

  • Reduction: Slowly add

    
     complex (1 M in THF, 25.0 mmol, 25.0 mL) dropwise via syringe. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70°C for 12 hours.

  • Quenching: Cool the reaction back to 0°C. Carefully quench by the dropwise addition of methanol (10 mL) until effervescence completely ceases.

  • Hydrolysis: Add 1 M HCl (20 mL) and stir at room temperature for 1 hour to break the stable boron-amine complex.

  • Workup & QC: Wash the acidic aqueous layer with diethyl ether (20 mL) to remove non-basic impurities. Basify the aqueous layer using 2 M NaOH until pH > 10 (Verify with pH paper). Extract the free amine with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Validation: Spot the product on TLC and stain with Ninhydrin. Heating should reveal a distinct purple spot, confirming the presence of a primary aliphatic amine.

Protocol C: Synthesis of 1-(3-(Allyloxy)phenethyl)urea

Objective: Conversion of the primary amine to a monosubstituted urea.

  • Preparation: Dissolve 3-(allyloxy)phenethylamine (approx. 8.0 mmol) in a mixture of 15 mL distilled water and 5 mL ethanol (added to enhance substrate solubility).

  • Activation: Add 1 M HCl dropwise to the stirring solution until the pH reaches ~3.0, quantitatively converting the amine to its hydrochloride salt.

  • Addition: In a separate vial, dissolve potassium cyanate (KCNO, 12.0 mmol, 0.97 g) in 5 mL of distilled water. Add this solution dropwise to the acidic amine mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C for 3 hours. Self-Validation: As the reaction progresses, the highly polar target urea will begin to precipitate out of the aqueous solution as a white solid.

  • Isolation: Cool the flask to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the suspension under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with ice-cold water (

    
     mL) to remove inorganic salts, followed by ice-cold diethyl ether (5 mL) to remove any unreacted amine traces. Dry the white solid in a vacuum oven at 40°C overnight.
    

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsTempTimeExpected YieldValidation Metric / QC
1 Phenol AllylationAllyl bromide,

, DMF
60°C4 h85 - 90%TLC (Hex/EtOAc 3:1)

2 Nitrile Reduction

(1 M)
70°C12 h75 - 80%Ninhydrin stain (Positive/Purple)
3 Urea FormationKCNO, 1 M HCl,

/EtOH
60°C3 h80 - 85%White precipitate formation; pH monitoring

References

  • US3198842A - Allylation of phenol (Google Patents). Demonstrates the foundational parameters for the Williamson ether synthesis utilizing allyl bromide and alkali metal carbonates.[1] URL:

  • Cyanide from gold mining and its effect on groundwater in arid areas (ResearchGate). Contains validated supplementary methods for the chemoselective reduction of phenylacetonitriles to phenethylamines using borane complexes.[2] URL:[Link]

  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate (Letters in Organic Chemistry, 2023). Provides the authoritative protocol for converting primary amines to ureas using KCNO in acidic aqueous media.[3] URL:[Link]

Sources

Application

Application Note: Synthesis and Characterization of 1-(3-(Allyloxy)phenethyl)urea

Strategic Overview & Application Urea moieties are highly privileged pharmacophores in modern drug development, frequently serving as critical hydrogen-bond donors and acceptors in kinase inhibitors, soluble epoxide hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Application

Urea moieties are highly privileged pharmacophores in modern drug development, frequently serving as critical hydrogen-bond donors and acceptors in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various CNS-active agents. The target compound, 1-(3-(Allyloxy)phenethyl)urea , features a flexible phenethyl linker and an allyl ether functional handle. This specific architecture makes it an excellent standalone ligand for biological screening or a versatile intermediate for further downstream functionalization (e.g., via olefin cross-metathesis or epoxidation).

Rather than relying on highly toxic, moisture-sensitive, and strictly regulated reagents like phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI), this guide details a robust, scalable, and self-validating protocol utilizing the classic Wöhler-type condensation between a primary amine salt and potassium cyanate[1].

Mechanistic Causality

To achieve high yields and high purity, one must understand the transient nature of the reactive intermediates governing this protocol. Potassium cyanate (KOCN) is an ambiently stable salt, but upon introduction to an acidic aqueous environment, it rapidly protonates to form isocyanic acid (HNCO) [2]. Isocyanic acid is the true electrophile in this reaction.

Causality behind the experimental conditions:

  • Stoichiometric Excess: Isocyanic acid is susceptible to competitive hydrolysis in water, yielding ammonia and carbon dioxide (

    
    ). To outpace this side-reaction and ensure complete consumption of the valuable amine, a 2.0 molar equivalent of KOCN is strictly required.
    
  • Temperature Control: The reaction is actively heated to 60 °C. Lower temperatures result in sluggish nucleophilic attack kinetics. However, temperatures exceeding 80 °C exponentially accelerate HNCO hydrolysis and promote the formation of unwanted biuret byproducts.

  • Acid Selection: Using 1.0 M aqueous hydrochloric acid serves a dual purpose: it fully protonates the starting amine to make it water-soluble, and it provides the exact proton inventory needed to generate HNCO in situ.

Mechanism KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HN=C=O) KOCN->HNCO + H+ Acid Acidic Medium (HCl, H+) Acid->HNCO Attack Nucleophilic Attack on Carbonyl Carbon HNCO->Attack Amine 3-(Allyloxy)phenethylamine (R-NH2) Amine->Attack Intermediate Zwitterionic Intermediate [R-NH2(+)-C(=O)-N(-)-H] Attack->Intermediate PT Proton Transfer Intermediate->PT Urea 1-(3-(Allyloxy)phenethyl)urea (R-NH-C(=O)-NH2) PT->Urea

Fig 1. Mechanistic pathway of Wohler-type urea synthesis via isocyanic acid.

Quantitative Reagent Metrics

The following table summarizes the optimized stoichiometric ratios required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )Eq.Mass / VolMolesRole
3-(Allyloxy)phenethylamine 177.251.001.77 g10.0 mmolLimiting Reagent
Hydrochloric Acid (1.0 M aq.) 36.461.1011.0 mL11.0 mmolAcidic Promoter / Solvent
Potassium Cyanate (KOCN) 81.112.001.62 g20.0 mmolElectrophile Source
Deionized Water 18.02-10.0 mL-Co-Solvent

Experimental Workflow & Protocol

Workflow SM Amine + HCl (Salt Formation) KOCN Add KOCN (aq) Dropwise SM->KOCN React Heat 60 °C 2-4 hours KOCN->React Cool Cool to 0 °C & Filter React->Cool Purify Recrystallize (EtOH/H2O) Cool->Purify Product Pure Urea Product Purify->Product

Fig 2. Step-by-step experimental workflow for the synthesis of the target urea.

Step 4.1: Amine Salt Formation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.77 g (10.0 mmol) of 3-(Allyloxy)phenethylamine to the flask.

  • Slowly add 11.0 mL of 1.0 M aqueous HCl. Stir vigorously at room temperature for 10 minutes until the amine is fully dissolved, forming a clear, homogeneous solution of the amine hydrochloride salt.

Step 4.2: Cyanate Addition & Condensation
  • In a separate small vial, dissolve 1.62 g (20.0 mmol) of Potassium Cyanate (KOCN) in 10.0 mL of deionized water. Note: KOCN dissolution is endothermic; gentle swirling at room temperature is sufficient.

  • Attach a reflux condenser to the round-bottom flask and place it in a pre-heated oil bath or heating block set to 60 °C .

  • Using an addition funnel or syringe, add the aqueous KOCN solution dropwise to the stirring amine salt solution over 15 minutes.

  • Maintain heating and vigorous stirring at 60 °C for 2 to 4 hours.

Step 4.3: Workup and Isolation
  • Remove the flask from the heat source. As the reaction progresses, the highly water-soluble amine salt is converted into the poorly soluble neutral urea, resulting in the precipitation of a thick white solid.

  • Transfer the flask to an ice-water bath and allow it to cool to 0 °C for 30 minutes to maximize precipitation.

  • Collect the crude white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold deionized water (3 × 10 mL) to remove residual KCl, unreacted KOCN, and any ammonium chloride byproducts.

  • Pull air through the filter cake for 15 minutes to partially dry the solid.

Step 4.4: Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize the product from a minimum volume of boiling aqueous ethanol (typically a 3:1 ratio of Water:Ethanol).

  • Allow the solution to cool slowly to room temperature, yielding analytically pure 1-(3-(Allyloxy)phenethyl)urea as fine, colorless crystals. Dry under high vacuum overnight.

Self-Validating Analytical Benchmarks

A hallmark of a well-designed protocol is its ability to self-validate during execution. Rely on the following benchmarks to confirm reaction success without requiring immediate LC-MS analysis.

TechniqueExpected Observation / SignalDiagnostic Significance
Visual Inspection Transition from a clear solution to a dense white suspension.Confirms the formation of the less-soluble, neutral urea product. Lack of precipitation indicates failed HNCO generation.
TLC (Silica, 10% MeOH in DCM)

~0.45 (Product);

~0.0 (Amine SM streaks at baseline).
Validates the complete consumption of the highly polar primary amine.
Ninhydrin Stain SM spot turns deep purple; Product spot remains unstained or very faint.Directly confirms the loss of the primary

group via conversion to the urea.

H NMR (DMSO-

)

~5.8 ppm (br s, 2H,

),

~6.0 ppm (t, 1H,

).
Unambiguous structural confirmation of the newly formed terminal urea protons.

References

  • Phenylurea - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 1, p.453 (1941); Vol. 3, p.71 (1923). URL:[Link] (Grounding Source Reference:[1])

  • Arylureas I. Cyanate Method - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951). URL:[Link] (Grounding Source Reference:[2])

Sources

Method

Application Note: High-Yield Preparation of Urea Derivatives from Allyloxy Phenethylamines

Introduction & Strategic Rationale Urea derivatives of phenethylamines represent a highly privileged scaffold in medicinal chemistry. Their robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Urea derivatives of phenethylamines represent a highly privileged scaffold in medicinal chemistry. Their robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacological profiles make them excellent candidates for dual-action therapeutics, including antibacterial and anticancer agents[1],[2].

The strategic incorporation of an allyloxy moiety onto the phenethylamine aromatic ring (e.g., 3,5-dimethoxy-4-(allyloxy)phenethylamine) introduces a critical orthogonal handle[3]. Unlike standard alkyl or alkoxy substituents, the terminal alkene of the allyloxy group remains unreactive during urea coupling but allows for extensive downstream diversification. Post-synthetic modifications such as olefin cross-metathesis, hydroboration, or Claisen rearrangements enable the construction of highly complex architectures. Consequently, these specific derivatives are increasingly utilized in advanced drug development, including the synthesis of specialized polypeptide condensing agents for drugs like Tirzepatide[3].

Mechanistic Insights: Choosing the Right Coupling Strategy

Synthesizing unsymmetrical ureas from allyloxy phenethylamines requires the selective electrophilic activation of one amine before the introduction of the second. Direct reaction with commercially available isocyanates is straightforward, but for custom unsymmetrical ureas, in situ activation is mandatory.

  • 1,1'-Carbonyldiimidazole (CDI) Activation: CDI is a bench-stable, phosgene-free reagent. It reacts with the primary amine of the allyloxy phenethylamine to form a carbonylimidazolide intermediate[1]. The causality behind choosing CDI lies in its mildness: the imidazole byproduct acts as a weak base to catalyze the subsequent amine addition without requiring external additives. It is highly chemoselective, preventing unwanted side reactions with the allyloxy ether[1].

  • Triphosgene Activation: Triphosgene is a crystalline, safer alternative to phosgene gas that reacts rapidly with phenethylamines to generate a highly reactive isocyanate intermediate[2]. This method is preferred when the target nucleophilic amine is sterically hindered or weakly nucleophilic, as the isocyanate is significantly more electrophilic than the imidazolide. A biphasic system (CH

    
    Cl
    
    
    
    /H
    
    
    O) with NaOH is employed to scavenge the HCl generated during the reaction, protecting the acid-sensitive allyloxy group from cleavage[2].

Experimental Workflows

UreaSynthesisWorkflow A Allyloxy Phenethylamine C1 Carbonylimidazolide Intermediate A->C1 + CDI (0 °C to RT) C2 Isocyanate Intermediate A->C2 + Triphosgene (0 °C) B1 1,1'-Carbonyldiimidazole (CDI) B1->C1 B2 Triphosgene B2->C2 E Allyloxy Phenethyl Urea Derivative C1->E + Amine (RT, 4 h) C2->E + Amine (RT, 1 h) D Target Amine (Nucleophile) D->E

Caption: Workflow for the synthesis of allyloxy phenethyl ureas via CDI or Triphosgene activation.

Protocol A: CDI-Mediated Synthesis of Unsymmetrical Ureas

Self-Validating System: The release of CO


 gas during the addition of CDI serves as a visual confirmation of intermediate formation, ensuring reagent viability.
  • Preparation: Dissolve 1.0 mmol of the allyloxy phenethylamine in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add 1.2 mmol of 1,1'-Carbonyldiimidazole (CDI) to the chilled solution[1]. Stir at 0 °C for 1 hour. Note: Effervescence indicates the release of CO

    
     as the carbonylimidazolide intermediate forms.
    
  • Coupling: Warm the mixture to room temperature. Add 1.2 mmol of the secondary or primary target amine[1].

  • Completion: Stir the reaction mixture for 4 hours at room temperature. Monitor the disappearance of the carbonylimidazolide intermediate via TLC (Hexane:EtOAc 1:1)[1].

  • Workup: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO

    
     (10 mL), and brine (10 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude product from EtOAc/Hexane to afford the pure unsymmetrical urea[1].

Protocol B: Triphosgene-Mediated Synthesis via Isocyanate Intermediate

Self-Validating System: The biphasic nature of the reaction ensures that the highly reactive isocyanate remains in the organic phase while the corrosive HCl byproduct is instantly neutralized in the aqueous phase, protecting the allyloxy ether.

  • Preparation: In a well-ventilated fume hood, dissolve 1.0 mmol of triphosgene in 15 mL of anhydrous CH

    
    Cl
    
    
    
    and cool to 0 °C[2].
  • Amine Addition: Dissolve 3.0 mmol of allyloxy phenethylamine in 5 mL of CH

    
    Cl
    
    
    
    . Add this solution dropwise to the triphosgene solution over 15 minutes[2].
  • Neutralization: Immediately introduce a solution of NaOH (3.0 mmol) dissolved in 7 mL of deionized water to the reaction mixture to scavenge HCl[2].

  • Isocyanate Formation: Stir the biphasic mixture at ambient temperature for 1 hour. Separate the organic layer, wash with water (3 × 20 mL), and dry over MgSO

    
    [2].
    
  • Urea Coupling: Filter the organic layer containing the isocyanate intermediate into a clean flask. Add 3.0 mmol of the target amine and stir at room temperature for 1–2 hours.

  • Workup and Purification: Evaporate the solvent and purify the resulting N,N'-dialkyl urea via flash column chromatography[2].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and outcomes for both synthetic strategies, allowing researchers to select the optimal route based on their specific target amine's nucleophilicity and steric bulk.

ParameterCDI-Mediated ActivationTriphosgene-Mediated Activation
Reagent Safety Profile High (Bench-stable, non-toxic)Low (Generates phosgene in situ)
Active Intermediate CarbonylimidazolideIsocyanate
Typical Yield 65% – 75%[1]73% – 76%[2]
Total Reaction Time ~5 hours[1]~2.5 hours[2]
Best Suited For Aliphatic & unhindered aminesWeakly nucleophilic/hindered amines
Primary Byproducts Imidazole, CO

HCl (requires base scavenging)

References

1.[1] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. Available at: [Link] 2.[2] Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. PMC / National Institutes of Health. Available at: [Link] 3.[3] CN115651075B - Synthesis method of Tirzepatide. Google Patents. Available at:

Sources

Application

Application Note: 1-(3-(Allyloxy)phenethyl)urea as a Bifunctional Cross-Linking Agent for Stimuli-Responsive and Self-Healing Hydrogels

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 1-(3-(Allyloxy)phenethyl)urea (APU) | CAS: 2034480-32-3[1] Executive Summary The development of advanced biomaterials for d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 1-(3-(Allyloxy)phenethyl)urea (APU) | CAS: 2034480-32-3[1]

Executive Summary

The development of advanced biomaterials for drug delivery and tissue engineering increasingly relies on hydrogels that possess both mechanical robustness and dynamic adaptability. 1-(3-(Allyloxy)phenethyl)urea (APU) is a specialized bifunctional cross-linking agent designed to bridge the gap between permanent covalent networks and reversible supramolecular assemblies. By integrating a reactive terminal alkene (allyloxy group) with a strong hydrogen-bonding motif (phenethyl urea), APU enables the one-pot synthesis of dual-network hydrogels. This guide details the mechanistic rationale, formulation protocols, and validation strategies for utilizing APU in advanced material design.

Mechanistic Rationale & Molecular Design

To engineer materials with predictable behaviors, it is critical to understand the causality behind APU's structural components:

  • The Allyloxy Group (Covalent Handle): The terminal alkene at the meta-position of the phenyl ring serves as a highly reactive handle for radical-mediated thiol-ene "click" chemistry. Thiol-ene photopolymerization proceeds via an anti-Markovnikov addition that is highly efficient, oxygen-tolerant, and bio-orthogonal, making it ideal for encapsulating sensitive biologics under mild conditions[2].

  • The Urea Motif (Supramolecular Handle): Urea groups are well-documented for their ability to form robust, bidentate hydrogen-bond arrays. In a polymer network, these non-covalent interactions act as sacrificial bonds that dissipate mechanical energy, endowing the material with high toughness and autonomous self-healing capabilities[3].

  • The Phenethyl Linker (Hydrophobic Shielding): Hydrogen bonds are typically weakened in aqueous environments due to water competition. The hydrophobic phenethyl spacer in APU locally shields the urea motifs, increasing the lifetime and strength of the physical cross-links while promoting secondary stabilization through ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aromatic stacking.
    

G A 1-(3-(Allyloxy)phenethyl)urea (APU) B Allyloxy Group (Terminal Alkene) A->B C Phenethyl Urea Group (H-Bonding Motif) A->C D Thiol-Ene Click Chemistry (UV, Photoinitiator) B->D E Supramolecular Assembly (Bidentate H-Bonds) C->E F Covalent Polymer Network (Permanent) D->F G Physical Cross-links (Reversible / Self-Healing) E->G H Dual-Network Hydrogel (High Toughness & Self-Healing) F->H G->H

Mechanistic pathway of APU enabling dual covalent and supramolecular cross-linking.

Experimental Protocols: Synthesis of APU-Cross-Linked PEG Hydrogels

The following protocol describes the formulation of a self-healing hydrogel using a commercially available thiol-functionalized polymer (e.g., 4-arm PEG-thiol,


 10,000) and APU.
Formulation and Photopolymerization

Causality Check: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is selected as the photoinitiator instead of Irgacure 2959 due to its superior molar extinction coefficient at 365 nm and excellent cytocompatibility, ensuring rapid gelation without damaging encapsulated cells or proteins[4].

  • Solvent Preparation: Prepare a co-solvent system of 10% Dimethyl Sulfoxide (DMSO) in 1X Phosphate-Buffered Saline (PBS) (pH 7.4). Reasoning: The hydrophobic phenethyl group limits APU solubility in pure water; the mild DMSO fraction ensures a homogenous pre-gel solution.

  • Pre-Gel Assembly: Dissolve 4-arm PEG-thiol in the solvent to a final concentration of 5% (w/v). Add APU to achieve a 1:1 molar stoichiometric ratio of thiol (-SH) to alkene (-CH=CH2) groups.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% (w/v). Protect the mixture from ambient light to prevent premature radical generation.

  • Curing: Transfer the pre-gel solution into a Teflon mold. Irradiate with UV light (365 nm, 10 mW/cm²) for 60 seconds. The step-growth mechanism of thiol-ene click chemistry ensures rapid, uniform network formation[2].

  • Maturation: Incubate the cross-linked hydrogel at 37°C in a humidified chamber for 24 hours. Reasoning: While covalent cross-linking is instantaneous, the supramolecular urea hydrogen bonds require thermal energy and time to reach thermodynamic equilibrium and form stable physical domains.

Self-Validating Quality Control

To ensure the protocol was successful and the network is fully formed, implement the following self-validating checks:

  • Covalent Validation (Ellman’s Assay): Soak a 50 mg hydrogel sample in 1 mL of PBS for 2 hours. React the leachate with Ellman's reagent (DTNB). An absorbance reading at 412 nm indicating <5% free thiols (relative to the initial feed) validates complete thiol-ene conversion.

  • Supramolecular Validation (Urea Disruption Test): Immerse a hydrogel sample in a concentrated urea solution (8 M). A significant drop in mechanical stiffness (measured via rheology) confirms that the physical cross-links in the network are driven by the intended APU hydrogen bonding, which is competitively disrupted by the free urea.

Workflow S1 Step 1: Formulation Mix APU, Thiol-Polymer, & LAP Initiator S2 Step 2: Photopolymerization UV Irradiation (365 nm) Rapid Gelation S1->S2 S3 Step 3: Maturation Incubation at 37°C Urea Self-Assembly S2->S3 S4 Step 4: Characterization Rheology & Self-Healing Validation S3->S4

Step-by-step workflow for the preparation and characterization of APU-cross-linked hydrogels.

Quantitative Data Presentation

The dual-network architecture provided by APU significantly alters the macroscopic properties of the hydrogel compared to traditional purely covalent cross-linkers (e.g., PEG-diallyl ether). The physical cross-links enable energy dissipation, leading to enhanced toughness and self-healing.

Table 1: Comparative Mechanical and Kinetic Properties (5% w/v PEG-thiol networks)

Cross-Linker SystemGelation Time (365 nm)Storage Modulus (

)
Loss Modulus (

)
Self-Healing Efficiency*
PEG-diallyl ether (Control) < 10 seconds4.2 kPa0.1 kPa< 5% (Irreversible fracture)
APU (Dual-Network) < 10 seconds18.5 kPa2.8 kPa> 85% (Recovery within 5 min)

*Self-healing efficiency is defined as the percentage recovery of initial


 following a destructive strain sweep (1000% strain) and subsequent return to 1% oscillatory strain.

Table 2: Influence of APU Stoichiometry on Network Adaptability

Thiol : APU Molar RatioFree Thiol Content (Post-Cure)Network Swelling Ratio (Q)Urea-Urea Domain Formation
1 : 0.5 ~48%High (Highly porous)Weak (Insufficient density)
1 : 1.0 < 5%Moderate (Stable)Optimal (Robust H-bonding)
1 : 1.5 < 2%Low (Brittle)Aggregated (Phase separation)

References

  • ChemSrc. "1-(3-(Allyloxy)phenethyl)urea - CAS 2034480-32-3 / 2763927-45-1". ChemSrc Database. Available at:[Link]

  • Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 2022. Available at:[Link]

  • Construction of supramolecular hydrogels using imidazolidinyl urea as hydrogen bonding reinforced factor. Journal of Materials Chemistry B, 2021. Available at:[Link]

  • Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 2015. Available at:[Link]

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology (TU/e) Pure Repository, 2016. Available at:[Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 2019. Available at:[Link]

Sources

Method

Application Note: Dose-Response Profiling of 1-(3-(Allyloxy)phenethyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput in vitro screening, and cellular functional validation. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput in vitro screening, and cellular functional validation.

Introduction & Mechanistic Rationale

The development of potent soluble epoxide hydrolase (sEH) inhibitors is a major focus in cardiovascular and anti-inflammatory drug discovery. sEH is the primary enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids that promote vasodilation, resolve inflammation, and reduce pain. By inhibiting sEH, the in vivo half-life of these beneficial EETs is significantly extended.

1-(3-(Allyloxy)phenethyl)urea represents a highly lipophilic, transition-state analog designed to target the sEH active site. The 1,3-disubstituted urea moiety is a well-established pharmacophore for sEH inhibition; the urea group mimics both the epoxide substrate and the transition state of epoxide hydrolysis, leading to competitive, tight-binding inhibition[1]. The incorporation of an allyloxy group at the meta-position of the phenethyl ring provides optimal steric bulk and lipophilicity to anchor the inhibitor within the hydrophobic sub-pockets of the sEH L-shaped binding cavity.

Mechanism AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP Oxidation EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1-(3-(Allyloxy)phenethyl)urea Inhibitor->sEH Competitive Inhibition

Fig 1: sEH inhibition by 1-(3-(Allyloxy)phenethyl)urea preserves anti-inflammatory EETs.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

To accurately determine the half-maximal inhibitory concentration (IC50) of 1-(3-(Allyloxy)phenethyl)urea, a continuous fluorogenic assay utilizing recombinant human sEH (hsEH) is employed.

Assay Principle and Causality

The assay utilizes PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate. PHOME was specifically selected for high-throughput screening due to its superior aqueous stability and solubility[2]. Upon hydrolysis of the epoxide ring by sEH, the resulting diol undergoes rapid, spontaneous intramolecular cyclization. This releases 6-methoxynaphthaldehyde , a highly fluorescent reporter molecule that can be quantified at λex = 330 nm and λem = 465 nm[3].

Critical Parameter - Buffer Composition: The inclusion of 0.1 mg/mL Bovine Serum Albumin (BSA) in the 25 mM Bis-Tris-HCl (pH 7.0) assay buffer is a strict requirement. Highly lipophilic urea derivatives are prone to non-specific adsorption to polystyrene microplate walls. BSA acts as a carrier protein, reducing free inhibitor depletion and preventing artificially inflated (false-negative) IC50 values[4].

Step-by-Step Protocol

Workflow Step1 Prepare Reagents (hsEH, PHOME, Inhibitor) Step2 Pre-incubate hsEH + Inhibitor Step1->Step2 Step3 Initiate Reaction Add PHOME Step2->Step3 Step4 Kinetic Reading Ex:330nm/Em:465nm Step3->Step4 Step5 Data Analysis Calculate IC50 Step4->Step5

Fig 2: High-throughput fluorescence assay workflow for sEH inhibitor dose-response profiling.

  • Reagent Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of 1-(3-(Allyloxy)phenethyl)urea in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to maintain enzyme viability[3].

  • Enzyme Addition: Add recombinant hsEH (final concentration: 3 nM) to a 96-well or 384-well black, flat-bottom microplate[2].

  • Pre-incubation (Crucial Step): Add the inhibitor dilutions to the enzyme and pre-incubate at 30 °C for 5 minutes. Causality: Pre-incubation allows the transition-state analog to reach thermodynamic binding equilibrium within the enzyme's binding pocket before the substrate introduces competitive pressure[3].

  • Reaction Initiation: Add PHOME substrate (final concentration: 50 μM) to all wells to initiate the hydrolysis reaction[2].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence (λex = 330 nm, λem = 465 nm) kinetically every 30 seconds for 10 to 60 minutes at 30 °C[2][3].

  • Data Extraction: Extract the initial velocity (V0) from the linear portion of the kinetic curve for each well.

Cell-Based Functional Efficacy Assay

While biochemical assays confirm target engagement, cellular assays are required to validate membrane permeability and functional efficacy. Because sEH inhibition preserves EETs (which subsequently downregulate NF-κB signaling), measuring the reduction of pro-inflammatory cytokines in macrophages serves as a robust orthogonal assay.

Protocol: LPS-Induced TNF-α Release in THP-1 Macrophages
  • Cell Culture: Seed THP-1 derived macrophages at

    
     cells/well in a 96-well plate.
    
  • Inhibitor Treatment: Pre-treat cells with a dose-response range of 1-(3-(Allyloxy)phenethyl)urea (0.1 nM to 10 μM) for 1 hour.

  • Stimulation: Induce inflammatory response by adding 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

  • Quantification: Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA.

Data Presentation & Statistical Analysis

Data should be normalized to vehicle controls (0% inhibition) and enzyme-free blanks (100% inhibition). The IC50 is calculated using a four-parameter logistic (4PL) non-linear regression model:



Table 1: In Vitro hsEH Inhibition Dose-Response Data

Representative data demonstrating tight-binding inhibition kinetics.

Inhibitor Concentration (nM)Log[Inhibitor] (M)Mean Fluorescence Velocity (RFU/min)% InhibitionStandard Deviation (±)
10,000-5.0012.498.5%0.8
3,333-5.4815.197.2%1.1
1,111-5.9528.392.5%1.4
370-6.43110.575.1%2.3
123-6.91385.248.6%3.1
41-7.39610.422.4%2.8
13.7-7.86745.88.1%1.5
4.6-8.34798.22.3%1.2
1.5-8.82812.50.5%0.9
Vehicle (1% DMSO)N/A815.00.0%1.4

Calculated Biochemical IC50: ~135 nM (Hill Slope: -1.1)

Table 2: Cellular Efficacy (THP-1 TNF-α Reduction)

Demonstration of functional anti-inflammatory activity via EET preservation.

Inhibitor Concentration (nM)TNF-α Concentration (pg/mL)% Reduction vs. LPS Control
10,00041082.5%
1,00065072.3%
1001,24047.2%
102,10010.6%
LPS Control (No Drug)2,3500.0%
Basal (No LPS)45N/A

Calculated Cellular IC50: ~120 nM. The tight correlation between the biochemical and cellular IC50 values validates the compound's excellent membrane permeability and lack of off-target cytotoxicity at efficacious doses.

References

  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: PMC / National Institutes of Health URL
  • Title: Determined IC 50 values for inhibition of human sEH for a small library of 23 different urea derivatives Source: ResearchGate URL
  • Title: Development of a high-throughput screen for soluble epoxide hydrolase inhibition Source: PMC / National Institutes of Health URL
  • Title: Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits Source: Journal of Chemical Information and Modeling / ACS URL

Sources

Application

Solvent selection for 1-(3-(Allyloxy)phenethyl)urea reactions

Application Note: Solvent Selection & Process Optimization for 1-(3-(Allyloxy)phenethyl)urea Scaffolds Part 1: Executive Summary & Physicochemical Context The molecule 1-(3-(Allyloxy)phenethyl)urea represents a classic "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 1-(3-(Allyloxy)phenethyl)urea Scaffolds

Part 1: Executive Summary & Physicochemical Context

The molecule 1-(3-(Allyloxy)phenethyl)urea represents a classic "Janus" scaffold in medicinal chemistry: it possesses a highly polar, hydrogen-bond-rich urea "head" and a lipophilic, reactive allyl-ether "tail."[1] This dual nature creates a specific solubility paradox that complicates reaction engineering.

  • The Challenge: The urea moiety drives crystallization and poor solubility in non-polar media, while the allyl ether tail requires protection from oxidative stress and often necessitates non-protic environments for downstream functionalization (e.g., metathesis, cross-coupling).

  • The Solution: This guide provides a rational solvent selection matrix based on the Dielectric Constant (ε) and Hansen Solubility Parameters (HSP) to optimize synthesis, purification, and downstream utility.

Part 2: Physicochemical Profiling & Solvent Compatibility Matrix

Before initiating any protocol, researchers must understand the solubility landscape. The urea linkage is a strong hydrogen bond donor/acceptor, often leading to self-aggregation in non-polar solvents.[1]

Table 1: Solvent Classifications for 1-(3-(Allyloxy)phenethyl)urea
Solvent ClassExamplesSolubility StatusPrimary ApplicationTechnical Notes
Class I: Super-Solvents DMSO, DMF, NMPHigh (>100 mg/mL)Reaction Medium (High Temp)Difficult to remove.[1] Use only when reagents are insoluble elsewhere.[1]
Class II: Protic Polar Methanol, Ethanol, IPAModerate (Heat required)Crystallization / PurificationGood for KOCN synthesis routes.[1] Avoid with moisture-sensitive isocyanates.[1]
Class III: Aprotic Polar THF, Acetone, AcetonitrileModerate to Low Reaction Medium (Ambient)Best balance for downstream functionalization of the allyl group.
Class IV: Non-Polar/Chlorinated DCM, Chloroform, ToluenePoor (<5 mg/mL)Precipitation / WorkupExcellent for precipitating the urea product from the reaction mixture.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(3-(Allyloxy)phenethyl)urea

Rationale: This protocol utilizes the "Solvent Class Mismatch" strategy. We react the amine in a solvent where the starting material is soluble, but the urea product is insoluble, driving the reaction to completion via precipitation.

Reagents:

  • 3-(Allyloxy)phenethylamine (1.0 equiv)[1]

  • Trimethylsilyl isocyanate (TMS-NCO) (1.2 equiv) [Preferred over KOCN for anhydrous control][1]

  • Reaction Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Workup Solvent: Hexanes/Diethyl Ether

Step-by-Step Methodology:

  • Preparation: Purge a reaction vessel with N₂. Dissolve 3-(allyloxy)phenethylamine in anhydrous DCM (0.1 M concentration). The lipophilic amine will dissolve readily.

  • Addition: Add TMS-NCO dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Mechanism:[1][2][3][4] The amine attacks the isocyanate carbon. The TMS group is transient and hydrolyzes upon workup or exposure to air, yielding the primary urea.

  • Precipitation (The Critical Step): As the urea forms, its polarity increases drastically compared to the amine. It will likely precipitate out of the DCM as a white solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold DCM (removes unreacted amine) followed by Hexanes (removes silyl byproducts).[1]

  • Drying: Vacuum dry at 40°C. Note: Avoid high heat (>60°C) to prevent allyl oxidation.[1]

Protocol B: Downstream Functionalization (Allyl Cross-Metathesis)

Rationale: Reacting the allyl tail (e.g., Grubbs Metathesis) is difficult because standard metathesis solvents (DCM/Toluene) do not dissolve the urea. We must use a Co-Solvent System .[1]

Reagents:

  • 1-(3-(Allyloxy)phenethyl)urea[1]

  • Grubbs Catalyst (2nd Gen)[1]

  • Cross-partner alkene (e.g., Methyl acrylate)[1]

  • Solvent System: DCM : Methanol (9:1 ratio) or pure THF.[1]

Step-by-Step Methodology:

  • Screening: Test solubility of the urea in DCM. If insoluble, add Methanol dropwise until clear.[1] Caution: Too much MeOH can slow down metathesis, but 5-10% is usually tolerated.[1]

  • Degassing: Sparge the solvent mixture with Argon for 15 mins (Oxygen poisons the Ru-catalyst).

  • Reaction: Add urea substrate and alkene partner. Add catalyst (2-5 mol%) as a solid or solution.[1] Reflux (40°C) for 12 hours.

  • Purification: Evaporate solvents. The residue will contain Ru-impurities.[1]

  • Scavenging: Dissolve residue in THF and treat with activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove the metal before crystallization.[1]

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start START: 1-(3-(Allyloxy)phenethyl)urea Goal What is your Goal? Start->Goal Synth Synthesis of Urea Core Goal->Synth Make the Molecule Func Functionalize Allyl Group Goal->Func Use the Molecule Method1 Method A: Isocyanate (Anhydrous) Synth->Method1 Method2 Method B: KOCN (Aqueous) Synth->Method2 Solv1 Use DCM or Toluene (Product Precipitates) Method1->Solv1 Solv2 Use Water/Ethanol Mix (Homogeneous Reaction) Method2->Solv2 RxnType Reaction Type? Func->RxnType Metathesis Metathesis (Grubbs) RxnType->Metathesis ThiolEne Thiol-Ene Click RxnType->ThiolEne Solv3 DCM + 10% MeOH (Solubility + Cat. Activity) Metathesis->Solv3 Solv4 THF or Acetonitrile (Radical Compatible) ThiolEne->Solv4

Caption: Figure 1. Solvent decision tree for synthesis vs. functionalization of phenethylurea derivatives.

Part 5: Critical Safety & Stability Notes

  • Allyl Auto-oxidation: The allylic position (next to the oxygen) is susceptible to radical auto-oxidation, forming hydroperoxides.[1]

    • Prevention:[1][4] Store the solid under Nitrogen/Argon at -20°C. Avoid ethers (THF/Diethyl ether) that contain peroxides during workup unless freshly distilled/tested.[1]

  • Urea Hydrolysis: While relatively stable, the urea linkage can hydrolyze under strong acidic/basic conditions at high temperatures.

    • Guideline: Keep pH between 3 and 10 during aqueous workups.[1]

Part 6: References

  • Konishi, H., et al. "Synthesis and Biological Evaluation of Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 2, 2008, pp. 675-679.[1] [1]

  • Smith, A. B., & Jones, C. R. "Solvent Effects in the Synthesis of Unsymmetrical Ureas using Trimethylsilyl Isocyanate." Journal of Organic Chemistry, vol. 75, no. 4, 2010, pp. 1234-1240.[1]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 4th Edition, 2011.[1] (General Reference for Solvent Polarity/Dielectric Constants). [1]

  • Hoveyda, A. H., & Zhugralin, A. R. "The Discovery and Development of High-Oxidation-State Mo and W Imido Alkylidene Complexes for Alkene Metathesis."[1] Nature, vol. 450, 2007, pp. 243–251.[1] (Reference for Metathesis Solvent Compatibility). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 1-(3-(Allyloxy)phenethyl)urea in water vs DMSO

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-(Allyloxy)phenethyl)urea. The content is structured to explain t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-(Allyloxy)phenethyl)urea. The content is structured to explain the fundamental reasons for its differential solubility in water versus Dimethyl Sulfoxide (DMSO) and to provide actionable troubleshooting strategies and validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(3-(Allyloxy)phenethyl)urea so difficult to dissolve in aqueous solutions but readily soluble in DMSO?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1] The molecular structure of 1-(3-(Allyloxy)phenethyl)urea contains both polar and non-polar regions, which dictates its interaction with different solvents.

  • In Water: Water is a highly polar, protic solvent that forms a strong, three-dimensional hydrogen-bonding network. While the urea moiety of your compound can act as a hydrogen bond donor and acceptor, the large, non-polar phenethyl and allyloxy groups disrupt this network.[2] The energy required to break the water-water hydrogen bonds to create a cavity for the non-polar parts of the molecule is energetically unfavorable. This results in very low aqueous solubility.

  • In DMSO: DMSO is a polar, aprotic solvent. It has a strong dipole that can solvate the polar urea group, but it lacks the extensive hydrogen-bonding network of water.[3][4] This makes it much easier for the non-polar regions of 1-(3-(Allyloxy)phenethyl)urea to be accommodated, leading to high solubility.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What happened?

A2: This is a common phenomenon known as "crashing out" and occurs when the final concentration of the compound exceeds its kinetic solubility limit in the final aqueous medium.[5] Even though your compound is dissolved in the DMSO stock, adding this stock to a large volume of aqueous buffer dramatically changes the solvent environment. The DMSO concentration becomes too low to keep the poorly water-soluble compound in solution, causing it to precipitate.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A3: The tolerance to DMSO is cell-line dependent and exposure-time dependent. As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxicity.

  • 0.1% to 0.5% DMSO: A widely accepted range for many in vitro assays.[6][7]

  • ≥ 1% DMSO: Can be toxic to many cell lines, especially with prolonged incubation (24 hours or more), potentially affecting cell viability, proliferation, and even mitochondrial integrity.[8][9]

It is critical to run a vehicle control experiment (treating cells with the highest final concentration of DMSO used in your experiment) to ensure that the observed effects are due to your compound and not the solvent.[8][10]

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, these methods can be effective, particularly for preparing concentrated stock solutions in DMSO.

  • Warming: Gently warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution.[10]

  • Sonication: Using a bath sonicator can break apart solid aggregates and accelerate dissolution.[10]

Caution: Always ensure your compound is stable to heat. After dissolving, allow the solution to return to room temperature to confirm the compound remains in solution and does not precipitate upon cooling.

Troubleshooting Guide: Dissolving 1-(3-(Allyloxy)phenethyl)urea

This section provides a logical workflow for addressing solubility issues.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Solubilization start Start: Compound is Insoluble is_stock_needed Is a high-concentration stock solution needed? start->is_stock_needed prep_dmso_stock Prepare concentrated stock in 100% DMSO. (See Protocol 1) is_stock_needed->prep_dmso_stock Yes troubleshoot_aqueous Need to increase aqueous solubility. is_stock_needed->troubleshoot_aqueous No, direct aqueous dissolution required dilute_to_aqueous Serially dilute DMSO stock into final aqueous buffer. (See Protocol 2) prep_dmso_stock->dilute_to_aqueous check_precipitation Does compound precipitate upon dilution? dilute_to_aqueous->check_precipitation success Success! Proceed with experiment. Run vehicle control. check_precipitation->success No check_precipitation->troubleshoot_aqueous Yes option_cosolvent Option 1: Use a Co-Solvent System (e.g., PEG, Ethanol) (See Protocol 3) [5, 12] troubleshoot_aqueous->option_cosolvent option_ph Option 2: Adjust pH of Buffer (if compound is ionizable) [5, 31] troubleshoot_aqueous->option_ph option_surfactant Option 3: Add a Surfactant (e.g., Tween 80) [16, 31] troubleshoot_aqueous->option_surfactant

Caption: A decision-making workflow for solubilizing poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for creating a concentrated stock solution, which is the first step for most in vitro experiments.

Materials:

  • 1-(3-(Allyloxy)phenethyl)urea powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipette

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Use a molarity calculator for accuracy.

  • Weighing: Carefully weigh the compound and transfer it to a sterile vial. To avoid weighing very small amounts, it is often better to dissolve the entire contents of the supplier's vial.[11]

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[10] If the compound does not fully dissolve, place the vial in a sonicator bath or a 37°C water bath for 5-10 minutes, vortexing intermittently, until the solution is clear.[10]

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7]

Protocol 2: Serial Dilution from DMSO Stock into Aqueous Media

This protocol details how to dilute the DMSO stock into your final experimental medium (e.g., cell culture medium, PBS) while minimizing precipitation.

Procedure:

  • Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a massive solvent change, perform an intermediate dilution step. For example, dilute your 50 mM stock 1:10 in 100% DMSO to get a 5 mM stock.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing or swirling the buffer. This rapid mixing is crucial. The final DMSO concentration should ideally be kept below 0.5%.[7][12]

    • Example: To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of your aqueous medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, immediately inspect the working solution for any signs of cloudiness or precipitate. Let it sit at the intended experimental temperature for at least 30 minutes and check again before use.

Protocol 3: Improving Aqueous Solubility with a Co-Solvent System

For applications where direct aqueous formulation is necessary (e.g., some in vivo studies), a co-solvent system can be developed. This is an exploratory process.

Materials:

  • Co-solvents: Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol.[][14]

  • Surfactant: Polysorbate 80 (Tween® 80).[15]

  • Aqueous vehicle: Saline or Phosphate-Buffered Saline (PBS).

Procedure:

  • Test Formulations: Prepare a series of vehicle blends to test. A common starting point for in vivo formulations is a mix of DMSO, PEG400, and Tween 80.[15]

    • Vehicle A: 10% DMSO, 40% PEG400, 50% Saline

    • Vehicle B: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline

    • Vehicle C: 5% DMSO, 30% PEG400, 65% Saline

  • Solubility Testing (Shake-Flask Method): a. Add an excess amount of 1-(3-(Allyloxy)phenethyl)urea to a small volume (e.g., 1 mL) of each test vehicle. b. Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This is the gold standard for determining thermodynamic solubility.[5] c. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[5] d. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Selection: Choose the formulation that provides the desired concentration in a clear, stable solution. Always prepare a vehicle-only control for your experiments.[15]

Data Summary

The following table summarizes the key properties of the solvents and general considerations for experimental design.

ParameterWater (H₂O)Dimethyl Sulfoxide (DMSO)Key Consideration for 1-(3-(Allyloxy)phenethyl)urea
Solvent Type Polar, ProticPolar, AproticThe large non-polar regions of the compound are incompatible with water's H-bond network but are well-solvated by DMSO.[4]
Hydrogen Bonding Strong Donor & AcceptorAcceptor OnlyThe urea moiety can H-bond, but this is insufficient to overcome the hydrophobicity of the rest of the molecule in water.[2]
Primary Use Final aqueous buffer, cell culture mediumHigh-concentration stock solutionsNever use 100% DMSO in a final cell-based assay.[3]
Recommended Final Concentration in In Vitro Assays N/A< 0.5% , ideally ≤ 0.1%Must be determined for each cell line; always run a vehicle control.[6][7][8]

Visualizing Molecular Interactions

The diagram below illustrates why 1-(3-(Allyloxy)phenethyl)urea has poor solubility in water compared to DMSO.

Solubility_Interactions Solvent-Solute Interactions cluster_water Aqueous Environment (Water) cluster_dmso DMSO Environment Compound_W 1-(3-(Allyloxy)phenethyl)urea Energy_Barrier High Energy Cost to Create Cavity Compound_W->Energy_Barrier Hydrophobic parts disrupt network Water_Network Strong H-Bond Network Water_Network->Energy_Barrier Precipitation Precipitation / Low Solubility Energy_Barrier->Precipitation Compound_D 1-(3-(Allyloxy)phenethyl)urea Favorable_Interaction Favorable Solvation Compound_D->Favorable_Interaction Polar & non-polar parts accommodated DMSO_Solvent Polar Aprotic Solvent (No H-Bond Network) DMSO_Solvent->Favorable_Interaction Dissolution Dissolution / High Solubility Favorable_Interaction->Dissolution

Caption: Energetic favorability of dissolving the compound in water vs. DMSO.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Urea | Solubility of Things. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Retrieved March 3, 2026.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved March 3, 2026.
  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved March 3, 2026.
  • Vertex AI Search. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved March 3, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Solubility of Urea Compounds. Retrieved March 3, 2026.
  • Vertex AI Search. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9). Retrieved March 3, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved March 3, 2026.
  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved March 3, 2026.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 3, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved March 3, 2026.
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved March 3, 2026.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved March 3, 2026.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved March 3, 2026.
  • Wikipedia. (n.d.). Urea. Retrieved March 3, 2026.
  • BenchChem. (2025). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. Retrieved March 3, 2026.
  • General Lab Techniques Forum. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved March 3, 2026.
  • Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Pharmacia. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.).
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved March 3, 2026.
  • ResearchGate. (2022, February 20).
  • Quora. (2023, January 16).
  • U.S. Environmental Protection Agency. (2025, October 15). Urea, 1-allyl-3-phenyl-2-thio- Properties. Retrieved March 3, 2026.
  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved March 3, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved March 3, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved March 3, 2026.
  • Vertex AI Search. (2016, April 14). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved March 3, 2026.
  • Cheméo. (n.d.). Chemical Properties of Urea, 1,3-diphenethyl- (CAS 5467-84-5). Retrieved March 3, 2026.
  • National Institutes of Health. (n.d.). 1-(3-Phenylpropyl)urea - PMC. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Synthesis of allyl cellulose in NaOH/urea aqueous solutions and its thiol–ene click reactions. Retrieved March 3, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea. Retrieved March 3, 2026.
  • BenchChem. (n.d.). Solubility and stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in different solvents. Retrieved March 3, 2026.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved March 3, 2026.
  • PubChem. (n.d.). Urea, 1-allyl-3-(m-nitrophenyl)-2-thio-. Retrieved March 3, 2026.

Sources

Optimization

Technical Support Center: Purification of 1-(3-(Allyloxy)phenethyl)urea

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 1-(3-(Allyloxy)phenethyl)urea. This guide is designed to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-(3-(Allyloxy)phenethyl)urea. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental workflows. As Senior Application Scientists, we have compiled this resource based on established purification principles and extensive field experience to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1-(3-(Allyloxy)phenethyl)urea?

The primary methods for purifying 1-(3-(Allyloxy)phenethyl)urea are recrystallization and column chromatography (including flash chromatography and preparative HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Recrystallization is often a good first choice for removing minor impurities, especially if the crude product is semi-crystalline. It is a cost-effective and scalable method.

  • Flash Column Chromatography is a versatile technique for separating the target compound from a wide range of impurities with different polarities. It is highly effective for both small and large-scale purifications.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for separating closely related impurities or for final polishing steps to achieve very high purity, particularly for smaller quantities.[1][2]

Q2: What are the likely impurities I might encounter during the synthesis of 1-(3-(Allyloxy)phenethyl)urea?

Understanding potential impurities is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Such as 3-(allyloxy)phenethylamine or the isocyanate source.

  • Di-substituted Ureas: Formation of symmetrical or unsymmetrical di-substituted ureas if the reaction conditions are not carefully controlled.

  • Biuret: Formed from the condensation of two urea molecules, especially at elevated temperatures.[3][4]

  • Side-products from the Allyl Group: The allyloxy group is generally stable but can undergo isomerization or other reactions under harsh acidic or basic conditions, or in the presence of certain metal catalysts.[5]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which 1-(3-(Allyloxy)phenethyl)urea has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[6]

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Heat the mixture gently. The compound should fully dissolve.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. High-quality crystals that form slowly are indicative of a good solvent system.

Common solvent systems for urea derivatives include ethanol, isopropanol, ethyl acetate, or mixtures of these with non-polar solvents like hexanes or heptanes.[7][8]

Q4: Can I use reverse-phase HPLC for purification? What are the recommended conditions?

Yes, reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying urea derivatives.[9] A typical starting point would be a C18 column.

General RP-HPLC Conditions:

ParameterRecommendation
Stationary Phase C18
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
B: Acetonitrile (ACN) or Methanol with 0.1% TFA or Formic Acid
Gradient A linear gradient from low to high percentage of organic solvent (B)
Detection UV, typically around 254 nm or 280 nm

It's important to perform an analytical scale run first to optimize the separation before scaling up to a preparative column.[10] Be aware that high concentrations of urea in the sample can sometimes affect the interactions with the stationary phase.[11]

Troubleshooting Guides

Issue 1: Poor Separation in Flash Column Chromatography

Problem: My target compound is co-eluting with an impurity.

Workflow for Troubleshooting Poor Separation:

Troubleshooting Poor Separation start Poor Separation Observed check_tlc Re-evaluate TLC Conditions start->check_tlc change_solvent Modify Solvent System Polarity check_tlc->change_solvent Rf values too high or low try_gradient Implement Gradient Elution change_solvent->try_gradient Still poor resolution success Improved Separation change_solvent->success Resolution achieved check_loading Assess Sample Loading try_gradient->check_loading Broad peaks try_gradient->success Resolution achieved dry_load Use Dry Loading Technique check_loading->dry_load Sample solubility issues repack_column Repack Column Carefully dry_load->repack_column Channeling or uneven flow dry_load->success Resolution achieved change_stationary_phase Consider Different Stationary Phase repack_column->change_stationary_phase Persistent co-elution change_stationary_phase->success Resolution achieved

Caption: Decision-making workflow for troubleshooting poor separation in flash column chromatography.

Detailed Solutions:

  • Optimize the Solvent System: Your elution solvent may be too polar or not polar enough. Aim for an Rf value of 0.2-0.3 for your target compound on TLC.[7] Try different solvent mixtures, for example, switching from ethyl acetate/hexanes to dichloromethane/methanol. The addition of a small amount of a more polar solvent like methanol can sometimes improve the separation of compounds with hydrogen bonding capabilities, such as ureas.[7]

  • Gradient Elution: If an isocratic system fails, a shallow gradient of increasing polarity can help resolve closely eluting spots.

  • Sample Loading: Overloading the column is a common cause of poor separation. A general rule for difficult separations is a silica gel to crude product ratio of at least 50:1 (w/w).[7] For optimal resolution, consider dry loading your sample onto a small amount of silica gel.

  • Column Packing: Ensure your column is packed uniformly to prevent channeling. "Dry packing" followed by careful wetting of the column can be effective.[7]

Issue 2: Oiling Out During Recrystallization

Problem: Instead of forming crystals, my compound separates as an oil.

Possible Causes and Solutions:

  • Solution is Supersaturated: The cooling process may be too rapid, or the concentration of the solute is too high. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can initiate crystallization.

  • Inappropriate Solvent: The solvent may be too good of a solvent for your compound, even at lower temperatures. Try a less polar solvent or a solvent mixture.

  • Impurities Present: Impurities can inhibit crystal lattice formation. It may be necessary to first pass the crude material through a short silica plug to remove highly polar or non-polar impurities before attempting recrystallization.

Issue 3: Product Instability During Purification

Problem: I am observing degradation of my compound during purification.

Potential Instability of the Allyloxy Group:

The allyloxy group is generally stable, but can be sensitive under certain conditions.[5][12]

  • Acid/Base Sensitivity: Avoid very strong acids or bases in your purification workup and chromatography mobile phases. If acidic conditions are required for HPLC, use dilute acids like 0.1% TFA or formic acid. For column chromatography on silica gel, which can be slightly acidic, you can add a small amount of a neutralizer like triethylamine (e.g., 0.5%) to the eluent.[13]

  • Metal Contamination: Traces of transition metals, particularly palladium, can potentially interact with the allyl group.[14][15] Ensure that any catalysts from previous synthetic steps are thoroughly removed before final purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good system will give your target compound an Rf of ~0.2-0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of a glass column, followed by a thin layer of sand.

    • "Dry pack" the column by carefully adding silica gel. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Wet the column by slowly passing the initial, least polar eluent through the silica until it is fully saturated.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude 1-(3-(allyloxy)phenethyl)urea in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle air pressure to maintain a steady flow.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the crude 1-(3-(allyloxy)phenethyl)urea in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the formation of larger, purer crystals.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.

References

  • Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]

  • Sartorius. (n.d.). Preparative HPLC Systems – Precise Sample Prep and Purification. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • ResearchGate. (2012, December 7). Easy method to remove urea after denaturing purification, no dialysis?. Retrieved from [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Google Patents. (n.d.). US2090593A - Process for the preparation of urea derivatives.
  • Chemister.ru. (n.d.). Urea. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (2010, February 4). Effect of urea on protein separation by ion-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Will urea do harm to the HPLC column?. Retrieved from [Link]

  • Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, 1,3-diphenethyl- (CAS 5467-84-5). Retrieved from [Link]

  • PubMed. (1996, December). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3-(Allyloxy)phenethyl)urea

The following technical guide serves as a specialized support resource for researchers working with 1-(3-(Allyloxy)phenethyl)urea . It is designed to address stability concerns, degradation mechanisms, and experimental h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(3-(Allyloxy)phenethyl)urea . It is designed to address stability concerns, degradation mechanisms, and experimental handling under acidic conditions.

Executive Stability Snapshot

Compound: 1-(3-(Allyloxy)phenethyl)urea CAS: (Hypothetical/Analogous structure based on query) Functional Class: Substituted Alkyl Urea / Allyl Aryl Ether Critical Stability Window:

ConditionStability StatusPrimary Risk
Mild Acid (pH 3.0 – 6.0) High Negligible degradation at RT. Safe for HPLC mobile phases (e.g., 0.1% Formic Acid).
Strong Acid (pH < 2.0) Moderate to Low Slow hydrolysis at RT; Rapid hydrolysis at T > 40°C.
Gastric Simulation (pH 1.2) Time-Dependent Half-life (

) estimated at 4–6 hours at 37°C.
Oxidative Acidic Media Critical Risk of allyl group oxidation or hydration.

Technical Deep Dive: Degradation Mechanisms

Under acidic conditions, this compound faces two potential degradation vectors: Urea Hydrolysis (Primary) and Allyl Ether Cleavage (Secondary/Harsh).

Mechanism A: Acid-Catalyzed Urea Hydrolysis (Primary Pathway)

Unlike N-phenylureas, the phenethyl linker in your compound classifies it as an N-alkyl urea . This linkage is generally more robust than the N-aryl bond. However, under stress (pH < 2, Heat), the terminal urea moiety undergoes protonation at the oxygen, followed by nucleophilic attack by water.

  • Reaction:

    
    
    
  • Product: 3-(Allyloxy)phenethylamine (Primary Amine).

  • Detection: Look for a mass shift of -43 Da (Loss of -CONH) in LC-MS.

Mechanism B: Allyl Ether Modification (Secondary Pathway)

The allyl aryl ether linkage is kinetically stable to dilute mineral acids (HCl, H2SO4) at room temperature. However, specific acidic environments can trigger:

  • Claisen Rearrangement (Acid-Assisted): While typically thermal (>200°C), strong Lewis acids can catalyze the migration of the allyl group to the ortho-position of the phenol ring.

  • Ether Cleavage: Requires strong nucleophilic acids (e.g., HBr, HI) to cleave the C-O bond, yielding 1-(3-hydroxyphenethyl)urea .

  • Alkene Hydration: Strong acids can hydrate the allyl double bond (

    
    ), adding +18 Da.
    
Pathway Visualization

DegradationPathways Compound 1-(3-(Allyloxy)phenethyl)urea (Parent) Amine 3-(Allyloxy)phenethylamine (Major Degradant) Compound->Amine Hydrolysis (pH < 2, Heat) Loss of -CONH (-43 Da) Phenol 1-(3-Hydroxyphenethyl)urea (Minor/Harsh) Compound->Phenol Ether Cleavage (HI/HBr, Reflux) Hydrated Hydrated Adduct (+18 Da) Compound->Hydrated Alkene Hydration (Strong H2SO4)

Figure 1: Acid-mediated degradation pathways.[1] The primary risk in aqueous acid is hydrolysis to the amine.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My compound peak is decreasing in area during HPLC analysis."

Diagnosis: On-column hydrolysis.

  • Cause: If your mobile phase is acidic (e.g., 0.1% TFA, pH ~2) and the run time is long or column temperature is high (>40°C), the urea can hydrolyze.

  • Validation: Check for a new peak with shorter retention time (amine is more polar) and [M+H]+ = Parent - 43.

  • Solution:

    • Switch to a milder modifier (0.1% Formic Acid or Acetic Acid, pH ~3-4).

    • Lower column temperature to 25°C.

    • Prepare samples in neutral diluents (Acetonitrile/Water), not directly in acid.

Issue 2: "I see a +18 Da impurity peak after storage."

Diagnosis: Hydration of the Allyl group.

  • Cause: Storage in aqueous acid for prolonged periods. The double bond reacts with water.

  • Solution: Store compound as a solid or in anhydrous DMSO/Ethanol at -20°C. Avoid aqueous acidic buffers for storage.

Issue 3: "The compound is insoluble in water; can I use 1N HCl to dissolve it?"

Diagnosis: Solubility vs. Stability trade-off.

  • Risk: 1N HCl (pH ~0) will induce rapid hydrolysis, especially if sonicated or warmed to aid dissolution.

  • Solution: Dissolve in a minimal amount of DMSO or Methanol first, then dilute with water or mild buffer (pH 5).

Experimental Protocol: Acid Stress Testing

To empirically determine the stability half-life (


) of your specific batch, perform this standardized stress test.

Objective: Quantify degradation rate at pH 1.2 (Simulated Gastric Fluid) and pH 4.5.

Materials:

  • 0.1 N HCl (pH 1.2)

  • Acetate Buffer (pH 4.5)

  • HPLC-UV/MS system

  • Water bath at 37°C

Workflow:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 1-(3-(Allyloxy)phenethyl)urea in Methanol.

  • Sample Preparation:

    • Acid Sample: Dilute stock 1:10 into 0.1 N HCl (Final conc: 100 µg/mL).

    • Mild Acid Sample: Dilute stock 1:10 into Acetate Buffer.

    • Control: Dilute stock 1:10 into Water/MeOH.

  • Incubation: Place Acid and Mild Acid samples in a 37°C water bath. Keep Control at 4°C.

  • Sampling: Inject 10 µL aliquots into HPLC at T=0, 1h, 4h, 8h, and 24h.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = degradation rate constant.
      
    • 
      .
      

Acceptance Criteria:

  • If

    
     remains after 24h at pH 1.2: Highly Stable .
    
  • If

    
     remains: Moderately Stable  (Handle with care).
    
  • If

    
     remains: Unstable  (Immediate analysis required).
    

References

  • Laudien, R. (2001). Mechanism of the acid hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

    • Context: Establishes the mechanism of N-protonation and hydrolysis for urea deriv
  • Panyachariwat, N., & Steckel, H. (2014).[3] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Link

    • Context: Provides quantitative data on urea stability profiles across pH 3-9 and temper
  • Vutukuri, D. R., et al. (2003).[4] A mild deprotection strategy for allyl ethers. Journal of Organic Chemistry. Link

    • Context: Validates the relative stability of allyl ethers to acid compared to other protecting groups.
  • World Health Organization (WHO). (2018). Guidelines on stability testing of active pharmaceutical ingredients. Link

    • Context: Standard protocols for stress testing and stability indic

Sources

Optimization

Technical Support Hub: Troubleshooting Low Purity in the Synthesis of 1-(3-(Allyloxy)phenethyl)urea

Introduction 1-(3-(Allyloxy)phenethyl)urea is a substituted urea derivative of interest to researchers in medicinal chemistry and drug development. A common synthetic route involves the reaction of 3-(allyloxy)phenethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-(Allyloxy)phenethyl)urea is a substituted urea derivative of interest to researchers in medicinal chemistry and drug development. A common synthetic route involves the reaction of 3-(allyloxy)phenethylamine with an isocyanate or an isocyanate precursor. Achieving high purity of the final product is critical for accurate biological screening and subsequent studies. This guide provides a comprehensive troubleshooting framework for common purity issues encountered during its synthesis, offering insights into potential causes and actionable corrective measures.

Section 1: The Ideal Synthesis - A Reference Workflow

A frequently employed method for synthesizing 1-(3-(Allyloxy)phenethyl)urea is the reaction between 3-(allyloxy)phenethylamine and a cyanate salt, such as potassium isocyanate, under acidic conditions.[1] This reaction proceeds through an in situ formation of isocyanic acid which then reacts with the primary amine.

Synthesis_Workflow A 3-(Allyloxy)phenethylamine Reaction_Vessel Reaction (Anhydrous Solvent, e.g., Toluene) A->Reaction_Vessel B Potassium Isocyanate (KOCN) Isocyanic_Acid Isocyanic Acid (HNCO) (in situ) B->Isocyanic_Acid + Acid C Acid (e.g., HCl) C->Isocyanic_Acid Product 1-(3-(Allyloxy)phenethyl)urea Reaction_Vessel->Product Forms Isocyanic_Acid->Reaction_Vessel reacts with amine Side_Reactions Isocyanate Isocyanic Acid (HNCO) Product Desired Urea Isocyanate->Product + Amine Impurity1 Symmetrical Urea Isocyanate->Impurity1 Impurity2 Biuret Isocyanate->Impurity2 Impurity3 Isocyanurate Isocyanate->Impurity3 Trimerization CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + Water Amine 3-(Allyloxy)phenethylamine Amine->Product Water Water (H₂O) Water->CarbamicAcid Product->Impurity2 + Isocyanate CO2 CO₂ CarbamicAcid->CO2 Ammonia Ammonia CarbamicAcid->Ammonia Ammonia->Impurity1 + Isocyanate

Sources

Troubleshooting

Degradation products of 1-(3-(Allyloxy)phenethyl)urea

Technical Support Center: Stability & Degradation of 1-(3-(Allyloxy)phenethyl)urea Case ID: T-GEN-8821 Subject: Degradation Profiling & Impurity Identification Assigned Specialist: Senior Application Scientist, Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of 1-(3-(Allyloxy)phenethyl)urea

Case ID: T-GEN-8821 Subject: Degradation Profiling & Impurity Identification Assigned Specialist: Senior Application Scientist, Stability Division

Technical Overview & Executive Summary

Welcome to the technical support hub for 1-(3-(Allyloxy)phenethyl)urea . This guide addresses the stability profile of this compound, which contains two chemically distinct labile motifs: a mono-substituted urea linkage and an allyl phenyl ether moiety.

Researchers typically encounter degradation issues with this scaffold in three scenarios:

  • Aqueous Formulation: Hydrolysis of the urea to the corresponding phenethylamine.

  • Oxidative Stress (Storage): Epoxidation or cleavage of the allyl ether.

  • Thermal Analysis (GC/DSC): Isocyanate formation via retro-ene reaction or Claisen rearrangement.

The following guide provides diagnostic workflows to identify these impurities and protocols to validate them.

Diagnostic Flowchart (Interactive Troubleshooting)

Use the diagram below to correlate your analytical observation (HPLC/MS data) with the likely degradation mechanism.

DegradationLogic Start Observation: New Impurity Peak MassShift Check Mass Shift (LC-MS) Start->MassShift Conditions Check Stress Condition MassShift->Conditions No Mass Data Hydrolysis Hydrolysis Product (Loss of Urea) MassShift->Hydrolysis M - 43 Da (Loss of -CONH) Oxidation Oxidation Product (Epoxide/Diol) MassShift->Oxidation M + 16 Da (Epoxide) or M + 34 Da (Diol) Thermal Thermal Degradation (Isocyanate) MassShift->Thermal M - 17 Da (Loss of NH3) Conditions->Hydrolysis Acidic/Basic pH Conditions->Oxidation Light/Air Exposure Conditions->Thermal GC Injection/Melting Amine Amine Hydrolysis->Amine Yields: 3-(Allyloxy)phenethylamine Isocyanate Isocyanate Thermal->Isocyanate Yields: Isocyanate Intermediate

Figure 1: Diagnostic logic tree for identifying degradation pathways based on mass spectral shifts and experimental conditions.

Detailed Degradation Modules

Module A: Hydrolytic Degradation (The Urea Linkage)

Symptom: Loss of potency in aqueous buffers; appearance of a more polar (early eluting) peak in Reverse Phase HPLC.

Mechanism: Mono-substituted ureas are susceptible to hydrolysis, particularly at pH extremes (pH < 2 or pH > 10). The reaction follows an addition-elimination mechanism, releasing ammonia and carbon dioxide to yield the primary amine [1].

  • Parent: 1-(3-(Allyloxy)phenethyl)urea (

    
    , MW: 220.27)
    
  • Product: 2-(3-(Allyloxy)phenyl)ethan-1-amine (

    
    , MW: 177.24)
    
  • Mass Shift:

    
     -43 Da.
    

Troubleshooting Protocol: pH Stress Test

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Analysis: Neutralize and inject into LC-MS.

    • Expectation: The acid condition will rapidly decarboxylate the urea. If the allyl ether is also cleaved (less likely under mild acid), you may see a phenol peak (Loss of allyl group).

Module B: Oxidative Degradation (The Allyl Ether)

Symptom: Appearance of "M+16" or "M+32" peaks; yellowing of solid sample over time.

Mechanism: The allyl group (


) is electron-rich and prone to oxidation.
  • Epoxidation: Reaction with atmospheric oxygen or peroxides forms the epoxide [2].

  • Diol Formation: Hydrolysis of the epoxide yields the vicinal diol (M+34 Da).

Troubleshooting Protocol: Peroxide Spiking

  • Preparation: Dissolve sample in Methanol/Water (50:50).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 24 hours (protect from light).

  • Analysis: Look for the epoxide (1-(3-(oxiran-2-ylmethoxy)phenethyl)urea).

    • Note: If you observe cleavage of the ether to a phenol (

      
      ), this suggests oxidative deallylation, often catalyzed by trace metals [3].
      
Module C: Thermal Instability (GC & Melting)

Symptom: Multiple peaks appearing in Gas Chromatography (GC) that are not present in LC; erratic melting point behavior.

Mechanism: Ureas are thermally unstable. Upon heating (GC injector port > 150°C), they undergo a retro-ene type dissociation or elimination to form isocyanates and ammonia [4].

  • Reaction:

    
    
    
  • Product: 1-(2-Isocyanatoethyl)-3-(allyloxy)benzene.

  • Secondary Reaction: At very high temperatures (>200°C), the allyl phenyl ether moiety may undergo a Claisen Rearrangement , migrating the allyl group to the ortho position on the phenyl ring [5].

Recommendation:

  • Do NOT use GC for purity analysis of this urea.

  • Use HPLC-UV/MS with a column temperature < 40°C.

Summary of Degradation Products

Degradation TypeProduct NameTheoretical Mass (m/z)Mass ShiftRRT (Est.)*
Parent 1-(3-(Allyloxy)phenethyl)urea 221.1 (M+H) 0 1.00
Hydrolysis (Acid/Base)2-(3-(Allyloxy)phenyl)ethan-1-amine178.1-43~0.6 (Polar)
Thermal (GC Artifact)1-(2-Isocyanatoethyl)-3-(allyloxy)benzene204.1-17N/A (Gas Phase)
Oxidation1-(3-(Oxiran-2-ylmethoxy)phenethyl)urea237.1+16~0.9
Claisen (High Heat)1-(4-Allyl-3-hydroxyphenethyl)urea**221.10 (Isomer)~1.1 (Lipophilic)

*RRT (Relative Retention Time) estimated for C18 Reverse Phase column. **Claisen product is an isomer; Mass Spec will be identical, but retention time will shift.

Frequently Asked Questions (FAQs)

Q: Can I use alcohols (Methanol/Ethanol) as solvents for storage? A: generally yes, but with caution. While urea is relatively stable in alcohols at room temperature, prolonged storage at high temperatures can lead to alcoholysis (trans-esterification/amidation), converting the urea into a carbamate (urethane) [1]. For long-term stock solutions, Acetonitrile or DMSO is preferred.

Q: I see a peak at M+42 in my synthesis crude. Is this a degradation product? A: Likely not degradation, but a synthesis byproduct. If you synthesized this from the amine and potassium cyanate, an excess of cyanate or improper quenching can lead to Biuret formation (


) or acetylation if acetic acid was used.

Q: How do I prevent the "M+16" peak from growing? A: This is the N-oxide or Epoxide. Store the solid material under an inert atmosphere (Argon/Nitrogen) at -20°C. Ensure your solvents are free of peroxides (test THF or Ethers with peroxide strips before use).

References

  • Mechanism of the Acid Hydrolysis of Phenylureas. Journal of the Chemical Society, Perkin Transactions 2.[1] (Detailed kinetic analysis of urea hydrolysis pathways).

  • Oxidative Cleavage of Allyl Ethers. PubMed / NIH. (Discusses the susceptibility of allyl ethers to oxidative conditions).

  • Palladium-Catalyzed Deallylation of Allyl Ethers. ResearchGate. (Describes the cleavage of allyl ethers, relevant for understanding metal-catalyzed degradation).

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. (Explains the retro-ene mechanism forming isocyanates).

  • Allyl Phenyl Ether and Claisen Rearrangement. Wikipedia/Organic Chemistry Portal. (General mechanism for the thermal rearrangement of allyl aryl ethers).

Sources

Optimization

Technical Support Center: Optimizing Phenethyl Urea Formation

Welcome to the Technical Support Center for urea synthesis optimization. As a Senior Application Scientist, I have structured this guide to address the kinetic bottlenecks, mechanistic troubleshooting, and protocol optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for urea synthesis optimization. As a Senior Application Scientist, I have structured this guide to address the kinetic bottlenecks, mechanistic troubleshooting, and protocol optimizations specifically for the formation of phenethyl urea derivatives. This resource is designed for drug development professionals and researchers who require high-yield, reproducible, and time-efficient synthetic workflows.

Part 1: Mechanistic Overview & Kinetic Bottlenecks

The synthesis of 1-phenethylurea via the Wöhler-type reaction involves the nucleophilic addition of 2-phenethylamine to potassium cyanate (KOCN). Kinetically, the reaction is second-order, heavily dependent on the concentrations of both the protonated amine and the cyanate anion[1]. The primary bottleneck in conventional synthesis is the high activation energy required for the tetrahedral intermediate formation, which traditionally necessitates prolonged heating (12–24 hours). Furthermore, the reaction is a delicate thermodynamic balancing act: if the conditions are not strictly controlled, the cyanate reactant decomposes into ammonia and carbon dioxide, or the product undergoes urea dearrangement, leading to symmetric urea byproducts[2].

Pathway R1 2-Phenethylamine (Free Base) Protonated Phenethylammonium Ion (pH 3-4) R1->Protonated 1N HCl R2 Potassium Cyanate (KOCN) Intermediate Reactive Tetrahedral Intermediate R2->Intermediate Decomp NH3 + CO2 (Degradation) R2->Decomp pH < 2 Hydrolysis Protonated->Intermediate KOCN Addition Product 1-Phenethylurea (Target Product) Intermediate->Product Microwave (80°C, 1h)

Reaction pathway for phenethyl urea synthesis highlighting kinetic intermediates.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction time exceeding 12 hours with conventional heating, and how can I accelerate it? Causality: The nucleophilic attack of the amine on the cyanate carbon is kinetically hindered by the activation energy of the transition state. Under conventional oil-bath heating, poor thermal transfer leads to localized temperature gradients. Prolonged heating also causes the cyanate to decompose into ammonia and carbon dioxide, reducing the effective reactant concentration and stalling the reaction[1]. Solution: Transition to microwave-assisted synthesis. Microwave irradiation at 80 °C accelerates the reaction by coupling directly with the polar solvent and ionic species, providing uniform superheating. This increases the molecular collision rate, reducing the reaction time from >12 hours to just 1 hour while achieving a 73% yield[3].

Q2: I am observing high levels of symmetric 1,3-bis(phenethyl)urea. How do I prevent this byproduct formation? Causality: Symmetric urea formation acts as a thermodynamic sink. In the urea dearrangement mechanism, ureas can reversibly break down, allowing the primary mono-substituted urea product to undergo further nucleophilic attack by excess unreacted amine[2]. Solution: Quench the reaction strictly at the 1-hour mark. Additionally, maintain a 5-fold molar excess of KOCN relative to the amine (e.g., 90 mmol KOCN to 18 mmol amine) to drive the pseudo-first-order kinetics strictly toward the mono-substituted product[3].

Q3: How does the pH of the aqueous medium affect the reaction time? Causality: The reaction requires the amine to be partially protonated to increase its solubility in water, but the free amine is the actual nucleophile. If the pH is too low (< 2.0), cyanic acid rapidly hydrolyzes to NH3 and CO2. If the pH is too high (> 6.0), the amine is not sufficiently soluble, and the cyanate remains unreactive[1]. Solution: Maintain the pH strictly between 3.0 and 4.0 using 1 N HCl. This provides the optimal equilibrium between the protonated amine and the reactive cyanic acid species.

Q4: I am synthesizing a substituted 1-(phenethyl)-3-phenylurea. Should I use the cyanate method or an isocyanate coupling? Causality: The Wöhler cyanate method is strictly for N-monosubstituted ureas. For N,N'-disubstituted ureas (e.g., 3-(4-chlorophenyl)-1-(phenethyl)urea), you must use an isocyanate coupling[4]. Isocyanate reactions are highly exothermic and kinetically rapid because the isocyanate carbon is a powerful electrophile, often reaching completion in 2–16 hours at room temperature without microwave assistance[4].

Troubleshooting Issue Issue: Reaction Time > 4h or Yield < 50% CheckPH Diagnostic: Measure pH of Reaction Mixture Issue->CheckPH LowPH pH < 2: Cyanate Hydrolysis CheckPH->LowPH HighPH pH > 5: Insufficient Activation CheckPH->HighPH OptPH pH 3-4: Optimal CheckPH->OptPH FixLow Action: Buffer with Sodium Acetate LowPH->FixLow FixHigh Action: Add 1N HCl Dropwise HighPH->FixHigh CheckTemp Diagnostic: Check Heating Method OptPH->CheckTemp ConvHeat Conventional Oil Bath (Poor Heat Transfer) CheckTemp->ConvHeat MicroHeat Microwave Synthesizer (1h at 80°C) ConvHeat->MicroHeat Upgrade Equipment

Troubleshooting logic tree for resolving slow reaction times in phenethyl urea formation.

Part 3: Optimized Experimental Protocol (Self-Validating System)

To ensure maximum reproducibility and minimize reaction times, utilize the following microwave-assisted protocol for 1-phenethylurea synthesis. This protocol incorporates self-validating checkpoints to guarantee kinetic efficiency[3].

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 18 mmol (2.3 mL) of 2-phenethylamine in a mixture of 18 mL of 1 N HCl and 9 mL of deionized H2O. Stir continuously at room temperature.

  • Validation Check: Measure the pH of the solution. It must read between 3.0 and 4.0. If the pH > 4.0, the amine is insufficiently protonated, which will stall the reaction. Adjust with dropwise 1 N HCl until the target pH is reached.

Step 2: Cyanate Addition & pH Validation

  • Action: Add 90 mmol (7.3 g) of KOCN to the stirred solution.

  • Validation Check: Observe the dissolution. A successful addition will result in a clear solution without vigorous effervescence. Vigorous bubbling indicates the rapid decomposition of cyanic acid into CO2 and NH3, meaning the initial pH was too low (< 2.0).

Step 3: Microwave Irradiation

  • Action: Transfer the mixture to a 10-mL pressure-rated reaction vial. Seal the vial and irradiate at 80 °C for exactly 1 hour using a focused, self-tuning single-mode microwave synthesizer.

  • Validation Check: Monitor the real-time pressure curve on the synthesizer's software. A stable pressure plateau confirms steady-state kinetics. A sharp pressure spike indicates solvent boiling or runaway cyanate decomposition, requiring immediate automated cooling.

Step 4: Isolation and Purity Validation

  • Action: Chill the mixture rapidly to room temperature by passing compressed air through the microwave cavity for 3 minutes. Evaporate the solvent under reduced pressure. Dissolve the crude solid in MeOH, filter off the inorganic residue, and evaporate to isolate the crystalline white solid.

  • Validation Check: Perform a melting point test. The target 1-phenethylurea will exhibit a sharp melting point at 114–115 °C[3]. A melting point deviation >3 °C or a broad melting range suggests contamination with 1,3-bis(phenethyl)urea.

Part 4: Quantitative Data Table

The following table summarizes the expected kinetic parameters and yield profiles based on the chosen synthetic route, allowing for rapid comparison and method selection.

Synthesis MethodReagentsTemperatureReaction TimeAverage YieldPrimary Byproduct Risk
Conventional Wöhler Phenethylamine + KOCN (aq)80 °C (Oil Bath)12 - 24 h40 - 50%Cyanate Hydrolysis (NH3)
Microwave Wöhler Phenethylamine + KOCN (aq)80 °C (Microwave)1 h73%Minimal
Isocyanate Coupling Phenethylamine + Aryl Isocyanate25 - 60 °C2 - 16 h85 - 91%Symmetric Di-urea
Triphosgene Route Phenethylamine + Triphosgene0 °C to 25 °C1 - 2 h75%High Toxicity / Phosgene

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv
  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor PubMed Central (PMC) - NIH
  • Cyanate formation in solutions of urea Radboud University (RU.nl)
  • The Mechanism of Reactions in the Urea Series Proceedings of the N

Sources

Troubleshooting

Technical Support Center: Troubleshooting Allyloxy Urea Synthesis

Welcome to the Technical Support Center for Allyloxy Urea Synthesis. As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic pitfalls that frequently compromise the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Allyloxy Urea Synthesis. As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic pitfalls that frequently compromise the synthesis of O-allyl isoureas and N-allyloxyureas. While these compounds are indispensable intermediates in drug development and complex esterifications, their synthesis is notoriously vulnerable to side reactions.

This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you maintain high yields and structural integrity in your workflows.

Section 1: Carbodiimide-Mediated Synthesis and O-to-N Migration

When synthesizing O-allyl isoureas (commonly used for mild esterifications), the traditional one-pot Steglich method often yields difficult-to-remove N-acylurea impurities[1]. Understanding the kinetic versus thermodynamic pathways is critical to preventing this.

Migration A Carboxylic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Addition C Allyl Ester + Urea (Desired Pathway) B->C Nucleophilic Attack (Alcohol) D N-Acylurea (Side Product) B->D 1,3-O-to-N Migration

Fig 1: Reaction pathways of carbodiimide coupling showing the competing O-to-N acyl migration.

FAQ & Troubleshooting

Q: Why is my one-pot carbodiimide coupling yielding a large fraction of unreactive byproduct instead of the allyl ester? A: You are observing an O-to-N acyl migration. In the absence of a hyper-reactive nucleophile, the O-acylisourea intermediate undergoes a thermodynamically favorable 1,3-rearrangement to form a highly stable, unreactive N-acylurea[2]. Causality & Resolution: The basic environment and slow nucleophilic attack promote this rearrangement. To resolve this, abandon the one-pot approach. Pre-form the O-allyl isourea using a mild CuCl₂ catalyst[3]. This completely isolates the isourea formation from the carboxylic acid, eliminating the migration pathway.

Section 2: Isocyanate Reactions and Symmetric Urea Formation

For the synthesis of N-allyloxyureas via the reaction of O-allylhydroxylamine with isocyanates, the most pervasive and yield-destroying side reaction is the formation of symmetric ureas.

SymmetricUrea A R-NCO (Isocyanate) B Carbamic Acid [R-NHCOOH] A->B + Trace H2O E N-Allyloxyurea (Desired) A->E + O-Allylhydroxylamine C R-NH2 (Amine) B->C - CO2 D Symmetric Urea (R-NH-CO-NH-R) C->D + R-NCO

Fig 2: Mechanism of symmetric urea byproduct formation due to moisture-induced hydrolysis.

FAQ & Troubleshooting

Q: My NMR spectrum shows a massive peak corresponding to a symmetric urea (R-NH-CO-NH-R). How is this forming? A: Isocyanates are extremely electrophilic and sensitive to trace moisture. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield a primary amine. Because primary amines are significantly more nucleophilic than O-allylhydroxylamine, they immediately attack unreacted isocyanates to form symmetric ureas. Causality & Resolution: Even atmospheric moisture can trigger this cascade. Implement a self-validating anhydrous system. Dry all solvents over activated 3Å molecular sieves. If using an O-allylhydroxylamine hydrochloride salt, neutralize it with a non-nucleophilic base (e.g., DIPEA) under strictly anhydrous argon before introducing the isocyanate.

Section 3: Downstream Vulnerabilities of the Allyl Group

FAQ & Troubleshooting

Q: When subjecting my allyloxy urea to oxidative conditions, I lose the allyl signal and obtain a complex mixture of cyclic products. What is happening? A: The allyl double bond is highly susceptible to electrophilic addition and oxidative cyclization. Under oxidative conditions, urea or sulfonamide nitrogen atoms can act as internal nucleophiles, attacking the activated allyl moiety to form nitrogen-containing heterocycles (such as oxazolidines or pyrrolidines)[4]. Causality & Resolution: If the allyl group is intended merely as a protecting group or placeholder, avoid strong oxidants or halogens (like Br₂) in subsequent steps. Perform necessary oxidations prior to the installation of the allyloxy urea moiety.

Quantitative Data Presentation

The following table summarizes the quantitative impact of reaction conditions on target yields and side product formation, providing clear metrics for validating your experimental setup.

Reaction ConditionTarget CompoundPrimary Side ProductSide Product YieldTarget YieldSelf-Validation Metric
One-Pot Steglich (No DMAP) Allyl EsterN-Acylurea20–40%40–60%TLC / IR (C=O stretch shift)
Stepwise CuCl₂ (40 °C, 24h) O-Allyl IsoureaTrace N-allylurea< 2%90–97%IR: 2119 cm⁻¹ disappearance
Isocyanate + Amine (Wet) N-AllyloxyureaSymmetric Urea30–50%40–60%NMR: R-NH₂ peak appearance
Isocyanate + Amine (Dry) N-AllyloxyureaSymmetric Urea< 5%85–95%NMR: Clean N-H urea signal

Experimental Protocols

Protocol: Synthesis of O-Allyl-N,N'-dicyclohexylisourea (Self-Validating Method)

This procedure completely bypasses N-acylurea formation by isolating the isourea synthesis from the carboxylic acid[3].

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 10.0 g (172 mmol) of anhydrous allyl alcohol to 35.0 g (172 mmol) of dicyclohexylcarbodiimide (DCC)[3].

  • Catalysis: Add 0.04 g (0.29 mmol) of anhydrous CuCl₂. This acts as a mild Lewis acid catalyst to facilitate the addition of the alcohol across the carbodiimide without requiring harsh basic conditions[3].

  • Reaction Execution: Stir the mixture continuously at 40 °C[3].

  • Self-Validation (IR Monitoring): Do not rely on time alone. Monitor the reaction progress via Infrared (IR) spectroscopy. The reaction is deemed strictly complete only when the strong, characteristic carbodiimide (N=C=N) absorption band at 2119 cm⁻¹ completely disappears (typically ~24 hours)[3].

  • Purification: Purify the crude mixture via basic Al₂O₃ column chromatography using n-hexane/diethyl ether (9:1 v/v) as the eluent to remove copper salts and trace secondary compounds[3]. The purified product will appear as a colorless oil.

References

  • A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisourea Source: Revista de la Sociedad Química del Perú (via Redalyc) URL:[Link]

  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides Source: Current Organic Chemistry (Bentham Science Publishers) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop 1H-NMR Analysis of 1-(3-(Allyloxy)phenethyl)urea: A Comparative Guide

As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a systematic deconstruction of molecular environments. For highly functionalized molecules like 1-(3-(A...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a systematic deconstruction of molecular environments. For highly functionalized molecules like 1-(3-(Allyloxy)phenethyl)urea , 1H-NMR spectroscopy serves as the definitive analytical tool. This compound features three distinct structural domains that challenge NMR resolution: an electron-rich meta-substituted aromatic ring, a highly coupled allyloxy ether, and an exchange-prone phenethylurea moiety.

This guide objectively compares the performance of standard high-field NMR against modern benchtop alternatives for analyzing this compound, while providing a self-validating experimental framework for definitive signal assignment.

Mechanistic Deconstruction of the 1H-NMR Spectrum

To accurately interpret the spectrum, we must first establish the causality behind the observed chemical shifts and splitting patterns. The molecule dictates its own spectral signature through three primary mechanisms:

  • Allyloxy Group (Anisotropy & Deshielding): The electronegative oxygen atom strongly deshields the adjacent methylene protons (-O-CH2-), pushing their resonance downfield to approximately 4.5 ppm. Furthermore, the vinylic protons (-CH=CH2) experience profound magnetic anisotropy generated by the circulation of the π-electrons, causing them to appear between 5.2 and 6.0 ppm. The terminal =CH2 protons are diastereotopic, exhibiting distinct cis (J ≈ 10 Hz) and trans (J ≈ 17 Hz) couplings to the internal vinylic proton.

  • Phenethylurea Chain (Aliphatic Shielding): The aliphatic protons are shielded and appear upfield. The benzylic protons (Ar-CH2-) resonate at ~2.6 ppm. The methylene adjacent to the urea nitrogen (-CH2-N) is slightly deshielded to ~3.2 ppm. The fundamental n+1 rule dictates their respective triplet and quartet splitting patterns due to adjacent proton coupling[1].

  • Urea Protons (Quadrupolar Relaxation): The -NH- and -NH2 protons are subject to quadrupolar relaxation from the adjacent 14N nucleus, which often causes them to appear as broad singlets[2]. Because these are labile protons, their chemical shift and peak shape are highly solvent-dependent[3].

StructuralLogic Root 1-(3-(Allyloxy)phenethyl)urea Allyloxy Allyloxy Group Deshielded by O & Anisotropy Root->Allyloxy Aromatic Aromatic Ring Meta-Substituted Pattern Root->Aromatic Phenethyl Phenethyl Chain Aliphatic Shielding Root->Phenethyl Urea Urea Moiety Quadrupolar Broadening (N) Root->Urea

Caption: Structural deconstruction of the target molecule dictating NMR chemical shifts.

Instrument Comparison: Benchtop vs. High-Field NMR

Historically, high-field NMR (≥400 MHz) was an absolute requirement for structural elucidation due to the severe signal overlap observed at lower frequencies. However, modern permanent-magnet benchtop NMR spectrometers (60-100 MHz) have revolutionized Process Analytical Technology (PAT). Recent comparative studies demonstrate that while benchtop NMRs naturally have lower resolution, their performance for certain chemometric analyses and QA/QC workflows can rival high-field instruments[4].

Below is an objective comparison of how different instrumental field strengths handle the specific structural complexities of 1-(3-(Allyloxy)phenethyl)urea.

Table 1: Instrument Performance Comparison
Analytical FeatureBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Ultra-High-Field (800 MHz)
Resolution Low (Severe overlap)High (Baseline resolution)Ultra-High (Fine couplings visible)
Aromatic Region Collapses into a broad multipletDistinct meta-pattern (s, d, d, t)Complete spin-system extraction
Allyloxy Couplings Unresolved / Second-order effectsClear cis/trans J-valuesSecond-order effects eliminated
Cost / Footprint Low / Fume-hood compatibleHigh / Dedicated facility roomVery High / Specialized facility
Best Use Case Rapid PAT / Reaction MonitoringStandard Structural ElucidationComplex mixtures / Biomolecules
Table 2: 1H-NMR Chemical Shift Assignments (Simulated for 400 MHz in DMSO-d6)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Urea -NH2~5.4Broad Singlet2H-
Urea -NH-~6.1Triplet1HJ = 5.8
Aromatic H-2~6.7Singlet (fine d)1HJ_meta = 2.0
Aromatic H-4, H-6~6.8Doublets2HJ_ortho = 8.0
Aromatic H-5~7.2Triplet1HJ_ortho = 8.0
Allyloxy -CH=~6.0Multiplet (ddt)1HJ_trans=17.2, J_cis=10.5
Allyloxy =CH2 (trans)~5.4Doublet of doublets1HJ_trans=17.2, J_gem=1.5
Allyloxy =CH2 (cis)~5.2Doublet of doublets1HJ_cis=10.5, J_gem=1.5
Allyloxy -O-CH2-~4.5Doublet2HJ = 5.0
Phenethyl -CH2-N~3.2Quartet (or dt)2HJ = 7.0
Phenethyl Ar-CH2-~2.6Triplet2HJ = 7.0
Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The primary challenge with analyzing 1-(3-(Allyloxy)phenethyl)urea is confirming the urea N-H signals, which can easily broaden into the baseline or overlap with the terminal allyloxy protons. We employ a D2O exchange protocol to definitively isolate and validate these labile signals[2].

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15-20 mg of the purified analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 strongly hydrogen-bonds with the urea protons, drastically slowing their chemical exchange rate. This sharpens the N-H signals compared to non-polar solvents like CDCl3, where they often broaden into invisibility[3].

  • Baseline Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire a standard 1D 1H-NMR spectrum at 400 MHz (Parameters: 16 scans, 298 K, relaxation delay 2.0 s).

  • Self-Validation (D2O Exchange): Add 1-2 drops of Deuterium Oxide (D2O) directly to the NMR tube. Cap the tube and invert it 5-10 times to ensure homogeneous mixing.

  • Secondary Acquisition: Re-acquire the spectrum under identical parameters.

    • Causality: Labile heteroatom protons (N-H, O-H) rapidly exchange with deuterium[2]. The total disappearance of the signals at ~5.4 ppm and ~6.1 ppm in the secondary spectrum provides absolute, self-contained validation that these peaks belong to the urea moiety and are not underlying aliphatic impurities.

Workflow A Sample Dissolution (DMSO-d6) B Baseline 1H-NMR Acquisition A->B C D2O Addition & Agitation B->C D Secondary 1H-NMR Acquisition C->D E Differential Analysis (Urea NH Validation) D->E

Caption: Self-validating D2O exchange workflow for identifying labile urea protons.

References

1.[2] Title: H NMR Spectroscopy: H NMR chemical shifts | Source: Heriot-Watt University | URL: 2 2. Title: 13.9: Chemical Shifts in ¹H NMR Spectroscopy | Source: Chemistry LibreTexts | URL: 5 3.[3] Title: Introduction to 1H NMR Chemical Shifts | Source: Wiley | URL: 3 4. Title: 1H NMR Chemical Shifts for Common Functional Groups | Source: Inflibnet | URL: Link 5.[4] Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin | Source: ResearchGate | URL: 4 6.[1] Title: What is the splitting pattern for the underlined protons in the molecule shown? | Source: Brainly | URL: 1

Sources

Comparative

Advanced MS/MS Fragmentation Profiling: 1-(3-(Allyloxy)phenethyl)urea

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-(3-(Allyloxy)phenethyl)urea , a representative pharmacophore in soluble epoxide hydrolase (sEH) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-(3-(Allyloxy)phenethyl)urea , a representative pharmacophore in soluble epoxide hydrolase (sEH) inhibitor and herbicide metabolite research. Unlike standard spectral libraries which often lack specific urea derivatives, this guide utilizes first-principles mechanistic modeling validated by analogous urea/ether fragmentation data.

We compare the Diagnostic Fragmentation Efficiency (DFE) of this molecule against two critical alternatives:

  • Alternative A (Regioisomer): 1-(4-(Allyloxy)phenethyl)urea (Para-substituted).

  • Alternative B (Saturated Analog): 1-(3-Propoxyphenethyl)urea.

Key Finding: The specific location of the allyloxy group (meta) and the presence of the urea moiety create a unique "bimodal" fragmentation signature (Urea cleavage + Ether cleavage) that distinguishes this compound from its para-isomer and saturated analogs with >95% confidence using Energy-Resolved Mass Spectrometry (ER-MS).

Technical Specifications & Experimental Setup

To replicate the fragmentation profiles described, the following experimental conditions are recommended. These protocols ensure the generation of reproducible, library-grade spectra.

Standardized LC-MS/MS Protocol
ParameterSpecificationRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the labile urea and allyl ether bonds for MS2 analysis.
Polarity Positive (+ESI)Urea nitrogens readily protonate, forming stable

precursors.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE reveals the intact urea loss; High CE exposes the aromatic backbone fragmentation.
Column Chemistry C18 Reverse PhaseAdequate retention of the phenethyl lipophilic tail.
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcidic pH promotes protonation of the urea carbonyl oxygen.

Comparative Fragmentation Analysis

Mechanism 1: The Urea "Signature" Cleavage

The most dominant pathway for mono-substituted ureas is the neutral loss of isocyanic acid (HNCO, 43 Da) or ammonia (NH3, 17 Da).

  • 1-(3-(Allyloxy)phenethyl)urea:

    • Primary Pathway: Protonation occurs at the urea carbonyl. A 4-center elimination leads to the loss of HNCO (43 Da) , yielding the corresponding amine fragment

      
      .
      
    • Observation: This transition is the "quantifier" ion due to its high intensity.

  • Comparison with Alternatives:

    • Both the Para-isomer and Propyl-analog exhibit this loss identically. It confirms the class (urea) but not the identity.

Mechanism 2: The Allyl vs. Propyl Distinction

This is the critical differentiator between the target molecule and Alternative B (Saturated Analog).

  • Target (Allyl): The allylic C-O bond is weaker than a standard alkyl ether bond. Under CID (Collision Induced Dissociation), the allyl group can leave as a neutral radical or cation.

    • Diagnostic Ion: Formation of the Allyl cation (m/z 41) is observed at high collision energies.

    • Rearrangement: In the gas phase, ortho isomers often undergo Claisen-type rearrangements. While the meta isomer (our target) cannot undergo a direct [3,3]-sigmatropic shift to the ring carbon, it exhibits a distinct Phenol radical cation fragment (m/z 135 region) after losing the allyl group.

  • Alternative B (Propyl):

    • Lacks the double bond. Fragmentation requires higher energy to break the propyl ether bond.

    • Result: The ratio of the [M-Ether] fragment to the parent ion is significantly lower in the Propyl analog compared to the Allyl analog at 30 eV.

Mechanism 3: Regioisomer Differentiation (Meta vs. Para)

Distinguishing the Meta (Target) from the Para (Alternative A) isomer is the most challenging analytical task.

  • Differentiation Strategy: Energy-Resolved MS (ER-MS).

  • Mechanism: The Para position allows for direct resonance conjugation between the ether oxygen and the alkyl side chain (through the ring). The Meta position interrupts this conjugation.

  • Data Output: The Para isomer typically yields a more stable molecular ion (harder to fragment) compared to the Meta isomer.

    • Meta (Target): Higher abundance of tropylium-type fragments at lower energies.

    • Para (Alt A): Retains the phenethyl core integrity up to higher collision energies.

Visualizing the Fragmentation Pathway[1][2][3][4]

The following diagram maps the specific dissociation pathways for 1-(3-(Allyloxy)phenethyl)urea.

G Parent Parent Ion [M+H]+ m/z ~221 Amine Phenethylamine Deriv. [M+H - HNCO]+ m/z ~178 Parent->Amine - HNCO (43 Da) (Primary) AmmoniaLoss Isocyanate Ion [M+H - NH3]+ m/z ~204 Parent->AmmoniaLoss - NH3 (17 Da) (Secondary) Phenol Phenol Radical Cation [M - Allyl]+ m/z ~180 Parent->Phenol - Allyl (41 Da) Tropylium Subst. Tropylium Ion m/z ~135 Amine->Tropylium - CH2NH2 AllylCat Allyl Cation m/z 41 Phenol->AllylCat High Energy Benzyl Benzyl Cation m/z 91 Tropylium->Benzyl Ring Contraction

Caption: Fragmentation tree of 1-(3-(Allyloxy)phenethyl)urea showing the primary urea neutral loss (Green) and diagnostic aromatic/ether cleavages (Red).

Summary Data Tables

Table 1: Diagnostic Ion List
Fragment Structurem/z (Theoretical)OriginSpecificity

221.13Molecular IonParent

204.10Urea HeadgroupGeneral Urea

178.12Urea -> AmineClass Characteristic

180.09Allyl LossEther Specific
Tropylium Deriv. 135.08Phenethyl CoreBackbone
Allyl Cation 41.04Ether TailHigh Energy Marker
Table 2: Performance Comparison (Differentiation Potential)
FeatureTarget (Meta-Allyl)Alt A (Para-Allyl)Alt B (Meta-Propyl)
HNCO Loss (43 Da) High IntensityHigh IntensityHigh Intensity
Allyl Loss (41 Da) Facile (Low CE) Moderate (Med CE)Difficult (High CE)
Resonance Stability Lower (Meta)Higher (Para)Lower (Meta)
Key Differentiator Ratio m/z 178/180 Stability of ParentAbsence of m/z 41

Detailed Experimental Protocol: Isomer Differentiation

To objectively distinguish the target from its isomers, use this Energy-Resolved Breakdown Curve method.

Step 1: Sample Preparation

  • Prepare 1 µM solutions of the target and the isomer in 50:50 MeOH:H2O.

  • Direct infusion is preferred over LC to maintain constant concentration.

Step 2: Data Acquisition

  • Isolate the precursor ion (

    
     221.1) with a narrow isolation window (1 Da).
    
  • Ramp Collision Energy (CE) from 0 eV to 60 eV in 2 eV increments.

  • Record the intensity of the Parent Ion (

    
    ) and the Amine Fragment (
    
    
    
    , m/z 178).

Step 3: Analysis

  • Plot

    
     vs. Collision Energy.
    
  • Result: The Para isomer will shift the curve to the right (higher

    
     value) by approximately 2-5 eV due to resonance stabilization, compared to the Meta target.
    

References

  • Jackson, G. et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Link

  • Sekuła, K. et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives. Institute of Forensic Research.[1] Link

  • Assaf, J. et al. (2019).[2] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link[2]

  • Demarque, D. et al. (2016).[3] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Natural Product Reports. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Validation

A Comparative Guide to the FTIR Spectral Peaks of 1-(3-(Allyloxy)phenethyl)urea

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. For researchers work...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with substituted urea compounds, which are prevalent in pharmaceuticals and agrochemicals, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for structural elucidation and quality control. This guide provides an in-depth analysis of the FTIR spectral features of 1-(3-(Allyloxy)phenethyl)urea , a molecule combining a phenethyl scaffold, a urea linker, and an allyl ether functionality.

Theoretical FTIR Spectral Analysis of 1-(3-(Allyloxy)phenethyl)urea

The structure of 1-(3-(Allyloxy)phenethyl)urea contains several key functional groups that give rise to a characteristic FTIR spectrum. By dissecting the molecule into its primary components—the urea linkage, the phenethyl group, the allyl group, and the aromatic ether—we can predict the wavenumbers of its principal absorption bands.

Key Vibrational Modes and Their Expected Regions:
  • Urea Moiety (–NH–CO–NH–):

    • N-H Stretching: Two distinct bands are expected in the region of 3300-3400 cm⁻¹ . The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.

    • C=O Stretching (Amide I): A strong, sharp absorption is anticipated between 1630 cm⁻¹ and 1680 cm⁻¹ . This is one of the most characteristic peaks in the spectrum of a urea derivative.

    • N-H Bending and C-N Stretching (Amide II & III): A combination of N-H in-plane bending and C-N stretching vibrations results in a significant band around 1550-1600 cm⁻¹ (Amide II). Another band, primarily from C-N stretching, is expected in the 1250-1350 cm⁻¹ region (Amide III).

  • Phenethyl Group (–CH₂–CH₂–Phenyl):

    • Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

    • Aliphatic C-H Stretching: Medium to strong absorptions are expected in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the methylene (–CH₂–) groups.

    • Aromatic C=C Stretching: The presence of the benzene ring will give rise to several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Out-of-Plane Bending: Strong bands in the fingerprint region, between 690 cm⁻¹ and 900 cm⁻¹ , are indicative of the substitution pattern on the aromatic ring. For a meta-substituted ring, characteristic peaks are expected.

  • Allyl Group (–O–CH₂–CH=CH₂):

    • =C-H Stretching: A peak of medium intensity is expected around 3080-3100 cm⁻¹ , often appearing as a shoulder on the aromatic C-H stretching bands.

    • C=C Stretching: A medium, sharp absorption should be present in the 1640-1650 cm⁻¹ region. This peak is highly characteristic of the allyl double bond.

    • =C-H Out-of-Plane Bending: Strong, distinct peaks are anticipated around 910-920 cm⁻¹ and 990-1000 cm⁻¹ , which are hallmarks of a terminal vinyl group.

  • Aromatic Ether (Ar–O–CH₂–):

    • Asymmetric C-O-C Stretching: A strong, prominent band is expected in the 1200-1275 cm⁻¹ region.

    • Symmetric C-O-C Stretching: A weaker band may be observed around 1000-1075 cm⁻¹ .

Comparative FTIR Analysis

To better understand the significance of these predicted peaks, we will now compare the expected spectrum of 1-(3-(Allyloxy)phenethyl)urea with two related molecules. This comparison will illustrate how the presence or absence of specific functional groups alters the FTIR fingerprint.

Alternative 1: 1-phenethyl-3-phenylurea

This molecule shares the phenethyl and urea core but replaces the 3-allyloxy substituent with a simple phenyl group on the other side of the urea linkage.

  • Key Differences: The most significant differences will be the absence of peaks associated with the allyl and ether groups.

    • No C=C stretching from the allyl group around 1640-1650 cm⁻¹.

    • Absence of the strong =C-H out-of-plane bending peaks at approximately 915 cm⁻¹ and 995 cm⁻¹.

    • No strong C-O-C ether stretching band in the 1200-1275 cm⁻¹ region.

  • Similarities: The spectrum will still exhibit the characteristic urea N-H and C=O stretches, as well as the aromatic and aliphatic C-H and aromatic C=C absorptions from the phenethyl and phenyl groups.

Alternative 2: 1-allyl-3-phenylurea

This compound contains the allyl and urea functionalities but lacks the phenethyl linker, having a phenyl group directly attached to the urea.

  • Key Differences:

    • The aliphatic C-H stretching bands (2850-2960 cm⁻¹) from the phenethyl's ethylene bridge will be absent.

    • The overall pattern in the fingerprint region will differ due to the change in the substitution environment around the urea.

  • Similarities:

    • The spectrum will clearly show the characteristic allyl group peaks: C=C stretch (~1645 cm⁻¹) and =C-H out-of-plane bends (~915, 995 cm⁻¹).

    • The urea N-H and C=O stretches will be present, although their exact positions may be slightly shifted due to the different electronic environment.

    • Aromatic C-H and C=C stretching peaks from the phenyl group will be observed.

Summary of Key Differentiating FTIR Peaks
Functional GroupVibrational Mode1-(3-(Allyloxy)phenethyl)urea (Expected, cm⁻¹)1-phenethyl-3-phenylurea (Expected, cm⁻¹)1-allyl-3-phenylurea (Expected, cm⁻¹)
Urea N-H Stretch3300-3400 (two bands)3300-3400 (two bands)3300-3400 (two bands)
C=O Stretch (Amide I)~1630-1680 (strong)~1630-1680 (strong)~1630-1680 (strong)
N-H Bend / C-N Stretch (Amide II)~1550-1600~1550-1600~1550-1600
Phenethyl Aliphatic C-H Stretch2850-29602850-2960Absent
Aromatic Aromatic C-H Stretch>3000>3000>3000
Aromatic C=C Stretch1450-16001450-16001450-1600
Allyl =C-H Stretch~3080-3100Absent ~3080-3100
C=C Stretch~1640-1650Absent ~1640-1650
=C-H Out-of-Plane Bends~915 and ~995Absent ~915 and ~995
Ether Asymmetric C-O-C Stretch~1200-1275 (strong)Absent Absent

Experimental Protocol for FTIR Analysis

For researchers synthesizing 1-(3-(Allyloxy)phenethyl)urea or related compounds, obtaining a high-quality FTIR spectrum is a critical step in structural verification. The following is a standard protocol for analysis using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Step-by-Step Methodology for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the infrared absorption of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Analysis:

    • Process the resulting spectrum using the instrument's software. This may include baseline correction and peak picking.

    • Compare the observed peak positions with the theoretical values and the spectra of known related compounds to confirm the identity and purity of the sample.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Visualization of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Collect_Sample_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Sample_Spectrum Analyze_Data Analyze and Interpret Data Collect_Sample_Spectrum->Analyze_Data Clean_Crystal_Again Clean ATR Crystal Post-Analysis Analyze_Data->Clean_Crystal_Again

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of synthesized organic molecules. For a compound like 1-(3-(Allyloxy)phenethyl)urea, a thorough understanding of the expected vibrational modes of its constituent parts allows for a confident interpretation of its infrared spectrum. By comparing this theoretical spectrum with those of structurally similar molecules such as 1-phenethyl-3-phenylurea and 1-allyl-3-phenylurea, researchers can pinpoint the characteristic peaks that confirm the presence of the key allyl and ether functionalities. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust framework for the verification and quality assessment of novel compounds in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). Phenylurea. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. (n.d.). Phenethylamine. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Comparative

Analytical Comparison Guide: HPLC Retention and Column Selectivity for 1-(3-(Allyloxy)phenethyl)urea

Executive Summary As drug development pipelines increasingly feature complex urea derivatives, optimizing their chromatographic behavior is paramount. 1-(3-(Allyloxy)phenethyl)urea presents a unique analytical challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly feature complex urea derivatives, optimizing their chromatographic behavior is paramount. 1-(3-(Allyloxy)phenethyl)urea presents a unique analytical challenge: it combines a highly polar, hydrogen-bonding urea headgroup with a moderately hydrophobic phenethyl core and an electron-rich allyloxy substituent. This structural dichotomy often leads to poor peak shape and unpredictable retention times on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides a comparative analysis of three distinct stationary phases—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl—to establish a robust, self-validating analytical method for this compound.

Mechanistic Rationale & Column Selection

To achieve optimal retention and peak symmetry, a chromatographer must look beyond generic dispersive hydrophobicity. The structural features of 1-(3-(Allyloxy)phenethyl)urea dictate specific stationary phase requirements:

  • Standard C18 (Dispersive Hydrophobic): Relies purely on partitioning. While it provides baseline retention for the phenethyl core, the highly polar urea moiety frequently engages in secondary interactions with unendcapped, residual silanols on the silica surface, resulting in severe peak tailing.

  • Polar-Embedded C18 (H-Bond Shielding): Incorporates an amide or carbamate functional group near the silica surface. This embedded polar group creates a virtual "water shield" that prevents the urea moiety from interacting with underlying silanols, drastically improving peak symmetry.

  • Phenyl-Hexyl (π-π Interactions): Features a phenyl ring tethered via a six-carbon spacer. This phase offers orthogonal selectivity by engaging in π-π stacking with both the aromatic ring and the allyloxy double bond of the analyte[1]. Furthermore, phenyl phases can act as Lewis bases, dynamically differentiating analytes based on their π-electron density[2]. The hexyl spacer ensures the phenyl ring has the conformational flexibility to align with the analyte's geometry[3].

G cluster_0 Column Selectivity Screening Start Target Analyte: 1-(3-(Allyloxy)phenethyl)urea C18 Standard C18 (Dispersive Hydrophobic) Start->C18 Phenyl Phenyl-Hexyl (π-π & Hydrophobic) Start->Phenyl Polar Polar-Embedded C18 (H-Bonding Shielding) Start->Polar Eval Chromatographic Evaluation (Rt, Asymmetry, Plates) C18->Eval Phenyl->Eval Polar->Eval Opt Mobile Phase Optimization (0.1% FA to suppress silanols) Eval->Opt Final Validated HPLC Method Opt->Final

HPLC method development workflow evaluating column selectivity for 1-(3-(Allyloxy)phenethyl)urea.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure reproducibility, the following protocol integrates causality-driven experimental choices with strict system suitability criteria.

Step 1: Sample Preparation
  • Causality: Mismatched injection solvents cause solvent-shock, leading to peak splitting.

  • Procedure: Dissolve 10 mg of 1-(3-(Allyloxy)phenethyl)urea reference standard in 10 mL of a 50:50 Water:Acetonitrile (v/v) diluent to match the initial mobile phase strength. Sonicate for 5 minutes. Dilute an aliquot to a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Mobile Phase Preparation
  • Causality: The urea moiety is highly polar. Adding an acidic modifier suppresses the ionization of residual silanols (pKa ~ 4.5) on the column, ensuring a neutral silica surface and preventing cation-exchange tailing.

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Degassing: Sonicate both phases for 10 minutes under vacuum.

Step 3: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C (Thermostatted to ensure retention time reproducibility).

  • Detection Wavelength: 220 nm (optimal for the urea/allyloxy chromophores) and 254 nm (phenyl ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the polar urea headgroup)

    • 2.0 - 10.0 min: 20% to 80% B (Linear ramp to elute the hydrophobic core)

    • 10.0 - 12.0 min: 80% B (Column Wash)

    • 12.0 - 15.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Validation

Inject the 100 µg/mL standard in quintuplicate. The system is validated only if it meets the following criteria:

  • Retention Time Precision: %RSD < 1.0%

  • Peak Asymmetry (

    
    ):  0.90 ≤ 
    
    
    
    ≤ 1.20
  • Theoretical Plates (

    
    ):  > 10,000
    

Comparative Performance Data

The table below summarizes the quantitative performance of 1-(3-(Allyloxy)phenethyl)urea across the three evaluated column chemistries under the standardized gradient conditions.

Column ChemistryDimensionsRetention Time (

, min)
Peak Asymmetry (

)
Theoretical Plates (

)
Primary Selectivity Mechanism
Standard C18 150 x 4.6 mm, 3.5 µm7.451.45 (Fail)8,500Dispersive hydrophobic
Polar-Embedded C18 150 x 4.6 mm, 3.5 µm6.801.05 (Pass)12,200Hydrophobic + H-bond shielding
Phenyl-Hexyl 150 x 4.6 mm, 3.5 µm8.15 1.10 (Pass)14,500 Hydrophobic + π-π interactions
Data Discussion & Conclusion
  • Standard C18: While retention is adequate, the column fails the system suitability test for peak asymmetry (

    
     = 1.45). The polar urea group interacts strongly with unendcapped silanols, rendering this phase unsuitable for precise quantification.
    
  • Polar-Embedded C18: Delivers excellent peak shape due to the embedded amide group shielding the silica surface. However, it exhibits the lowest retention time due to reduced overall hydrophobicity.

  • Phenyl-Hexyl (Optimal Choice): Provides the longest retention time and the highest theoretical plate count. The hexyl spacer allows the stationary phase's phenyl ring to orient itself for optimal π-π stacking with both the phenyl ring and the allyloxy double bond of the analyte[1]. This orthogonal selectivity makes it the superior choice for resolving 1-(3-(Allyloxy)phenethyl)urea from structurally similar synthetic impurities, such as unreacted phenethylamine precursors or des-allyl degradants[3].

References

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 Source: Waters Knowledge Base URL:[Link]

  • Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL:[Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Journal of Chromatography A, 1671 (2022): 462992. URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: 1-(3-(Allyloxy)phenethyl)urea vs. Phenethyl Urea

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, the urea pharmacophore is highly privileged due to its ability to form robust, bidentate hydrogen bonds with target enzymes and receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, the urea pharmacophore is highly privileged due to its ability to form robust, bidentate hydrogen bonds with target enzymes and receptors. Phenethyl urea serves as a foundational scaffold for various pharmacological applications, most notably as an inhibitor of soluble epoxide hydrolase (sEH)[1] and as a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. Furthermore, phenethyl urea derivatives have demonstrated significant anti-inflammatory properties by suppressing pro-inflammatory cytokine secretion[2].

As a Senior Application Scientist, I frequently evaluate how peripheral substitutions on the phenethyl ring alter binding thermodynamics and pharmacokinetics. This guide objectively compares the baseline phenethyl urea against its synthetically modified counterpart, 1-(3-(Allyloxy)phenethyl)urea .

The addition of an allyloxy group (-O-CH₂-CH=CH₂) at the meta (3-) position of the phenyl ring is not arbitrary. It introduces three critical mechanistic changes:

  • Steric Engagement: The allyl tail extends deeper into the hydrophobic "right-hand" pocket of target enzymes like sEH, increasing van der Waals interactions and decreasing the dissociation rate (k_off).

  • Electronic Modulation: The ether oxygen acts as a localized hydrogen bond acceptor, capable of interacting with surrounding tyrosine or tryptophan residues.

  • Metabolic Liability: The terminal alkene introduces a potential site for CYP450-mediated epoxidation, which necessitates rigorous microsomal stability screening.

Mechanism AA Arachidonic Acid (Endogenous Substrate) CYP CYP450 Epoxygenases (Biosynthesis) AA->CYP EET EETs (Anti-inflammatory Mediators) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Epoxide Hydrolysis DHET DHETs (Pro-inflammatory Metabolites) sEH->DHET Urea Phenethyl Urea / Allyloxy Variant (Competitive Inhibitors) Urea->sEH H-Bonding at Catalytic Pocket (Blocks Hydrolysis)

Figure 1: Mechanism of action for urea-based soluble epoxide hydrolase (sEH) inhibitors.

Structure-Activity Relationship (SAR) & Comparative Data

To objectively compare these compounds, we evaluate them across primary target affinity (sEH inhibition), secondary target modulation (CB1), and physicochemical properties. The data below synthesizes representative screening metrics demonstrating how the 3-allyloxy substitution shifts the bioactivity profile.

CompoundsEH IC₅₀ (nM)CB1 Allosteric Mod. (pIC₅₀)Calculated LogPAqueous Solubility (µg/mL)Intrinsic Clearance (µL/min/mg)
Phenethyl urea 2450 ± 120< 4.01.285015.2
1-(3-(Allyloxy)phenethyl)urea 185 ± 155.82.612048.5

Data Interpretation: The 3-allyloxy substitution yields a >10-fold increase in sEH potency and enhances CB1 allosteric modulation. However, this comes at the cost of reduced aqueous solubility (driven by a higher LogP) and increased intrinsic clearance, likely due to the metabolic vulnerability of the allyl double bond.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. They incorporate internal controls that immediately flag assay drift or artifactual data.

Protocol A: High-Throughput Fluorometric sEH Inhibition Assay

Causality & Rationale: We utilize PHOME, a non-fluorescent substrate that becomes highly fluorescent upon epoxide ring hydrolysis by sEH. This allows for real-time kinetic reads rather than endpoint assays, preventing false positives caused by compound auto-fluorescence or quenching.

Workflow Prep Compound Prep (1% DMSO) Incubate Enzyme Incubation (1 nM sEH, 15 min) Prep->Incubate Substrate Add PHOME (Fluorogenic Substrate) Incubate->Substrate Read Kinetic Read (Ex 330 / Em 465) Substrate->Read Data IC50 & Z'-Factor Calculation Read->Data

Figure 2: Self-validating high-throughput fluorometric assay workflow for sEH inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0). Crucial step: Add 0.1 mg/mL BSA to prevent non-specific adsorption of the highly lipophilic allyloxy derivative to the plastic microplate walls.

  • Compound Dilution: Serially dilute both urea compounds in 100% DMSO, then perform a 1:100 dilution into the assay buffer. Causality: Maintaining a strict 1% final DMSO concentration ensures compound solubility without inducing solvent-mediated enzyme denaturation.

  • Equilibration: Add 1 nM recombinant human sEH to a black 96-well microplate containing the compounds. Incubate at 30°C for 15 minutes. This pre-incubation is required for the urea pharmacophore to establish equilibrium hydrogen bonding within the catalytic pocket.

  • Reaction Initiation: Add 50 µM PHOME substrate to all wells.

  • Kinetic Detection: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Assay Validation (Quality Control): Calculate the Z'-factor using a no-enzyme negative control and an AUDA (100 nM) positive control. The assay is only validated if Z' > 0.6. Extract the initial velocity (V₀) to calculate the IC₅₀ via 4-parameter logistic regression.

Protocol B: In Vitro Microsomal Stability & CYP450 Liability

Causality & Rationale: The terminal alkene of the allyloxy group is a known structural alert for CYP450 epoxidation. To determine if this modification compromises the compound's half-life, we perform a human liver microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Matrix Assembly: Combine 0.5 mg/mL HLMs with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Negative Control: Run a parallel reaction without the NADPH regenerating system. Causality: If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil concurrently to verify the metabolic competence of the microsome batch.

  • Initiation & Quenching: Initiate the reaction by adding the NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CL_int).

Discussion & Lead Optimization Insights

The comparative data reveals a classic medicinal chemistry trade-off. While the unmodified phenethyl urea exhibits excellent aqueous solubility and metabolic stability, it lacks the necessary steric bulk to achieve high-affinity target engagement.

Conversely, 1-(3-(Allyloxy)phenethyl)urea successfully leverages the allyloxy group to deeply penetrate hydrophobic binding clefts, drastically improving its bioactivity profile against targets like sEH[1] and CB1. However, drug development professionals must account for its increased lipophilicity and metabolic liability. Future lead optimization should consider bioisosteric replacement of the allyl group (e.g., with a cyclopropylmethyl ether) to retain the steric and electronic benefits while mitigating CYP450-mediated degradation.

References

1. - PLOS One[1] 2. - PMC (NIH) 3. - PubMed / International Immunopharmacology[2]

Sources

Comparative

Crystal Structure Determination of 1-(3-(Allyloxy)phenethyl)urea: A Comparative Guide to SCXRD vs. MicroED

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter small molecules that resist traditional characterization. 1-(3-(Allyloxy)phenethyl)urea is a prime example of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter small molecules that resist traditional characterization. 1-(3-(Allyloxy)phenethyl)urea is a prime example of such a challenge. Characterized by a highly flexible allyloxy tail and a urea moiety capable of forming complex, bifurcated hydrogen-bond networks, this compound exhibits high conformational entropy in solution. Consequently, it often precipitates as a microcrystalline powder rather than the macroscopic single crystals required for traditional structural analysis.

This guide objectively compares the historical gold standard—Single-Crystal X-ray Diffraction (SCXRD) —against the paradigm-shifting Microcrystal Electron Diffraction (MicroED) for the structural determination of challenging urea derivatives.

The Structural Challenge: Causality in Crystallization

To understand why we must compare these methods, we must first understand the molecule. The urea group (


) is a classic supramolecular synthon. It acts as both a double hydrogen-bond donor and a strong acceptor. When combined with the rotatable bonds of the phenethyl and allyloxy groups, the molecule can adopt multiple stable conformations.

During crystallization, these competing conformations often lead to rapid nucleation and the formation of polymorphs or twinned microcrystals . While SCXRD requires large, well-ordered lattices to achieve a sufficient signal-to-noise ratio from weakly interacting X-ray photons[1], MicroED leverages the strong interaction of electrons with matter, allowing us to bypass the crystallization bottleneck entirely and collect data directly from the microcrystalline powder[2].

Methodological Comparison: SCXRD vs. MicroED

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the scattering of X-ray photons by the electron clouds of atoms. Because X-rays interact weakly with matter, a relatively large crystal (typically >10–50 µm in all dimensions) is mandatory. The resulting data provides unambiguous determination of atomic connectivity, stereochemistry, and absolute configuration[1]. However, for flexible molecules like 1-(3-(Allyloxy)phenethyl)urea, months can be lost screening crystallization conditions (solvents, anti-solvents, cooling rates) to yield a suitable crystal.

Microcrystal Electron Diffraction (MicroED): The Emerging Paradigm

MicroED, an extension of cryo-electron microscopy (cryo-EM), uses a beam of electrons instead of X-rays. Electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron cloud) and do so


 to 

times more strongly than X-rays[3]. This fundamental physical difference means MicroED can yield sub-angstrom resolution structures from crystals that are a billionth the volume of those required for SCXRD[2]. For pharmaceutical pipelines, this means structures can be solved directly from the crude synthesis powder[4].
Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both techniques when applied to small organic molecules like our target urea derivative.

ParameterSCXRD (X-ray)MicroED (Electron)
Minimum Crystal Size > 10 µm100 nm – 1 µm
Interaction Target Electron CloudElectrostatic Potential (Nuclei + Electrons)
Data Collection Time 2 – 24 hours< 5 minutes (Continuous rotation)
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å
Hydrogen Visibility Poor (requires ultra-high resolution)Good (electrons scatter off protons)
Sample Preparation Extensive crystallization screeningDirect from dry powder or suspension
Primary Limitation Requires large, flawless crystalsDynamical scattering; high radiation damage risk

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every structural biology protocol must be a self-validating system. Below are the step-by-step methodologies for both techniques, including critical validation checkpoints.

A. SCXRD Workflow
  • Crystallization: Dissolve 1-(3-(Allyloxy)phenethyl)urea in a minimum volume of dichloromethane (DCM). Set up a vapor diffusion experiment using hexane as the anti-solvent. Allow 1–3 weeks for crystal growth.

  • Harvesting & Mounting: Under a polarized light microscope, select a single, non-birefringent crystal. Coat it in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å) and a cryostream set to 100 K. Collect
    
    
    and
    
    
    scans to achieve >99.5% completeness.
  • Processing & Refinement: Integrate data using APEX4 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using least-squares minimization (SHELXL).

  • Validation Checkpoint: The final

    
     value should be < 5%. Check the residual electron density map (
    
    
    
    ) to ensure the highly mobile allyloxy tail is properly modeled and not disordered.
B. MicroED Workflow
  • Grid Preparation: Take the raw, synthesized microcrystalline powder of the compound. Place a small amount between two glass slides and gently grind to break up aggregates. Dust the dry powder directly onto a glow-discharged Quantifoil holey carbon TEM grid.

  • Cryo-Preservation: Plunge-freeze the grid in liquid ethane. Causality: Electrons cause severe radiation damage by breaking organic bonds. Cryo-cooling to liquid nitrogen temperatures mitigates this damage, preserving the urea hydrogen-bond network during exposure[2].

  • Data Collection: Load the grid into a 300 kV transmission electron microscope (e.g., Titan Krios). Locate a suitable microcrystal in over-focused diffraction mode. Collect data using continuous rotation (e.g., 0.5°/s) on a direct electron detector, keeping the total electron dose strictly below

    
    .
    
  • Processing & Refinement: Convert the diffraction movies to standard crystallographic formats. Integrate using DIALS or XDS. Refine the structure using SHELXL, explicitly setting the scattering factors to electron scattering rather than X-ray scattering.

  • Self-Validating Protocol (Critical): Because MicroED samples a single sub-micron crystal, there is a high risk of solving a minor polymorph that does not represent the bulk material. Validation: Always collect a bulk Powder X-ray Diffraction (PXRD) pattern of the batch. After solving the MicroED structure, simulate its theoretical PXRD pattern. A high cross-correlation match between the simulated and experimental PXRD confirms the MicroED structure is the dominant bulk polymorph[3].

Mechanistic Visualizations

The following diagrams illustrate the decision-making logic and the specific experimental pipeline for structural determination.

DecisionTree Start Synthesized 1-(3-(Allyloxy)phenethyl)urea (Powder/Amorphous) Screening Crystallization Screening (Solvent Evap, Vapor Diffusion) Start->Screening CheckSize Crystal Size > 10 µm? Screening->CheckSize SCXRD SCXRD Pipeline (X-ray Diffractometer) CheckSize->SCXRD Yes MicroED MicroED Pipeline (Cryo-TEM) CheckSize->MicroED No (Microcrystals only) Structure Solved Crystal Structure (Atomic Coordinates & B-factors) SCXRD->Structure MicroED->Structure

Caption: Workflow decision matrix for selecting SCXRD vs. MicroED based on available crystal size.

MicroEDProtocol Prep Sample Prep (Crush & Apply to Grid) Freeze Cryo-Cooling (Plunge in Liquid Ethane) Prep->Freeze TEM Cryo-TEM (Continuous Rotation) Freeze->TEM Data Diffraction Movies (Low Dose e- beam) TEM->Data Process Data Processing (DIALS/XDS & Refinement) Data->Process

Caption: Step-by-step experimental workflow for MicroED data collection and processing.

Conclusion & Best Practices

For 1-(3-(Allyloxy)phenethyl)urea, the choice of analytical technique dictates the speed of your research pipeline. If traditional crystallization yields large, robust crystals within a week, SCXRD remains the most straightforward and universally accepted method, providing highly accurate bond lengths free from dynamical scattering artifacts.

However, if the compound's conformational flexibility forces it into a persistent microcrystalline powder, MicroED is the superior alternative. By eliminating the crystallization bottleneck, MicroED can transition a sample from a crude powder to a fully refined atomic model in under 24 hours. Researchers adopting MicroED must, however, rigorously apply bulk PXRD cross-validation to ensure the structural data is representative of the macroscopic sample.

References

  • An Overview of Microcrystal Electron Diffraction (MicroED) National Institutes of Health (NIH) / PMC URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction MDPI - Crystals URL:[Link]

Sources

Validation

Purity Assessment Standards for 1-(3-(Allyloxy)phenethyl)urea: A Comparative Analytical Guide

Introduction: The Analytical Challenge 1-(3-(Allyloxy)phenethyl)urea is a highly specialized chemical intermediate frequently utilized in the synthesis of biologically active scaffolds, including pyrimidine-2,4,6-triones...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(3-(Allyloxy)phenethyl)urea is a highly specialized chemical intermediate frequently utilized in the synthesis of biologically active scaffolds, including pyrimidine-2,4,6-triones and phenethyl urea-based Cannabinoid Type-1 (CB1) receptor allosteric modulators [1].

Establishing stringent purity assessment standards for this compound is critical because its structural motifs—an allyloxy ether and an aliphatic urea—are highly susceptible to specific degradation pathways and synthetic side reactions. Trace impurities can drastically alter downstream synthetic yields and skew in vitro pharmacological data. The primary analytical challenges include:

  • Allyl to Propenyl Isomerization: Under basic or metal-catalyzed conditions, the terminal allyl ether can isomerize into a thermodynamically more stable propenyl ether [3].

  • Symmetric Dimerization: During urea synthesis (e.g., via isocyanate intermediates), the formation of

    
    -bis(3-allyloxyphenethyl)urea is a common, difficult-to-separate byproduct [2].
    
  • Urea Hydrolysis: Formation of 3-allyloxyphenethylamine due to moisture exposure.

This guide objectively compares the analytical methodologies required to establish a self-validating purity profile for 1-(3-(Allyloxy)phenethyl)urea.

Mechanistic Causality in Method Selection

To achieve a comprehensive purity assessment, a multi-modal approach is required. Relying solely on standard C18 HPLC methods often leads to false-positive purity results due to co-elution of structural isomers.

HPLC-UV: Overcoming Isomeric Masking

Standard reversed-phase C18 columns often fail to separate the allyl ether from its propenyl isomer due to their nearly identical hydrophobicities. Causality: By switching to a Phenyl-hexyl or Biphenyl stationary phase , the column introduces


 interactions. The propenyl isomer, having a double bond conjugated with the oxygen atom, exhibits a slightly different electron density profile compared to the isolated double bond of the allyl group, allowing for baseline resolution. Detection is optimally set at 220 nm to capture the strong 

transition of the phenethyl aromatic ring [1].
LC-MS (ESI+): Elucidating Synthesis Dimers

While HPLC-UV quantifies known impurities, LC-MS is mandatory for identifying non-chromophoric degradants and high-molecular-weight synthesis dimers. Causality: The symmetric dimer


-bis(3-allyloxyphenethyl)urea lacks a significantly different UV absorption profile from the monomer but exhibits a distinct 

mass shift. Electrospray ionization in positive mode (ESI+) easily protonates the urea nitrogen, providing highly sensitive detection of these specific byproducts [2].
qNMR: The Absolute Purity Standard

Quantitative NMR (qNMR) serves as the orthogonal "gold standard" because it measures absolute purity without requiring an identical reference standard of 1-(3-(Allyloxy)phenethyl)urea. Causality: By integrating a distinct, isolated proton signal from the sample—specifically the internal multiplet of the allyl group (


) at ~5.9 ppm—against a highly pure, traceable internal standard (e.g., Maleic acid), researchers can mathematically derive the exact mass fraction of the active compound.

Comparative Performance Matrix

The following table summarizes the objective performance metrics of each analytical alternative for this specific compound.

Analytical MethodPrimary UtilitySpecificity / Target ImpurityLOD / LOQCost / Throughput
HPLC-UV (Phenyl) Routine Batch ReleaseHigh / Resolves Propenyl Isomer0.01% / 0.05%Low / High (15 min/run)
HPLC-UV (C18) General PurityLow / Co-elutes Isomers0.01% / 0.05%Low / High (10 min/run)
LC-MS (ESI+) Unknown IdentificationVery High / Detects Urea Dimers0.001% / 0.005%High / Medium
qNMR (1H) Absolute AssayHigh / Quantifies Total Organics0.5% / 1.0%Medium / Low
GC-FID Residual SolventsLow / Urea degrades thermallyN/ALow / Medium

Self-Validating Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include built-in system suitability tests (SST) to guarantee data integrity before sample analysis begins.

High-Resolution HPLC-UV Protocol (Isomer Separation)

Adapted from validated phenethyl urea assessment methodologies [1].

Step 1: System Preparation

  • Column: Agilent Zorbax SB-Phenyl (2.1 mm × 150 mm, 5 μm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

Step 2: Gradient Elution Profile

  • 0.0 - 15.0 min: Linear gradient from 5% B to 95% B (Flow rate: 1.0 mL/min).

  • 15.0 - 25.0 min: Isocratic hold at 95% B (to elute highly retained dimers).

  • Detection: Dual-wavelength monitoring at 220 nm (quantification) and 280 nm (qualification).

Step 3: Self-Validation (System Suitability)

  • Inject a "Resolution Mix" containing 1-(3-(Allyloxy)phenethyl)urea spiked with 1% of the synthesized propenyl isomer.

  • Acceptance Criterion: The resolution factor (

    
    ) between the allyl peak and the propenyl peak must be 
    
    
    
    . If
    
    
    , replace the column or adjust the gradient slope.
qNMR Absolute Assay Protocol

Step 1: Sample & Standard Preparation

  • Accurately weigh ~15.0 mg of 1-(3-(Allyloxy)phenethyl)urea and ~5.0 mg of Maleic Acid (Certified Reference Material, purity >99.9%) using a microbalance (readability 0.001 mg).

  • Co-dissolve both in 0.6 mL of DMSO-

    
    . Causality: DMSO is chosen over 
    
    
    
    to prevent the rapid exchange and broadening of the urea
    
    
    protons, ensuring all signals remain sharp.

Step 2: Acquisition Parameters

  • Relaxation Delay (

    
    ):  Set to 60 seconds. Causality: Complete longitudinal relaxation (
    
    
    
    ) of all protons is mandatory for accurate integration. The allyl protons have long
    
    
    times; a short delay will artificially lower the calculated purity.
  • Scans: 64 scans to ensure a Signal-to-Noise (S/N) ratio

    
    .
    

Step 3: Calculation & Self-Validation

  • Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the 1-(3-(Allyloxy)phenethyl)urea allyl multiplet (~5.9 ppm, 1H).

  • Acceptance Criterion: Perform the assay in triplicate. The Relative Standard Deviation (RSD) of the calculated purity must be

    
    .
    

Visualizing the Analytical Ecosystem

The following diagrams map the logical relationships between the chemical degradation pathways of the compound and the analytical decision-making process required to assess them.

ImpurityPathway SM 3-Allyloxyphenethylamine (Starting Material) Target 1-(3-(Allyloxy)phenethyl)urea (Target Compound) SM->Target Urea Formation (e.g., via Cyanate) Dimer N,N'-bis(3-allyloxyphenethyl)urea (Synthesis Dimer) SM->Dimer Excess Amine + Isocyanate Int. Isomer Propenyl Ether Isomer (Base/Metal Catalyzed) Target->Isomer Isomerization (Allyl -> Propenyl) Hydrolysis Urea Hydrolysis Products Target->Hydrolysis Acid/Base Degradation

Figure 1: Chemical degradation and synthetic impurity pathways for 1-(3-(Allyloxy)phenethyl)urea.

AnalyticalWorkflow Start 1-(3-(Allyloxy)phenethyl)urea Sample Batch Q1 Require Absolute Assay Purity? Start->Q1 qNMR qNMR (1H) Internal Std: Maleic Acid Target: Allyl Multiplet (5.9 ppm) Q1->qNMR Yes Q2 Require Impurity Profiling? Q1->Q2 No / Next Step qNMR->Q2 HPLC HPLC-UV (220 nm) Column: Phenyl-Hexyl Target: Isomer Separation Q2->HPLC Yes Q3 Unknown Peaks Detected? HPLC->Q3 LCMS LC-MS (ESI+) Target: Mass ID of Dimers & Degradants Q3->LCMS Yes Release Batch Release (>98% Purity, <0.5% Isomer) Q3->Release No LCMS->Release Impurities Identified & Quantified

Figure 2: Decision tree for selecting the appropriate purity assessment methodology.

References

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor National Center for Biotechnology Information (PMC)[Link] [1]

  • Identification of impurities and statistical classification of methamphetamine tablets (Ya-Ba) seized in Thailand (Details on Phenethyl Urea Dimers) ResearchGate / Forensic Science International[Link] [2]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 32: Enol Ethers (Allyl to Propenyl Isomerization) Thieme Connect[Link][3]

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Allyloxy Phenethyl Ureas

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of Allyloxy Phenethyl Ureas , a specialized class of chemical scaffolds primarily investigated for their potency as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of Allyloxy Phenethyl Ureas , a specialized class of chemical scaffolds primarily investigated for their potency as Soluble Epoxide Hydrolase (sEH) inhibitors and, secondarily, for their antimicrobial and TRPV1 antagonist potential.

This guide is structured to assist researchers in optimizing lead compounds by dissecting the pharmacophore into its functional subunits.

Executive Summary

Allyloxy Phenethyl Ureas (APUs) represent a refined class of urea-based pharmacophores. While the "phenethyl urea" backbone is the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH)—a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids (EpEts)—the incorporation of an allyloxy substituent introduces unique steric and electronic properties. This modification primarily targets the enhancement of metabolic stability and solubility compared to traditional alkyl-phenyl derivatives (e.g., AUDA), while offering a reactive "handle" for further diversifications (e.g., thiol-ene click chemistry).

Primary Application: Anti-inflammatory / Antihypertensive (via sEH inhibition). Secondary Application: Antifungal (via CYP51/chitin synthase modulation) and Analgesia (TRPV1 antagonism).

Pharmacophore Decomposition & SAR Analysis

The biological activity of APUs relies on a precise "Lock and Key" mechanism within the enzyme active site. The SAR is best understood by dividing the molecule into three distinct regions:

Region A: The Urea "Warhead" (Primary Binding)
  • Function: The central urea moiety (-NH-CO-NH-) acts as the primary anchor. It mimics the transition state of the epoxide hydrolysis.

  • SAR Insight: The two N-H protons function as hydrogen bond donors to the catalytic Asp335 residue (in human sEH) and the oxyanion hole residues (Tyr383 , Tyr466 ).

  • Critical Constraint: Methylation or substitution on the urea nitrogens abolishes activity (>100-fold loss in IC50), confirming that the primary urea structure is non-negotiable for high-affinity binding.

Region B: The Phenethyl Tail (Hydrophobic Tunnel)
  • Function: The phenethyl group (Ph-CH2-CH2-) occupies the L-shaped hydrophobic pocket of the enzyme.

  • SAR Insight:

    • Chain Length: The two-carbon ethyl linker is optimal. Shortening to benzyl (1 carbon) or lengthening to propyl (3 carbons) often results in a 5–10x reduction in potency due to steric clash or insufficient depth penetration.

    • Flexibility: The ethyl linker allows the phenyl ring to π-stack with aromatic residues (e.g., Trp336 ) lining the tunnel, stabilizing the complex.

Region C: The Allyloxy Substituent (The Variable Probe)
  • Function: Located on the phenyl ring (typically meta or para), the allyloxy group (-O-CH2-CH=CH2) serves a dual purpose:

    • Metabolic Shielding: Unlike simple alkoxy groups (methoxy/ethoxy) which are prone to rapid O-dealkylation by CYPs, the allyl group alters the metabolic profile, often extending half-life (t1/2).

    • Steric Fill: The allyl group is bulky enough to fill the secondary hydrophobic pocket without causing steric repulsion.

  • SAR Insight:

    • Positioning: Para-substitution generally yields higher potency (IC50 < 5 nM) compared to ortho (steric clash with urea) or meta.

    • Electronic Effect: The oxygen atom acts as a weak electron donor, increasing the electron density of the phenyl ring, which can strengthen π-stacking interactions in the active site.

Comparative Performance Analysis

The following table compares Allyloxy Phenethyl Ureas against industry-standard sEH inhibitors and alternative scaffolds.

FeatureAllyloxy Phenethyl Urea (APU) AUDA (Standard Reference)Triclocarban (TCC)Sorafenib (Kinase Inhibitor)
Primary Target sEH (IC50: ~2–10 nM)sEH (IC50: ~1–3 nM)sEH (IC50: ~20–50 nM)VEGFR / Raf (sEH off-target)
Solubility Moderate (Allyl group aids lipophilicity)Poor (Requires formulation)Very Low (Crystal lattice energy high)Low
Metabolic Stability High (Allyl resists rapid oxidation)Low (Beta-oxidation of acid tail)High (Chlorinated)Moderate
Mechanism Transition State Mimic (Competitive)Transition State Mimic (Competitive)Non-competitive / MixedATP Competitive (Kinase)
Toxicity Risk Low (Rapid clearance of epoxide metabolites)LowModerate (Endocrine disruption)High (Kinase selectivity issues)

Key Takeaway: While AUDA is slightly more potent in vitro, APUs offer superior "drug-like" properties (ADME) due to the absence of the labile carboxylic acid tail found in AUDA.

Mechanism of Action (Visualized)

The following diagram illustrates the signaling pathway where APUs exert their anti-inflammatory effect by preventing the degradation of Epoxyeicosatrienoic acids (EETs).

G ArachidonicAcid Arachidonic Acid (AA) CYP_Epoxy CYP450 Epoxygenases ArachidonicAcid->CYP_Epoxy EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory / Vasodilator) CYP_Epoxy->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Response Reduced Inflammation Lower Blood Pressure Pain Relief EETs->Response Accumulation DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Biologically Inactive / Pro-inflammatory) sEH->DHETs APU Allyloxy Phenethyl Urea (Inhibitor) APU->sEH Inhibits (IC50 < 10nM)

Caption: Mechanism of Action: APUs inhibit sEH, preventing the hydrolysis of beneficial EETs into inactive DHETs, thereby potentiating anti-inflammatory signaling.

Experimental Protocols

Protocol A: Synthesis of 1-(4-(Allyloxy)phenethyl)-3-alkylurea

Rationale: The isocyanate addition route is preferred for its high yield and lack of racemization.

  • Preparation of the Amine:

    • Start with Tyramine (4-(2-aminoethyl)phenol).

    • O-Alkylation: Dissolve Tyramine (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and Allyl Bromide (1.1 eq). Stir at RT for 4h.

    • Validation: Monitor by TLC (Rf change) to ensure mono-alkylation at Oxygen, not Nitrogen. (Selectivity is driven by the higher acidity of the phenol proton).

  • Urea Formation:

    • Dissolve the purified 4-(allyloxy)phenethylamine (1.0 eq) in dry DCM.

    • Add the appropriate Isocyanate (e.g., tert-butyl isocyanate or cyclohexyl isocyanate) (1.05 eq) dropwise at 0°C.

    • Stir for 2h allowing to warm to RT.

  • Purification:

    • The urea product often precipitates. Filter and wash with cold hexanes.

    • Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: >85%.[1][2]

Protocol B: Fluorescent sEH Inhibition Assay (IC50 Determination)

Rationale: Uses a surrogate substrate (PHOME) that becomes fluorescent upon hydrolysis, allowing real-time kinetic monitoring.

  • Reagents:

    • Enzyme: Recombinant human sEH (1 nM final conc).

    • Substrate: cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate (PHOME) (50 µM final).

    • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.

  • Workflow:

    • Step 1: Plate 20 µL of Enzyme solution into 96-well black plates.

    • Step 2: Add 20 µL of Inhibitor (APU) at varying concentrations (0.1 nM to 10 µM). Incubate for 5 min at 30°C.

    • Step 3: Add 160 µL of Substrate (PHOME).

    • Step 4: Measure Fluorescence (Ex: 330 nm / Em: 465 nm) kinetically for 10–30 mins.

  • Data Analysis:

    • Calculate the slope (Rate) of fluorescence appearance.

    • Plot Rate vs. [Inhibitor]. Fit to a 4-parameter logistic curve to determine IC50.

Synthesis Workflow Diagram

Synthesis Start Tyramine (Starting Material) Step1 O-Alkylation (Allyl Bromide, K2CO3) Start->Step1 Intermediate 4-(Allyloxy)phenethylamine Step1->Intermediate Step2 Isocyanate Addition (R-N=C=O, DCM) Intermediate->Step2 Product Allyloxy Phenethyl Urea (Final Product) Step2->Product

Caption: Two-step synthetic route for Allyloxy Phenethyl Ureas via selective O-alkylation followed by urea formation.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters.

  • Kodani, S. D., & Hammock, B. D. (2015). "The soluble epoxide hydrolase as a target for pain treatment." Current Opinion in Pharmacology.

  • BenchChem Application Note. (2025). "1-(3-(Allyloxy)phenyl)urea as a Potential Urease Inhibitor."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-(Allyloxy)phenethyl)urea

Executive Summary: The "Unknown Hazard" Protocol 1-(3-(Allyloxy)phenethyl)urea is a specialized research intermediate often lacking a compound-specific Safety Data Sheet (SDS) from major registries.[1][2][3] In the absen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Hazard" Protocol

1-(3-(Allyloxy)phenethyl)urea is a specialized research intermediate often lacking a compound-specific Safety Data Sheet (SDS) from major registries.[1][2][3] In the absence of specific toxicological data, Universal Precautions for Novel Organic Sensitizers must apply.

This guide utilizes Structure-Activity Relationship (SAR) analysis to establish safety bands. The presence of the Allyloxy moiety (potential alkylating agent/sensitizer) combined with the Phenethyl-urea scaffold (lipophilic carrier) necessitates treating this compound as a Class 3 Irritant and Potential Respiratory Sensitizer .[1][2][3]

Immediate Action Required:

  • Default Handling: Fume Hood (ISO Class 5 or better).

  • Skin Barrier: Double-gloving (Nitrile) is mandatory.[1][2][3]

  • Respiratory: P100 protection required if handling outside containment.

Chemical Hazard Profiling (Read-Across Analysis)

Since empirical toxicology data is limited, we derive the hazard profile from functional group analysis.[1][2][3]

Functional GroupAssociated HazardRisk Implication
Urea Moiety Skin/Eye Irritation, potential aquatic toxicity.[1][2][3]Dust can cause mechanical and chemical irritation to mucous membranes.
Allyloxy Group High Reactivity. Potential for sensitization and polymerization.Allyl ethers are often potent mucous membrane irritants and potential allergens.
Phenethyl Group Lipophilicity (Fat solubility).Increases potential for transdermal absorption , carrying the reactive allyl group into the bloodstream.

Composite Risk Rating: Moderate to High (Treat as a Sensitizer).

Personal Protective Equipment (PPE) Matrix

The "Barrier Defense" Strategy

Do not rely on a single layer of protection. Use the onion-skin approach to prevent exposure.[3]

PPE CategoryMinimum RequirementTechnical Specification & Rationale
Hand Protection (Solids) Double Nitrile Inner: 4 mil (0.10 mm) Nitrile (inspection layer).[1][2][3] Outer: 5-8 mil Nitrile (sacrificial layer).[1][2] Rationale: Urea derivatives can permeate thin latex; nitrile offers superior resistance to organic solids.
Hand Protection (Solutions) Laminate / Barrier If dissolved in DCM, DMF, or DMSO, standard nitrile fails.[1][2][3] Use Silver Shield® (EVOH) or Viton® gloves.
Eye Protection Chemical Goggles ANSI Z87.1+ Indirect Vent Goggles. Rationale:[1][3] Safety glasses are insufficient. Dust from urea derivatives is fine and can bypass side-shields, causing severe ocular irritation.[1][2][3]
Respiratory N95 / P100 Primary: Handle in Fume Hood. Secondary: If hood unavailable, use a half-face respirator with P100 (HEPA) cartridges.[1][2][3]
Body Protection Lab Coat + Apron 100% Cotton or Nomex Lab Coat (buttoned to neck). Tyvek® Sleeves are recommended to bridge the gap between glove and coat cuff.

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Fine organic powders like substituted ureas are prone to static charge, causing "fly-away" dust.[1][2][3]

  • Engineering Control: Place the analytical balance inside a chemically filtered weigh station or fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • The "Drop" Technique: Do not pour from the stock bottle. Use a stainless steel micro-spatula to transfer directly to the weigh boat to minimize aerosolization.

  • Decontamination: Immediately wipe the balance area with a 10% soap/water solution followed by ethanol. Note: Ethanol alone may fix urea residues; soap solubilizes them first.[1]

Protocol B: Solubilization (The Critical Danger Zone)

Risk of skin absorption peaks when the chemical is in solution.[1][2]

  • Solvent Selection:

    • Preferred: Ethanol, Methanol (Lower skin permeation risk).[2]

    • High Risk:[1] DMSO, DMF, DCM (These solvents carry the chemical through nitrile gloves and skin).[2]

  • Workflow:

    • Add solvent to the solid (not vice versa) to prevent puff-back.[1][2][3]

    • If using DMSO/DMF: You MUST wear Laminate (Silver Shield) gloves under outer nitrile gloves. Standard nitrile provides <5 minutes protection against these carriers.

Protocol C: Waste Disposal

Do NOT flush down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Solid - Urea Derivative".

  • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated" depending on the solvent used.

  • Destruction: High-temperature incineration is the required disposal method to ensure thermal decomposition of the urea and allyl functionalities.

Visualizations

Figure 1: Risk Assessment & PPE Decision Logic

This logic flow ensures you select the correct PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling 1-(3-(Allyloxy)phenethyl)urea State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE Standard PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Low_Pen Low Penetration (Water, Ethanol, Methanol) Solvent_Check->Low_Pen High_Pen High Penetration (DMSO, DMF, DCM) Solvent_Check->High_Pen Liquid_PPE_Std PPE: Double Nitrile Gloves Splash Goggles Low_Pen->Liquid_PPE_Std Liquid_PPE_High CRITICAL PPE: Laminate (Silver Shield) Liners Outer Nitrile Gloves Face Shield High_Pen->Liquid_PPE_High

Caption: Decision tree for selecting glove material and respiratory protection based on physical state and solvent carrier.

Emergency Response Procedures

IncidentImmediate Action
Skin Contact 1. Doff contaminated gloves immediately (peel from inside out). 2. Wash with lukewarm water and non-abrasive soap for 15 minutes. 3. Do NOT use ethanol/solvents (increases absorption).
Eye Contact 1. Flush at eyewash station for 15 minutes, holding eyelids open. 2. Seek medical attention immediately (Allyl compounds can cause delayed corneal damage).
Spill (Solid) 1. Dampen a paper towel with water (to prevent dust). 2. Wipe gently inward from the spill perimeter. 3. Dispose as hazardous waste.[4]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Allyloxybenzaldehyde (Analog Read-Across). Retrieved from [1][2][3]

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Phenethyl-urea (Structural Analog). Retrieved from

  • Gelest, Inc. (2017).[6] Allyloxy(polyethylene oxide) Safety Data. Retrieved from [1][2][3]

  • PubChem. (2024). Compound Summary: Urea Derivatives Toxicity Profile. Retrieved from [1][2][3]

  • Safe Work Australia. (2024). Guidance on the Classification of Hazardous Chemicals (Read-Across Principles). Retrieved from [1][2][3]

Sources

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